Rhodanine, 3-(o-tolyl)-
Description
The exact mass of the compound Rhodanine, 3-(o-tolyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159049. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Rhodanine, 3-(o-tolyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rhodanine, 3-(o-tolyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS2/c1-7-4-2-3-5-8(7)11-9(12)6-14-10(11)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUHQDWJIHNEJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)CSC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178112 | |
| Record name | Rhodanine, 3-(o-tolyl)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23522-37-4 | |
| Record name | 3-(2-Methylphenyl)-2-thioxo-4-thiazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23522-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-o-Tolylrhodanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023522374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC159049 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159049 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Rhodanine, 3-(o-tolyl)- | |
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| Record name | 3-(o-Tolyl)rhodanine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | 3-O-TOLYLRHODANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQH34E4CSZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis and characterization of Rhodanine, 3-(o-tolyl)-
An In-Depth Technical Guide to the Synthesis and Characterization of 3-(o-tolyl)-rhodanine
Executive Summary
This technical guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of 3-(o-tolyl)-rhodanine. The rhodanine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] This document is designed for researchers, scientists, and drug development professionals, offering not just a procedural protocol but also the underlying scientific rationale for key experimental steps. We detail a robust one-pot synthesis, followed by a multi-technique characterization workflow to ensure the structural integrity and purity of the target compound. Every protocol and claim is substantiated with references to authoritative scientific literature.
Introduction: The Significance of the N-Aryl Rhodanine Scaffold
Rhodanines (2-thioxo-1,3-thiazolidin-4-ones) and their derivatives are cornerstones in modern drug discovery.[4][5] Their versatile structure, particularly the potential for substitution at the N-3 and C-5 positions, allows for the creation of vast chemical libraries for screening against various biological targets.[3][6] The introduction of an aryl group at the N-3 position, as in 3-(o-tolyl)-rhodanine (CAS No. 23522-37-4), modulates the compound's lipophilicity and steric profile, significantly influencing its pharmacokinetic and pharmacodynamic properties.[7]
This guide focuses on 3-(o-tolyl)-rhodanine as a representative example of N-aryl rhodanines. The methodologies presented herein are foundational and can be adapted for the synthesis of a diverse range of analogs, which are frequently explored as inhibitors for enzymes such as aldose reductase, viral proteases, and various kinases.[8] Understanding the synthesis and characterization of this core structure is therefore a critical skill for chemists in the pharmaceutical sciences.
Synthesis of 3-(o-tolyl)-rhodanine: A Mechanistic Approach
The synthesis of N-substituted rhodanines can be achieved through several routes. We will focus on a highly reliable and efficient one-pot, three-component reaction involving an amine, carbon disulfide, and an α-haloacetic acid.[9][10] This method is advantageous due to its operational simplicity and good yields.
Reaction Principle and Mechanism
The synthesis proceeds via a well-established mechanism. First, the primary amine, o-toluidine, performs a nucleophilic attack on the electrophilic carbon of carbon disulfide to form a dithiocarbamic acid intermediate. In the presence of a base (e.g., triethylamine or sodium hydroxide), this is deprotonated to form a dithiocarbamate salt. This salt then acts as a nucleophile, displacing the chloride from chloroacetic acid in an Sₙ2 reaction. The final step is an intramolecular cyclization via condensation, where the nitrogen attacks the carboxylic acid carbonyl, eliminating a molecule of water to form the stable five-membered rhodanine ring.
Below is a diagram illustrating the proposed reaction mechanism.
Caption: Proposed reaction mechanism for the one-pot synthesis of 3-(o-tolyl)-rhodanine.
Detailed Experimental Protocol
This protocol is adapted from general procedures for the synthesis of N-aryl rhodanines.[9][10]
Reagents and Materials:
-
o-Toluidine (1.0 equiv.)
-
Carbon Disulfide (1.1 equiv.)
-
Chloroacetic Acid (1.0 equiv.)
-
Triethylamine (TEA) (2.2 equiv.)
-
Ethanol (or Methanol) as solvent
-
Round-bottom flask, magnetic stirrer, reflux condenser, ice bath
Procedure:
-
Initial Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve o-toluidine (1.0 equiv.) in ethanol (50 mL). Cool the flask in an ice-water bath to 0-5 °C.
-
Rationale: Cooling is critical to control the initial exothermic reaction between the amine and the highly reactive carbon disulfide.
-
-
Dithiocarbamate Formation: While stirring vigorously, add triethylamine (1.1 equiv.) to the solution. Then, add carbon disulfide (1.1 equiv.) dropwise over 15-20 minutes, ensuring the temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.
-
Rationale: TEA acts as a base to deprotonate the initially formed dithiocarbamic acid, creating the more stable and nucleophilic dithiocarbamate salt.
-
-
S-Alkylation and Cyclization: Prepare a separate solution of chloroacetic acid (1.0 equiv.) and triethylamine (1.1 equiv.) in ethanol (20 mL). Add this solution dropwise to the reaction mixture at 0-5 °C.
-
Rationale: The second equivalent of TEA neutralizes the chloroacetic acid, preventing unwanted side reactions and facilitating the Sₙ2 displacement.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (approx. 80 °C) for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the final intramolecular cyclization and dehydration step to form the rhodanine ring.
-
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of ice-cold water with stirring. An off-white or pale-yellow solid should precipitate.
-
Rationale: The product is sparingly soluble in water, while the triethylamine hydrochloride salt and other polar impurities are soluble, allowing for initial purification by precipitation.
-
-
Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with cold water. Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield pure 3-(o-tolyl)-rhodanine as crystalline solid. Dry the product under vacuum.
Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Carbon disulfide is highly flammable and toxic. o-Toluidine is toxic and a suspected carcinogen. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
Characterization of Synthesized 3-(o-tolyl)-rhodanine
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.
Caption: Standard workflow for the purification and characterization of synthesized compounds.
Physical and Chemical Properties
The expected properties of the pure compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NOS₂ | [7] |
| Molecular Weight | 223.32 g/mol | [7][11] |
| Appearance | Pale yellow to white crystalline solid | |
| Melting Point | Literature values may vary; a sharp range indicates high purity. | |
| CAS Number | 23522-37-4 | [7] |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for the structural confirmation of 3-(o-tolyl)-rhodanine.
Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.20 - 7.45 | m (multiplet) | 4H | Ar-H (Tolyl group) | Protons on the aromatic ring typically appear in this region. |
| ~ 4.25 | s (singlet) | 2H | S-CH₂ -C=O | Methylene protons adjacent to sulfur and a carbonyl group on the rhodanine ring.[12] |
| ~ 2.15 | s (singlet) | 3H | Ar-CH₃ (Tolyl group) | Methyl group protons attached to the aromatic ring. |
Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 201.0 | C =S (Thiocarbonyl) | The thiocarbonyl carbon is highly deshielded and appears far downfield.[13] |
| ~ 170.0 | C =O (Carbonyl) | The amide carbonyl carbon of the rhodanine ring.[14] |
| ~ 137.0, 132.0 | Ar-C (Quaternary) | The two quaternary carbons of the tolyl ring (one attached to N, one to CH₃). |
| ~ 131.5, 129.5, 127.0 | Ar-C H | Aromatic carbons bearing a proton. |
| ~ 35.0 | S-C H₂-C=O | Methylene carbon in the rhodanine ring. |
| ~ 17.5 | Ar-C H₃ | Methyl carbon attached to the aromatic ring. |
Table 3: FT-IR Spectroscopic Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~ 3100 - 3000 | C-H Stretch | Aromatic C-H | Characteristic stretching of sp² C-H bonds.[15] |
| ~ 2950 - 2850 | C-H Stretch | Aliphatic C-H | Stretching of sp³ C-H bonds from the CH₃ and CH₂ groups.[15] |
| ~ 1735 - 1710 | C=O Stretch (Strong) | Amide Carbonyl | A strong, sharp absorption band characteristic of the carbonyl group in the five-membered ring.[16] |
| ~ 1600, ~1480 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the benzene ring. |
| ~ 1300 - 1200 | C=S Stretch | Thiocarbonyl (Thioamide) | The C=S bond vibration, often coupled with other vibrations, appears in this region.[16] |
Table 4: Mass Spectrometry Data
| Technique | Expected Result (m/z) | Confirmation |
| EI-MS | 223 [M]⁺ | Molecular Weight |
| HRMS | 223.0126 | Elemental Composition (C₁₀H₉NOS₂)[7] |
Discussion and Further Applications
The successful synthesis and characterization, as confirmed by the congruence of data from NMR, FT-IR, and MS with expected values, validates this protocol. The purity, indicated by a sharp melting point and clean spectroscopic data, renders the synthesized 3-(o-tolyl)-rhodanine suitable for further chemical transformations and biological screening.
A primary application of this compound is as a scaffold for further derivatization, most commonly via a Knoevenagel condensation at the C-5 position.[17][18] The active methylene group (S-CH₂-C=O) can be readily condensed with a wide variety of aromatic and heteroaromatic aldehydes in the presence of a base to generate a library of 5-arylidene-3-(o-tolyl)-rhodanine derivatives.[6][16][19] These derivatives are frequently investigated for their enhanced biological activities.[20]
Conclusion
This guide has presented a detailed, reliable, and scientifically-grounded protocol for the synthesis and characterization of 3-(o-tolyl)-rhodanine. By explaining the causality behind the experimental design and providing a comprehensive characterization workflow, we have established a self-validating system for researchers. The methodologies and data contained herein serve as a foundational resource for scientists engaged in the exploration of rhodanine-based compounds for drug discovery and development.
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Swathi, T., & Srinivas, M. (2014). Green condensation reaction of aromatic aldehydes with rhodanine catalyzed by alum under microwave irradiation. Der Pharma Chemica. Available at: [Link]
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ResearchGate. (n.d.). Proposed mechanism for the synthesis of rhodanine-based amides 5. Available at: [Link]
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ResearchGate. (n.d.). Rhodanine-based Knoevenagel reaction and ring-opening polymerization for efficiently constructing multicyclic polymers. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of rhodanine derivatives via Knoevenagel condensation. Available at: [Link]
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ProQuest. (n.d.). Chiral N-(o-aryl)-thiazolidinediones: Synthesis from rhodanines and investigation on rotational enantiomers by NMR spectroscopy. Available at: [Link]
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Mousavi, S. M., et al. (2019). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Taylor & Francis Online. Available at: [Link]
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Chaurasiya, A., et al. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. PubMed. Available at: [Link]
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Kumar, R., et al. (2024). CuFe2O4 NPs Mediated Green Synthesis of 5-arylidene Rhodanine Derivatives in Water and their Protective Effects in Terms of Oxid. MDPI. Available at: [Link]
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Tijani, A., et al. (2022). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. RSC Advances. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Rhodanine, 3-(o-tolyl)-. PubChem. Available at: [Link]
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Chen, Y.-J., et al. (2020). A Concise Approach to N-Substituted Rhodanines through a Base-Assisted One-Pot Coupling and Cyclization Process. PMC. Available at: [Link]
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ResearchGate. (n.d.). General methodology for the synthesis of rhodanine and rhodanine-3-acetic acid derivatives. Available at: [Link]
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Swain, B., et al. (2021). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. PMC. Available at: [Link]
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Foreword: The Rhodanine Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Physicochemical Properties of 3-(o-tolyl)rhodanine
Prepared by: Gemini, Senior Application Scientist
The rhodanine heterocycle, a 2-thioxo-1,3-thiazolidin-4-one core, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its inherent structural features—a reactive methylene group at the C-5 position, an N-3 nitrogen for substitution, and a thiocarbonyl group—provide a versatile platform for chemical modification. This adaptability has led to the development of numerous derivatives with a wide spectrum of pharmacological activities, including antibacterial, antiviral, and enzyme inhibitory properties.[2][3] Compounds built upon this scaffold are frequently identified as potent hits in high-throughput screening campaigns, underscoring their continued relevance in the quest for novel therapeutics.[4] This guide focuses on a specific derivative, 3-(o-tolyl)rhodanine, providing a comprehensive analysis of its physicochemical properties, which are foundational to its potential application in drug development.
Molecular Identity and Structural Elucidation
3-(o-tolyl)rhodanine is a derivative where the nitrogen atom at position 3 of the rhodanine ring is substituted with an ortho-tolyl (2-methylphenyl) group. This substitution significantly influences the molecule's spatial arrangement and electronic properties compared to the unsubstituted rhodanine core or its other isomers.
Caption: Chemical structure of 3-(o-tolyl)rhodanine.
Core Physicochemical Data
A summary of the fundamental physicochemical properties is essential for any preliminary assessment. The data presented below is compiled from authoritative chemical databases.[5]
| Property | Value | Source |
| CAS Number | 23522-37-4 | [5] |
| Molecular Formula | C₁₀H₉NOS₂ | [5] |
| Molecular Weight | 223.3 g/mol | [5] |
| IUPAC Name | 3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | [5] |
| Canonical SMILES | CC1=CC=CC=C1N2C(=O)CSC2=S | [5] |
| InChIKey | QRUHQDWJIHNEJU-UHFFFAOYSA-N | [5] |
| Predicted XLogP3 | 2.8 (for p-tolyl isomer) | [6] |
Synthesis and Purification Protocol
While multiple synthetic routes to rhodanine derivatives exist, a reliable and common method involves the condensation of an isothiocyanate with an α-haloacetic acid derivative, followed by cyclization.[4] The following protocol describes a robust procedure for the laboratory-scale synthesis of 3-(o-tolyl)rhodanine.
Caption: General workflow for the synthesis of 3-(o-tolyl)rhodanine.
Step-by-Step Methodology
Expertise Insight: This protocol is designed to be self-validating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity must be confirmed by the analytical methods detailed in Section 4.
-
Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: In the flask, dissolve o-tolyl isothiocyanate (1 equivalent) and ethyl thioglycolate (1 equivalent) in absolute ethanol (50 mL).
-
Initiation and Cyclization: Prepare a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol. Cool the flask to 0-5°C using an ice bath and add the sodium ethoxide solution dropwise over 30 minutes with vigorous stirring.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours. Subsequently, heat the mixture to reflux for 2 hours to ensure complete cyclization.
-
Product Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water. Acidify the aqueous solution to pH 2-3 by the slow addition of concentrated hydrochloric acid. A solid precipitate should form.
-
Isolation and Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts. Dry the product under vacuum. For final purification, recrystallize the crude solid from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield pure 3-(o-tolyl)rhodanine as a crystalline solid.
Experimental Physicochemical Properties
The following section outlines the key physicochemical properties and the standard protocols for their determination. These parameters are critical for drug development, influencing formulation, absorption, distribution, metabolism, and excretion (ADME).
Melting Point
The melting point is a crucial indicator of purity. While no experimental value is readily available in the cited literature for the ortho isomer, the related compound 3-(p-tolyl)rhodanine has a reported melting point of 152°C.[7]
-
Experimental Protocol:
-
Place a small amount of the dried, crystalline 3-(o-tolyl)rhodanine into a capillary tube.
-
Use a calibrated digital melting point apparatus.
-
Heat the sample at a rate of 10°C/min for an initial scan, then repeat with a slower ramp rate (1-2°C/min) near the observed melting temperature for an accurate determination.
-
A sharp melting range (e.g., < 2°C) is indicative of high purity.
-
Solubility Profile
Solubility is a determinant of bioavailability and formulation feasibility. A standard solubility profile in pharmaceutically relevant solvents is required.
-
Experimental Protocol (Kinetic Solubility Assay):
-
Prepare a high-concentration stock solution of 3-(o-tolyl)rhodanine in dimethyl sulfoxide (DMSO), for example, 10 mM.
-
In separate wells of a 96-well plate, add the DMSO stock solution to a series of aqueous buffers (e.g., Phosphate-Buffered Saline at pH 7.4) and organic solvents (e.g., ethanol, methanol, acetone) to achieve a final concentration range.
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measure the amount of precipitated compound using nephelometry or by analyzing the supernatant concentration via HPLC-UV after centrifugation. The concentration at which precipitation occurs is the kinetic solubility.
-
Rationale: DMSO is the standard for creating stock solutions in early drug discovery. PBS at pH 7.4 mimics physiological conditions, providing insight into the compound's solubility in biological fluids.
Spectral Characterization and Structural Verification
Spectroscopic analysis provides unambiguous confirmation of the chemical structure. The following are the predicted spectral characteristics for 3-(o-tolyl)rhodanine based on its structure and general principles of spectroscopy.[8][9]
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An In-depth Technical Guide to the Biological Activity of 3-(o-Tolyl)-Rhodanine Derivatives
This guide provides a comprehensive technical overview of the biological activities associated with rhodanine derivatives, with a specific focus on compounds bearing a 3-(o-tolyl) substituent. Intended for researchers, medicinal chemists, and professionals in drug development, this document synthesizes current knowledge, outlines key structure-activity relationships (SAR), and provides detailed experimental protocols to facilitate further investigation into this promising class of heterocyclic compounds.
Introduction: The Rhodanine Scaffold as a Privileged Structure in Medicinal Chemistry
Rhodanine, a 2-thioxo-1,3-thiazolidin-4-one core, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its ability to serve as a versatile template for the synthesis of derivatives with a wide spectrum of biological activities.[1] The rhodanine ring system can interact with a diverse array of biological targets, and its structure is amenable to facile modifications at several positions, most notably the N-3 and C-5 positions, allowing for the fine-tuning of its pharmacological properties.[2] Derivatives of rhodanine have been investigated for their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic agents.[1][3]
The strategic introduction of various substituents onto the rhodanine core allows for the modulation of the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These modifications, in turn, influence the compound's pharmacokinetic and pharmacodynamic profiles. This guide will delve into the specific implications of incorporating an ortho-tolyl group at the N-3 position, a structural feature that can impart unique conformational constraints and electronic effects, thereby influencing biological activity.
Synthesis of 3-(o-Tolyl)-Rhodanine and its 5-Substituted Derivatives
The synthesis of the 3-(o-tolyl)-rhodanine core is a critical first step in exploring the biological potential of this class of compounds. A general and efficient method involves the reaction of o-tolyl isothiocyanate with thioglycolic acid. A more recent and straightforward, one-pot approach involves the reaction of the corresponding thiourea with thioglycolic acid, catalyzed by a protic acid.[4]
General Synthetic Workflow
The overall synthetic strategy typically involves two key stages: the formation of the N-substituted rhodanine ring and the subsequent introduction of diversity at the C-5 position.
Caption: General workflow for the synthesis of 5-substituted 3-(o-tolyl)-rhodanine derivatives.
Detailed Experimental Protocol: Synthesis of 3-(o-tolyl)-rhodanine
This protocol is a representative example and may require optimization based on specific laboratory conditions and available reagents.
Materials:
-
o-Tolyl isothiocyanate
-
Thioglycolic acid
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Hydrochloric acid (HCl), 1 M
-
Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)
Procedure:
-
To a solution of o-tolyl isothiocyanate (1.0 eq) in ethanol, add thioglycolic acid (1.1 eq).
-
Add potassium carbonate (1.5 eq) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with 1 M HCl to precipitate the product.
-
Filter the crude product, wash with cold water, and dry under vacuum.
-
Purify the crude 3-(o-tolyl)-rhodanine by recrystallization from a suitable solvent system (e.g., ethanol/water).
Detailed Experimental Protocol: Knoevenagel Condensation for 5-Arylmethylene Derivatives
Materials:
-
3-(o-Tolyl)-rhodanine
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Piperidine (catalytic amount)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve 3-(o-tolyl)-rhodanine (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in glacial acetic acid.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Filter the solid product, wash with cold ethanol, and then with water to remove any remaining acetic acid and piperidine.
-
Dry the purified 5-arylmethylene-3-(o-tolyl)-rhodanine derivative. Further purification can be achieved by recrystallization if necessary.
Biological Activities of 3-(o-Tolyl)-Rhodanine Derivatives
While specific data on a broad range of 3-(o-tolyl)-rhodanine derivatives is not extensively available in the public domain, we can infer their potential biological activities based on the well-established pharmacology of the rhodanine scaffold and the influence of aryl substituents at the N-3 position.
Anticancer Activity
Rhodanine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[5] These include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein tyrosine phosphatases (e.g., PRL-3) and kinases.[6][7]
Mechanism of Action: A plausible mechanism of action for rhodanine-based anticancer agents is the inhibition of signaling pathways crucial for tumor growth and metastasis. For instance, the inhibition of PRL-3, a phosphatase associated with cancer metastasis, has been a key target for rhodanine derivatives.[6]
Caption: Putative mechanism of anticancer activity via PRL-3 inhibition.
Structure-Activity Relationship (SAR): For anticancer activity, the nature of the substituent at the C-5 position is often critical. The introduction of a 5-benzylidene moiety is a common strategy to enhance potency.[7] Studies on related 3-aryl rhodanines suggest that the electronic properties and steric bulk of the N-3 substituent can influence activity. The ortho-tolyl group, with its methyl substituent, introduces a moderate steric hindrance that can affect the molecule's conformation and its binding to target proteins. It is hypothesized that this steric influence could lead to enhanced selectivity for certain biological targets.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[8]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(o-Tolyl)-rhodanine derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the 3-(o-tolyl)-rhodanine derivatives in the cell culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
Rhodanine derivatives have been reported to possess significant antimicrobial activity, particularly against Gram-positive bacteria.[1] The mechanism of action is thought to involve the inhibition of essential bacterial enzymes.
Structure-Activity Relationship (SAR): For antimicrobial activity, both the N-3 and C-5 substituents play a crucial role. The lipophilicity of the molecule, which is influenced by these substituents, is often correlated with its ability to penetrate the bacterial cell wall. The o-tolyl group at the N-3 position increases the lipophilicity of the rhodanine core. Further modifications at the C-5 position with various aryl or heteroaryl aldehydes can modulate the antimicrobial spectrum and potency.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is a standard method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB)
-
3-(o-Tolyl)-rhodanine derivatives dissolved in DMSO
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well microplate.
-
Prepare a bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial suspension to each well containing the diluted compounds. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Enzyme Inhibition
The rhodanine scaffold is a known inhibitor of various enzymes, including aldose reductase, which is implicated in diabetic complications, and protein mannosyl transferase 1 (PMT1), a fungal enzyme.[9]
Structure-Activity Relationship (SAR): The inhibitory activity against specific enzymes is highly dependent on the substitution pattern of the rhodanine ring. The 3-(o-tolyl) group can influence the orientation of the molecule within the enzyme's active site. The C-5 substituent is often designed to interact with specific residues in the active site to enhance binding affinity and inhibitory potency.
Data Summary
Due to the limited availability of specific biological data for a wide range of 3-(o-tolyl)-rhodanine derivatives in the public literature, the following table presents representative data for related rhodanine compounds to illustrate the potential activity levels. It is crucial for researchers to generate specific data for their 3-(o-tolyl)-rhodanine derivatives of interest.
| Compound Class | Biological Activity | Target/Organism | Representative IC₅₀/MIC | Reference |
| 5-Benzylidene-rhodanine derivatives | Anticancer | PRL-3 | 0.9 µM | [7] |
| Rhodanine-3-acetic acid derivatives | Antimicrobial | M. tuberculosis | 8-16 µM | |
| Rhodanine derivatives | Antimicrobial | Gram-positive bacteria | MIC > 15.62 µM | |
| Rhodanine-3-acetic acid derivatives | Antifungal (Enzyme Inhibition) | C. albicans PMT1 | 0.2-0.5 µM | [9] |
Conclusion and Future Directions
The 3-(o-tolyl)-rhodanine scaffold represents a promising area for the discovery of novel therapeutic agents. The unique steric and electronic properties conferred by the ortho-tolyl group may lead to derivatives with enhanced potency and selectivity against a range of biological targets. This guide provides a foundational framework for the synthesis and biological evaluation of these compounds.
Future research should focus on:
-
Systematic Synthesis: The synthesis and characterization of a diverse library of 5-substituted-3-(o-tolyl)-rhodanine derivatives.
-
Comprehensive Biological Screening: The evaluation of these compounds against a broad panel of cancer cell lines, bacterial and fungal strains, and relevant enzymes.
-
In-depth SAR Studies: The elucidation of detailed structure-activity relationships to guide the rational design of more potent and selective derivatives.
-
Mechanistic Investigations: The determination of the precise molecular mechanisms of action for the most promising lead compounds.
By leveraging the principles and protocols outlined in this guide, the scientific community can further unlock the therapeutic potential of this intriguing class of molecules.
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Insuasty, A., Ramírez, J. S., Raimondi, M., Echeverry, C. A., & Insuasty, B. A. (2013). Synthesis, Antifungal and Antitumor Activity of Novel (Z)-5-Hetarylmethylidene-1,3-thiazol-4-ones and (Z)-5-Ethylidene-1,3-thiazol-4-ones. Molecules, 18(5), 5896–5913. [Link]
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Alizadeh, A., Khodaei, M. M., & Eshghi, A. (2010). A solvent-free protocol for the green synthesis of arylalkylidene rhodanines in a task-specific ionic liquid. Canadian Journal of Chemistry, 88(10), 1033-1037. [Link]
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A Technical Guide to the Mechanism of Action of 3-(o-tolyl)rhodanine and Related Compounds
Abstract
The rhodanine scaffold, a five-membered thiazolidinone heterocycle, represents a fascinating and controversial class of molecules in medicinal chemistry. Hailed as a "privileged scaffold" due to its presence in a multitude of biologically active compounds, it is simultaneously flagged for its potential as a Pan-Assay Interference Compound (PAINS), prone to generating false-positive results in high-throughput screens.[1][2][3] This guide provides an in-depth technical analysis of the multifaceted mechanism of action of rhodanine derivatives, with a specific focus on compounds bearing the 3-(o-tolyl) substitution. We will dissect the primary modes of target interaction—from non-covalent binding to covalent modification and prodrug-like bioactivation—and provide the critical experimental frameworks required to validate these mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of this scaffold and unlock its therapeutic potential with scientific rigor.
The Dichotomy of the Rhodanine Scaffold
Rhodanine (2-thioxo-1,3-thiazolidin-4-one) and its derivatives are ubiquitous in drug discovery literature, associated with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and antidiabetic properties.[2][4][5][6][7] The market-approved drug Epalrestat, a rhodanine-3-acetic acid derivative used to treat diabetic neuropathy, stands as a testament to the scaffold's therapeutic viability.[2][8]
However, the very features that make the rhodanine core an attractive pharmacophore—its rigid structure, hydrogen bonding capabilities, and reactive potential—also underpin its reputation as a frequent hitter in screening campaigns.[5][9] Specifically, the 5-arylidene rhodanine substructure is a well-documented PAINS motif.[1][3][10] This dual nature necessitates a critical and evidence-based approach to mechanistic studies. Understanding why a compound like 3-(o-tolyl)rhodanine shows activity is paramount to distinguishing true, optimizable inhibition from experimental artifacts.
Core Mechanistic Pathways of Rhodanine Compounds
The biological activity of 3-(o-tolyl)rhodanine and related analogs can be attributed to several distinct, and not mutually exclusive, molecular mechanisms. The specific pathway is highly dependent on the structure of the rhodanine derivative, the nature of the biological target, and the assay conditions.
Non-Covalent Target Engagement
Many rhodanine derivatives function as classical reversible inhibitors, interacting with their protein targets through a network of non-covalent forces. Molecular docking and structure-activity relationship (SAR) studies often reveal the importance of:
-
Hydrogen Bonding: The rhodanine core contains both hydrogen bond donors (N-H, if unsubstituted at N-3) and acceptors (C=O, C=S), facilitating interactions with polar residues in an enzyme's active site.
-
π-Stacking Interactions: The aromatic tolyl group at the N-3 position, along with other aryl substituents often found at the C-5 position, can engage in favorable π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.[11][12] The planarity of the molecule is often crucial for these interactions.[11][12]
These non-covalent interactions are the basis for the targeted inhibition of numerous enzymes, including proteases, kinases, and phosphatases.[13][14][15]
Covalent Inhibition via Michael Addition
A defining characteristic of many biologically active rhodanines, particularly 5-benzylidene derivatives, is the α,β-unsaturated carbonyl system, which acts as a Michael acceptor.[1][5] This electrophilic "warhead" can react with nucleophilic residues—most commonly cysteine thiols—at or near the target's active site to form a stable, covalent bond.[16][17]
This irreversible or slowly reversible mechanism offers distinct advantages, such as enhanced potency and prolonged duration of action.[16][17] However, it also carries the risk of off-target reactivity and potential toxicity, making selectivity a critical parameter to assess.[16] The decision to pursue a covalent inhibitor strategy must be weighed carefully.[][19]
Bioactivation: The Hydrolysis to Potent Thioenolates
Perhaps the most nuanced and often overlooked mechanism is the bioactivation of the rhodanine scaffold itself. Recent crystallographic and biophysical studies have demonstrated that the rhodanine ring can undergo hydrolysis under physiological or assay conditions.[8][20] This ring-opening event generates a highly reactive dithiocarboxylate or thioenolate species.[20]
These thioenolate hydrolysis products have been shown to be potent inhibitors of metallo-β-lactamases.[20][21] Their mechanism involves strong chelation of the catalytic zinc ions in the enzyme's active site, effectively mimicking the transition state of substrate hydrolysis.[20] This discovery implies that the parent rhodanine may act as a prodrug, with its observed activity stemming from its more potent, hydrolyzed form. This has profound implications for SAR studies, as modifications should consider not only the parent compound's stability and binding but also the properties of its potential active metabolite.
Non-Specific Activity and PAINS Behavior
It is imperative to address the mechanisms that lead to the PAINS classification. These are not true, specific mechanisms of action but rather sources of experimental artifacts:
-
Compound Aggregation: At higher concentrations, rhodanine derivatives can form colloidal aggregates that sequester and denature proteins non-specifically, leading to apparent inhibition.[5][9][22]
-
Chemical Reactivity: As discussed, the Michael acceptor moiety can lead to non-selective covalent modification. Furthermore, some derivatives can participate in redox cycling or react with assay components.[10]
-
Light-Induced Reactivity: Certain rhodanine structures are photosensitive and can become reactive upon exposure to light, causing covalent protein modification.[10][22]
A summary of these divergent mechanistic pathways is illustrated in the diagram below.
Caption: Figure 1: Overview of Rhodanine Mechanistic Pathways
A Framework for Mechanistic Validation
To rigorously define the mechanism of action of a 3-(o-tolyl)rhodanine compound and overcome the skepticism associated with the scaffold, a multi-pronged experimental approach is essential. The causality behind this workflow is to systematically rule out non-specific effects before characterizing the specific mode of interaction.
Caption: Figure 2: Experimental Workflow for Mechanism of Action Validation
Protocol: Validating Direct Target Engagement with Surface Plasmon Resonance (SPR)
Causality: SPR is a powerful biophysical tool that provides real-time, label-free detection of binding between an analyte (the rhodanine compound) and a ligand (the target protein) immobilized on a sensor surface.[23][24] It allows for the determination of binding affinity (KD) and kinetics (kon and koff rates), providing definitive evidence of a direct interaction and helping to rule out non-specific mechanisms like aggregation that do not typically produce a stable, concentration-dependent binding signal.[25][26][27]
Methodology:
-
Protein Immobilization: Covalently immobilize the purified target protein onto a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling) to a target density of 2000-5000 Response Units (RU). A reference channel should be prepared by activating and deactivating the surface without protein to allow for background subtraction.
-
Analyte Preparation: Prepare a dilution series of the 3-(o-tolyl)rhodanine compound in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO). The concentration range should span at least two orders of magnitude around the expected KD (e.g., from 100 nM to 10 µM).
-
Binding Analysis: Inject the compound dilutions over both the protein and reference channels at a constant flow rate (e.g., 30 µL/min). Start with the lowest concentration and proceed to the highest. Include several buffer-only injections for double referencing.
-
Data Processing: Subtract the reference channel signal from the active channel signal for each injection.
-
Kinetic Fitting: Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD). A steady-state affinity analysis can also be performed if the binding reaches equilibrium during the injection.
Protocol: Differentiating Covalent vs. Non-Covalent Binding via Intact Protein Mass Spectrometry
Causality: Mass spectrometry (MS) provides an unambiguous readout of a covalent interaction.[23][24] By measuring the precise mass of the target protein before and after incubation with the inhibitor, one can detect the mass shift corresponding to the addition of the compound, confirming the formation of a covalent adduct. This method is the gold standard for verifying a proposed covalent mechanism.[28]
Methodology:
-
Incubation: Incubate the purified target protein (e.g., at 5-10 µM) with a 5- to 10-fold molar excess of the 3-(o-tolyl)rhodanine compound for a defined period (e.g., 1-4 hours) at room temperature. A control sample with protein and vehicle (DMSO) only is essential.
-
Sample Cleanup: Remove unbound compound using a desalting column (e.g., a C4 ZipTip) to prevent ion suppression and contamination of the mass spectrometer.
-
Mass Analysis: Analyze the desalted protein samples via direct infusion into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Deconvolution: Deconvolute the resulting multi-charged ion spectrum to obtain the zero-charge mass of the protein.
-
Data Interpretation: Compare the mass of the protein from the compound-treated sample to the vehicle control. A mass increase equal to the molecular weight of the 3-(o-tolyl)rhodanine compound (223.3 g/mol ) is definitive evidence of a 1:1 covalent adduct.[29]
Protocol: Assessing Compound Stability and Hydrolysis via ¹H NMR
Causality: To investigate the hydrolysis-as-bioactivation hypothesis, it is crucial to determine if the parent rhodanine compound is stable under the conditions used for biological assays.[8] ¹H NMR spectroscopy can monitor the chemical structure of the compound over time in aqueous buffer, revealing its degradation or transformation into other species, such as the thioenolate.[21]
Methodology:
-
Sample Preparation: Prepare a solution of the 3-(o-tolyl)rhodanine compound (e.g., 200 µM) in the relevant aqueous assay buffer (e.g., 50 mM Tris, pH 7.5) prepared in D₂O to avoid a large solvent signal.
-
Time Zero Spectrum: Acquire a ¹H NMR spectrum immediately after sample preparation. This serves as the t=0 reference.
-
Time-Course Monitoring: Maintain the sample at the relevant assay temperature (e.g., 25°C or 37°C) and acquire subsequent spectra at regular intervals (e.g., 1, 4, 8, and 24 hours).
-
Spectral Analysis: Compare the spectra over time. Look for the disappearance of proton signals corresponding to the parent rhodanine and the appearance of new signals. The formation of the thioenolate hydrolysis product will result in a distinct new set of peaks.
-
Quantification: Integrate the signals of the parent compound and the hydrolysis product to quantify the rate and extent of conversion over the time course of a typical biological experiment.
Quantitative Data & Structure-Activity Relationships (SAR)
The potency of rhodanine derivatives is highly dependent on the substitutions at the N-3 and C-5 positions of the core scaffold.[6][7][30] The 3-(o-tolyl) group of the titular compound contributes to its lipophilicity and can engage in specific interactions within a binding pocket. The table below summarizes representative inhibitory activities for various rhodanine derivatives against different enzyme targets, illustrating the scaffold's broad utility.
| Compound Class | Target Enzyme | IC₅₀ / Kᵢ | Reference |
| Benzylidene Rhodanine Derivative | Phosphatase of Regenerating Liver 3 (PRL-3) | 0.9 µM | [15] |
| Rhodanine-3-acetic acid Derivative | Candida albicans PMT1 | 0.2 - 0.5 µM | [31] |
| Rhodadyn Analog (D10) | Dynamin I GTPase | 5.9 µM (in-cell) | [32] |
| Phenylsulfonamide Rhodanine | HIV-1 Integrase | 11 - 15 µM | [4] |
| Rhodanine-Indolinone Derivative | Arylalkylamine N-acetyltransferase (AANAT) | 27 µM | [33] |
| Benzenesulfonamide-linked Rhodanine | Human Carbonic Anhydrase IX (hCA IX) | 22.4 nM (Kᵢ) | [34] |
| Piperonyl-tethered Rhodanine | Ostrinia furnacalis Chitinase (OfChtI) | 2.2 µM (Kᵢ) | [11] |
Note: IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) are measures of inhibitor potency.
Conclusion and Expert Opinion
The mechanism of action of 3-(o-tolyl)rhodanine and its chemical relatives is not monolithic. It spans a spectrum from classical, reversible enzyme inhibition to irreversible covalent modification and a more subtle role as a prodrug that hydrolyzes to a potent, metal-chelating species.[16][20] This complexity is both a challenge and an opportunity.
The "PAINS" label, while a crucial cautionary flag, should not lead to the outright dismissal of this valuable scaffold.[1][9] Instead, it should compel researchers to employ a higher standard of evidence. The biological activity of any rhodanine-based hit must be viewed critically, and its progression must be contingent upon rigorous biophysical and biochemical validation.[5][22] By systematically ruling out artifacts and precisely defining the molecular mechanism using the workflows described herein, scientists can confidently distinguish truly promising therapeutic leads from misleading screening hits. The rhodanine scaffold, when approached with this level of scientific integrity, remains a privileged and highly fruitful starting point for the discovery of novel therapeutics.[2][35]
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The 3-(o-Tolyl)-Rhodanine Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationship (SAR) Studies
For researchers, medicinal chemists, and drug development professionals, the rhodanine scaffold represents a privileged heterocyclic motif with a remarkable breadth of biological activities.[1][2] Its synthetic tractability and diverse pharmacological profile have cemented its place in numerous drug discovery campaigns. This in-depth technical guide focuses on a specific, yet significant, derivative: 3-(o-tolyl)-rhodanine. We will dissect the core principles of its structure-activity relationships (SAR), providing a framework for designing and evaluating novel therapeutic agents based on this scaffold. This guide moves beyond a simple recitation of facts to explain the causal logic behind experimental design and data interpretation, empowering researchers to rationally design more potent and selective molecules.
The Rhodanine Core: A Privileged Scaffold with Nuanced Properties
Rhodanine, or 2-thioxo-4-thiazolidinone, is a five-membered heterocycle featuring three key points for chemical modification: the N-3 nitrogen, the C-5 methylene group, and the C-2 thione. Each of these positions plays a critical role in the molecule's interaction with biological targets and its overall pharmacological profile.
The true potential of the rhodanine scaffold is unlocked through derivatization, most commonly at the C-5 position via Knoevenagel condensation with various aldehydes. This reaction introduces an exocyclic double bond and an appended aryl or alkyl group, which is a critical determinant of biological activity. The N-3 position is also frequently modified to modulate physicochemical properties and target engagement.
Caption: Workflow for SAR studies of 3-(o-tolyl)-rhodanine derivatives.
Experimental Protocols: A Practical Guide
The foundation of any successful SAR study is robust and reproducible experimental methodology. Here, we provide detailed, field-proven protocols for the synthesis of 3-(o-tolyl)-rhodanine analogs and their subsequent biological evaluation.
Synthesis of 5-Arylidene-3-(o-tolyl)-rhodanine Analogs via Knoevenagel Condensation
This protocol describes a standard Knoevenagel condensation, which is the most common method for synthesizing the C-5 arylidene rhodanine derivatives essential for SAR studies.
Materials:
-
3-(o-tolyl)-rhodanine
-
Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 4-methoxybenzaldehyde, etc.)
-
Sodium acetate (anhydrous)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-(o-tolyl)-rhodanine (1.0 eq.), the desired aromatic aldehyde (1.1 eq.), and anhydrous sodium acetate (2.0 eq.).
-
Solvent Addition: Add glacial acetic acid as the solvent (sufficient to dissolve the reactants upon heating).
-
Reflux: Heat the reaction mixture to reflux (approximately 120°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water with stirring.
-
Isolation: The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash thoroughly with water to remove acetic acid and sodium acetate.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 5-arylidene-3-(o-tolyl)-rhodanine derivative.
-
Characterization: Confirm the structure of the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Biological Evaluation: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability and is a standard initial screen for potential anticancer agents. [3][4] Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds (dissolved in DMSO)
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
The 3-(o-tolyl)-rhodanine scaffold holds significant promise for the development of novel therapeutic agents. A systematic approach to SAR, focusing on modifications at the C-5 position, is crucial for unlocking its full potential. By combining rational design with robust synthetic and biological evaluation protocols, researchers can effectively navigate the chemical space around this core structure. Future studies should aim to identify specific molecular targets for the most potent analogs and optimize their pharmacokinetic and pharmacodynamic properties to advance them toward clinical development. The principles and protocols outlined in this guide provide a solid foundation for these endeavors.
References
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Molnar, M., Lončarić, M., Opačak-Bernardi, T., Glavaš-Obrovac, L., & Rastija, V. (2023). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Anticancer Agents in Medicinal Chemistry, 23(7), 839-846. [Link]
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Rastija, V., Opačak-Bernardi, T., Glavaš-Obrovac, L., & Molnar, M. (2022). Rhodanine Derivatives as Anticancer Agents - QSAR and Molecular Docking Studies. ResearchGate. [Link]
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Szczepański, J., Tuszewska, H., & Trotsko, N. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules, 27(12), 3750. [Link]
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Avupati, V. R., Yejella, R. P., & Akula, A. (2022). Review of anticancer potentials and structure-activity relationships (SAR) of rhodanine derivatives. Biomedicine & Pharmacotherapy, 145, 112406. [Link]
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Szczepański, J., Tuszewska, H., & Trotsko, N. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. ResearchGate. [Link]
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Molnar, M., Lončarić, M., Opačak-Bernardi, T., Glavaš-Obrovac, L., & Rastija, V. (2022). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Bentham Science. [Link]
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Raghav, N., & Singh, P. (2015). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. Molecules, 20(9), 16484-16503. [Link]
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Hidayah, N., Pilkington, L. I., & Barker, D. (2022). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 7(40), 35489-35517. [Link]
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Kapoor, M., & Kumar, V. (2016). Synthesis and in vitro evaluation of novel rhodanine derivatives as potential cholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3582-3586. [Link]
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Swain, B., Khan, A., Singh, P., Marde, V. S., Angeli, A., Chinchilli, K. K., ... & Arifuddin, M. (2022). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 27(22), 8011. [Link]
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Hagemeister, M., Mounce, E., Mosel, N., Fill, I., Hill, E., Hamilton, L., ... & Thomas, A. A. (2024). Evaluation of rhodanine indolinones as AANAT inhibitors. ChemMedChem, e202300531. [Link]
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The Double-Edged Sword: A Technical Guide to Rhodanine Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Allure and Apprehension of a Privileged Scaffold
The rhodanine scaffold, a five-membered heterocyclic motif (2-thioxo-1,3-thiazolidin-4-one), has for decades captivated medicinal chemists. Its facile synthesis, versatile chemical handles for diversification, and its presence in a wide array of biologically active molecules have earned it the title of a "privileged scaffold" in drug discovery.[1][2] From the marketed aldose reductase inhibitor, Epalrestat, used in the treatment of diabetic neuropathy, to a multitude of compounds showing promise in oncology, infectious diseases, and metabolic disorders, the potential of rhodanine is undeniable.[3][4] However, this allure is shadowed by a significant caveat: the frequent characterization of rhodanine-containing compounds as Pan-Assay Interference Compounds (PAINS).[5][6] This technical guide aims to provide a balanced and in-depth perspective for researchers navigating the complex landscape of rhodanine-based drug discovery. We will delve into the synthetic strategies, diverse therapeutic applications, and mechanisms of action, while critically addressing the inherent challenges and offering field-proven insights to mitigate risks and unlock the true potential of this enigmatic scaffold.
I. The Rhodanine Core: Synthesis and Chemical Reactivity
The synthetic accessibility of the rhodanine core is a primary driver of its widespread use. The most common and efficient method is the Knoevenagel condensation. This reaction provides a straightforward route to the crucial 5-ylidene rhodanine derivatives, which are the most explored class of rhodanine-based compounds.
Experimental Protocol: Knoevenagel Condensation for 5-Ylidene Rhodanine Synthesis
Objective: To synthesize a 5-benzylidene-rhodanine derivative as a representative example.
Materials:
-
Rhodanine (1 equivalent)
-
Benzaldehyde (1 equivalent)
-
Sodium acetate (2-3 equivalents)
-
Glacial acetic acid (solvent)
-
Ethanol (for recrystallization)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer, Buchner funnel, filter paper.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add rhodanine (1 eq.), benzaldehyde (1 eq.), and sodium acetate (2-3 eq.).
-
Solvent Addition: Add a sufficient volume of glacial acetic acid to dissolve the reactants upon heating.
-
Reflux: Attach a condenser and heat the reaction mixture to reflux (typically 100-120°C) with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate will form.
-
Precipitation and Filtration: Pour the cooled mixture into ice-cold water to precipitate the product completely. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid with cold water to remove any residual acetic acid and sodium acetate.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 5-benzylidene-rhodanine derivative.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Causality Behind Experimental Choices:
-
Sodium acetate and acetic acid: This combination acts as a catalyst and solvent system. The acetate ion acts as a base to deprotonate the acidic methylene group at the C-5 position of the rhodanine ring, forming a reactive nucleophile. Acetic acid provides the medium for the reaction and protonates the intermediate alkoxide.
-
Reflux: Heating the reaction provides the necessary activation energy for the condensation to occur at a reasonable rate.
-
Recrystallization: This is a standard purification technique for solid organic compounds, which removes impurities by leveraging differences in solubility.
Visualization of the Knoevenagel Condensation Workflow
Caption: Diverse molecular targets of rhodanine derivatives across major therapeutic areas.
C. Antidiabetic Activity
The clinical success of Epalrestat has spurred significant research into rhodanine derivatives for the treatment of type 2 diabetes and its complications. [4][7]
-
Mechanism of Action: Besides aldose reductase inhibition, some rhodanine derivatives have been shown to act as peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonists, a mechanism shared with the thiazolidinedione class of antidiabetic drugs. [7]Activation of PPAR-γ improves insulin sensitivity. [8]
III. The Elephant in the Room: Rhodanine and Pan-Assay Interference Compounds (PAINS)
Despite the promising biological activities, the rhodanine scaffold is a notorious member of the PAINS family. [6][9]PAINS are compounds that tend to show activity in multiple, unrelated high-throughput screening (HTS) assays, often through non-specific mechanisms. [10][11]This can lead to a significant waste of resources in pursuing false-positive hits.
Mechanisms of Pan-Assay Interference by Rhodanines:
-
Michael Acceptors: The exocyclic double bond in 5-ylidene rhodanine derivatives makes them potent Michael acceptors, allowing them to react covalently and non-specifically with nucleophilic residues (like cysteine) in proteins. [2][12]* Aggregation: Rhodanine-based compounds can form aggregates at higher concentrations, which can sequester and denature proteins, leading to non-specific inhibition. [5][12]* Photometric Interference: The often-colored nature of rhodanine derivatives can interfere with colorimetric and fluorometric assays. [5][12]* Redox Activity: Some rhodanine derivatives can participate in redox cycling, generating reactive oxygen species that can damage proteins and interfere with assay readouts. [9]
Self-Validating System: A Protocol for Mitigating PAINS-Related Artifacts
Objective: To design an experimental workflow that critically evaluates a "hit" rhodanine compound from an HTS campaign to distinguish true activity from PAINS-related artifacts.
Step-by-Step Methodology:
-
Hit Confirmation and Re-synthesis:
-
Obtain a fresh, pure sample of the hit compound, preferably through re-synthesis, to rule out impurities from the original screening library.
-
Confirm the identity and purity (>95%) of the re-synthesized compound by analytical methods (NMR, LC-MS, HRMS).
-
-
Dose-Response Curve and IC₅₀ Determination:
-
Perform a full dose-response curve to confirm the initial activity and determine a reliable IC₅₀ value. Look for a steep, well-behaved curve. Irregular curves can be a sign of non-specific activity.
-
-
Assay Orthogonality:
-
Validate the activity in a secondary, mechanistically distinct assay. For example, if the primary assay is enzyme-based, the secondary assay could be a cell-based assay measuring a downstream effect.
-
-
Counter-Screening for Non-Specific Reactivity:
-
Thiol Reactivity Assay: Perform an assay to assess the compound's reactivity with a simple thiol-containing molecule like glutathione (GSH). A rapid depletion of GSH in the presence of the compound suggests it is a reactive Michael acceptor.
-
Detergent Sensitivity Assay: Re-run the primary assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's activity is significantly reduced, it may be acting as an aggregator.
-
-
Biophysical Validation of Target Engagement:
-
Employ biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Thermal Shift Assay (TSA) to demonstrate direct binding of the compound to the intended target protein. These methods can also provide thermodynamic and kinetic parameters of the interaction.
-
-
Structure-Activity Relationship (SAR) Analysis:
-
Synthesize and test a small set of close analogs. A "flat" SAR, where small structural changes do not significantly impact activity, can be a red flag for non-specific behavior. A clear and logical SAR provides stronger evidence for specific target engagement.
-
Visualization of the PAINS Mitigation Workflow
Caption: A self-validating workflow to de-risk rhodanine-based HTS hits.
IV. Future Perspectives and Conclusion
The journey of the rhodanine scaffold in drug discovery is a tale of immense promise tempered by significant challenges. While its reputation as a PAINS compound is a valid concern that necessitates rigorous validation, it would be a mistake to dismiss the entire class of molecules. [2]The clinical success of Epalrestat stands as a testament to the fact that rhodanine-based drugs can be developed safely and effectively.
The key to unlocking the future potential of rhodanine lies in a more nuanced and informed approach. This includes:
-
Rational Design: Moving away from traditional HTS and towards structure-based drug design and fragment-based screening can help in identifying more specific and less reactive rhodanine derivatives.
-
Tackling Reactivity: Medicinal chemists can modulate the reactivity of the Michael acceptor system through electronic and steric modifications of the 5-ylidene substituent.
-
Exploring New Chemical Space: Investigating rhodanine derivatives that lack the 5-ylidene moiety could open up new avenues for drug discovery with a reduced risk of PAINS-related issues.
References
- Tomasić, T., & Peterlin Mašič, L. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery, 7(7), 549-560.
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- Ingenta Connect. (n.d.). Rhodanine as a Privileged Scaffold in Drug Discovery. Ingenta Connect.
- Bentham Science. (n.d.). The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. Bentham Science.
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An In-depth Technical Guide to the Spectral Analysis of 3-(o-tolyl)rhodanine
Abstract
This technical guide provides a comprehensive spectral analysis of 3-(o-tolyl)rhodanine, a significant heterocyclic compound with applications in medicinal chemistry and materials science.[1] Aimed at researchers, scientists, and drug development professionals, this document delves into the core analytical techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Electron Ionization Mass Spectrometry (EI-MS). The guide moves beyond a simple presentation of data, offering in-depth interpretation, causality behind experimental choices, and detailed, field-proven protocols. By integrating foundational principles with practical application, this whitepaper serves as an authoritative resource for the structural elucidation and characterization of 3-(o-tolyl)rhodanine and related N-aryl rhodanine derivatives.
Introduction: The Structural Significance of 3-(o-tolyl)rhodanine
Rhodanine (2-thioxo-4-thiazolidinone) and its derivatives represent a "privileged scaffold" in medicinal chemistry, exhibiting a wide array of biological activities.[1] The introduction of various substituents at the N-3 and C-5 positions allows for the fine-tuning of their pharmacological profiles. The subject of this guide, 3-(o-tolyl)rhodanine (IUPAC Name: 3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one), is characterized by the presence of an ortho-tolyl group at the N-3 position. This substitution introduces specific steric and electronic effects that influence the molecule's conformation and reactivity, making detailed structural analysis paramount for understanding its function.
Accurate structural elucidation is the bedrock of rational drug design and chemical synthesis. Spectroscopic techniques provide a non-destructive window into the molecular architecture, revealing the connectivity of atoms, the nature of functional groups, and the overall molecular mass. This guide will systematically dissect the NMR, IR, and Mass Spectra of 3-(o-tolyl)rhodanine to construct a complete and validated structural portrait.
Caption: Fig 1. Key structural features of 3-(o-tolyl)rhodanine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. For 3-(o-tolyl)rhodanine, both ¹H and ¹³C NMR are essential for a complete assignment.
Foundational Principles & Experimental Rationale
NMR relies on the quantum mechanical property of nuclear spin. When placed in a strong magnetic field, nuclei like ¹H and ¹³C can exist in different spin states. By applying a radiofrequency pulse, these nuclei can be excited to a higher energy state. The frequency at which they resonate back to the ground state is measured, and this "chemical shift" (δ), reported in parts per million (ppm), is highly sensitive to the local electronic environment of the nucleus.[2]
Expertise & Experience: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for compounds like 3-(o-tolyl)rhodanine due to its excellent solubilizing power for moderately polar organics and its single, well-defined residual solvent peak. Tetramethylsilane (TMS) is typically used as an internal standard, with its signal defined as 0.0 ppm, providing a universal reference point.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 3-(o-tolyl)rhodanine. Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a standard 5 mm NMR tube.[3] Ensure the sample is fully dissolved to prevent spectral line broadening.
-
Spectrometer Setup: The sample is placed in the NMR spectrometer. For routine analysis, a field strength of 300-500 MHz is sufficient.[4]
-
Locking and Shimming: The spectrometer "locks" onto the deuterium signal of the CDCl₃ to correct for any magnetic field drift. The magnetic field is then "shimmed" to maximize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved peaks.[3]
-
Acquisition:
-
¹H NMR: A standard pulse-acquire experiment is performed. Key parameters include a 45° or 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[5] Typically, 8 to 16 scans are averaged to improve the signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment is standard. This removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a single line. Due to the low natural abundance of ¹³C, more scans (hundreds to thousands) and a longer relaxation delay are required.
-
-
Processing: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum via a Fourier Transform. The spectrum is then phased, baseline corrected, and referenced to the TMS peak at 0.0 ppm.
Caption: Fig 2. Generalized workflow for NMR sample analysis.
Data Interpretation
The spectral data for 3-(o-tolyl)rhodanine is summarized below, based on information available from public databases.[6]
Table 1: ¹H and ¹³C NMR Data for 3-(o-tolyl)rhodanine
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.20 - 7.50 | Multiplet (m) | 4H | Ar-H |
| Methylene Protons | 4.35 | Singlet (s) | 2H | S-CH₂ -C=O |
| Methyl Protons | 2.15 | Singlet (s) | 3H | Ar-CH₃ |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment | ||
| Thioamide Carbon | ~201.0 | C =S | ||
| Amide Carbonyl | ~170.0 | C =O | ||
| Aromatic Carbons | 126.0 - 138.0 | C -Ar | ||
| Methylene Carbon | ~35.0 | S-C H₂-C=O | ||
| Methyl Carbon | ~17.5 | Ar-C H₃ |
Note: Specific peak assignments within the aromatic region for both ¹H and ¹³C require advanced 2D NMR techniques (like COSY and HSQC) for unambiguous confirmation.
-
¹H NMR Analysis:
-
The aromatic protons appear as a complex multiplet between 7.20-7.50 ppm, which is characteristic for a substituted benzene ring.
-
The singlet at 4.35 ppm, integrating to 2H, is assigned to the methylene protons (CH₂) of the rhodanine ring. Its singlet nature indicates no adjacent protons, which is consistent with the structure.
-
The singlet at 2.15 ppm, integrating to 3H, is unequivocally assigned to the methyl group on the tolyl substituent.
-
-
¹³C NMR Analysis:
-
The downfield signal around 201.0 ppm is characteristic of a thiocarbonyl (C=S) carbon, which is significantly deshielded.
-
The signal at ~170.0 ppm corresponds to the amide carbonyl (C=O) carbon.
-
The cluster of peaks between 126.0 and 138.0 ppm represents the six carbons of the tolyl ring.
-
The methylene carbon (CH₂) of the rhodanine ring appears upfield around 35.0 ppm.
-
The most upfield signal at ~17.5 ppm is assigned to the methyl carbon of the tolyl group.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.). Each functional group has a characteristic absorption frequency.
Foundational Principles & Experimental Rationale
When a molecule absorbs IR radiation, its bonds vibrate at specific frequencies. The frequency of vibration depends on the mass of the atoms in the bond and the bond strength. For example, a C=O double bond is stronger and will vibrate at a higher frequency (wavenumber) than a C-C single bond. The resulting spectrum is a plot of transmittance versus wavenumber (cm⁻¹).
Expertise & Experience: For solid samples like 3-(o-tolyl)rhodanine, the KBr pellet method is a standard and reliable technique.[7] The rationale is to disperse the solid analyte in an IR-transparent matrix (potassium bromide) to minimize light scattering and produce a high-quality spectrum.[8][9] It is crucial to use finely ground, dry KBr and to press a transparent, not opaque, pellet to ensure a good baseline and prevent signal distortion from water absorption.[7][10]
Experimental Protocol: KBr Pellet Method
-
Preparation: Thoroughly dry high-purity, spectroscopy-grade KBr in an oven to remove any absorbed water. Clean an agate mortar and pestle meticulously.
-
Grinding: Place ~100 mg of the dried KBr into the mortar and grind it to a very fine powder.
-
Mixing: Add 1-2 mg of the 3-(o-tolyl)rhodanine sample to the KBr powder.[9] Grind the mixture for several minutes until it is a homogenous, fine powder. This step is critical for reducing particle size and preventing light scattering.
-
Pellet Pressing: Transfer a portion of the mixture to a pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 8,000-10,000 psi) for several minutes to form a thin, transparent, or translucent disc.[9][11]
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Interpretation
The FTIR spectrum of 3-(o-tolyl)rhodanine reveals several characteristic absorption bands that confirm the presence of its key functional groups.[6]
Table 2: Key FTIR Absorption Bands for 3-(o-tolyl)rhodanine
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
| ~3050 | Medium-Weak | C-H Stretch | Aromatic C-H |
| ~2950 | Medium-Weak | C-H Stretch | Aliphatic (CH₂ & CH₃) |
| ~1730 | Strong | C=O Stretch | Amide Carbonyl |
| ~1600, ~1480 | Medium | C=C Stretch | Aromatic Ring |
| ~1250 | Strong | C-N Stretch & C=S | Thioamide Band |
| ~1100 | Strong | C=S Stretch | Thioamide Band |
-
C=O Stretch: The most prominent peak in the spectrum is the strong absorption around 1730 cm⁻¹, which is the classic stretching vibration for the amide carbonyl group (C=O) in the five-membered rhodanine ring.
-
Aromatic and Aliphatic C-H Stretches: Absorptions just above 3000 cm⁻¹ (~3050 cm⁻¹) are indicative of C-H stretching in the aromatic tolyl ring. Those just below 3000 cm⁻¹ (~2950 cm⁻¹) correspond to the C-H stretches of the aliphatic methylene and methyl groups.
-
Thioamide Bands: The rhodanine core contains a thioamide functional group, which does not have a simple, isolated C=S stretching vibration. Instead, its character is mixed with other vibrations, primarily C-N stretching. This results in strong, characteristic bands often found in the 1250-1100 cm⁻¹ region.
-
Aromatic C=C Stretches: The absorptions around 1600 and 1480 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the tolyl aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.
Foundational Principles & Experimental Rationale
In Electron Ionization (EI) Mass Spectrometry, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[12][13] This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺·) . The m/z of this ion provides the molecular weight of the compound. Due to the high energy of EI, the molecular ion is often energetically unstable and fragments into smaller, more stable ions and neutral radicals.[14][15] The pattern of these fragment ions is highly reproducible and serves as a molecular fingerprint.
Expertise & Experience: For a thermally stable, small organic molecule like 3-(o-tolyl)rhodanine, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method.[16] The gas chromatograph separates the sample from any impurities before it enters the mass spectrometer, ensuring a clean spectrum of the target analyte. The choice of a 70 eV ionization energy is a standard that allows for comparison with extensive spectral libraries like the NIST database.[17]
Experimental Protocol: GC-EI-MS
-
Sample Preparation: Prepare a dilute solution of 3-(o-tolyl)rhodanine (~10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[18] The solution must be free of particulate matter.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the heated injector port of the GC, where it is vaporized.
-
The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column (e.g., a DB-5, a non-polar column).
-
The column is housed in an oven that follows a temperature program (e.g., starting at 50°C and ramping to 280°C) to separate compounds based on their boiling points and interaction with the column's stationary phase.
-
-
MS Analysis:
-
As 3-(o-tolyl)rhodanine elutes from the GC column, it enters the ion source of the mass spectrometer.
-
In the ion source, molecules are ionized by a 70 eV electron beam.
-
The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
An electron multiplier detects the ions, and the instrument software generates a mass spectrum.
-
Predicted Fragmentation Pattern and Interpretation
While a specific, published mass spectrum for 3-(o-tolyl)rhodanine was not located in the initial search, a plausible fragmentation pattern can be predicted based on its structure and established fragmentation principles.[15][19] The molecular weight of C₁₀H₉NOS₂ is 223.3 g/mol .[6]
-
Molecular Ion (M⁺·): A peak at m/z = 223 is expected, corresponding to the intact radical cation [C₁₀H₉NOS₂]⁺·. The stability of the aromatic ring should make this peak observable.
-
Key Fragmentation Pathways:
-
Loss of the Tolyl Group: Cleavage of the N-C(aryl) bond can lead to the formation of a tolyl radical (·C₇H₇) and the rhodanine cation at m/z = 132 .
-
Formation of the Tolyl Cation: Conversely, charge retention on the aromatic portion would form the tolyl cation [C₇H₇]⁺ at m/z = 91 . This is a very common and stable fragment in molecules containing a benzyl or tolyl group, often rearranging to the tropylium ion.
-
Cleavage of the Rhodanine Ring: The five-membered ring can undergo fragmentation. A common pathway is the loss of carbon monoxide (CO, 28 Da) from fragments containing the carbonyl group. For instance, cleavage could yield an [M - C₃H₂OS]⁺· fragment. A more likely fragmentation involves cleavage at the bonds alpha to the sulfur and nitrogen atoms.
-
Caption: Fig 3. Predicted major fragmentation pathways for 3-(o-tolyl)rhodanine in EI-MS.
Conclusion
The comprehensive analysis of 3-(o-tolyl)rhodanine using NMR, FTIR, and Mass Spectrometry provides a self-validating and coherent structural picture. ¹H and ¹³C NMR spectroscopy confirms the carbon-hydrogen framework, detailing the connectivity of the tolyl substituent to the rhodanine core. FTIR spectroscopy validates the presence of key functional groups, notably the amide carbonyl and the thioamide moiety. Finally, mass spectrometry establishes the molecular weight and offers insight into the molecule's stability and likely fragmentation pathways under energetic conditions. The protocols and interpretations detailed in this guide provide a robust framework for researchers engaged in the synthesis, characterization, and application of rhodanine derivatives and other complex small molecules.
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An In-depth Technical Guide to Isoindoline-1,3-dione Derivatives: Synthesis, Properties, and Therapeutic Potential
A Note on Chemical Identification: The Ambiguity of CAS Number 23522-37-4
It is imperative to begin this guide by addressing a critical ambiguity concerning the provided CAS number, 23522-37-4. Initial database searches have associated this identifier with at least two distinct chemical structures: 2-((4-bromophenyl)sulfonyl)isoindoline-1,3-dione and 2-thioxo-3-o-tolyl-thiazolidin-4-one. This discrepancy underscores the importance of rigorous compound verification in all research and development endeavors. Given the extensive and promising body of literature surrounding the isoindoline-1,3-dione scaffold, this guide will focus on this versatile class of compounds, which encompasses the structural features of the first-mentioned molecule. Researchers interested in the thiazolidinone derivative should consult separate, specific resources.
Introduction to the Isoindoline-1,3-dione Scaffold
The isoindoline-1,3-dione ring system, also known as the phthalimide scaffold, is a privileged bicyclic N-heterocycle that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a versatile building block for the design of novel therapeutic agents. Derivatives of isoindoline-1,3-dione have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3][4][5] This guide will provide an in-depth exploration of the synthesis, key properties, and diverse applications of this important chemical class, with a focus on their potential in drug discovery and development.
Physicochemical and Biological Properties
The properties of isoindoline-1,3-dione derivatives can be significantly modulated by the nature of the substituent attached to the nitrogen atom of the imide ring. This "tail" can be modified to tune the compound's solubility, lipophilicity, and, most importantly, its interaction with biological targets.
| Property | General Characteristics of Isoindoline-1,3-dione Derivatives |
| Molecular Formula | Variable, dependent on substituents |
| Molecular Weight | Variable, dependent on substituents |
| Appearance | Typically crystalline solids |
| Solubility | Generally soluble in organic solvents such as DMF, DMSO, and chlorinated hydrocarbons. Aqueous solubility is often low but can be modified by the introduction of polar functional groups. |
| Biological Activity | Broad spectrum, including but not limited to: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibition, anticancer activity, anti-inflammatory effects (e.g., COX-2 inhibition), and carbonic anhydrase inhibition.[1][2][3][4][6][7] |
Synthesis of Isoindoline-1,3-dione Derivatives: A Generalized Protocol
A common and straightforward method for the synthesis of N-substituted isoindoline-1,3-dione derivatives involves the condensation of phthalic anhydride with a primary amine. The following protocol provides a general framework for this reaction.
Experimental Protocol: Synthesis of a Representative N-aryl-isoindoline-1,3-dione
Materials:
-
Phthalic anhydride
-
Substituted primary amine (e.g., 4-bromoaniline)
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine equimolar amounts of phthalic anhydride and the desired primary amine.
-
Solvent Addition: Add a suitable solvent, such as glacial acetic acid, to the flask. The volume should be sufficient to dissolve the reactants upon heating.
-
Reaction: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the product can be precipitated by pouring the reaction mixture into cold water.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying and Characterization: Dry the purified product in a vacuum oven. The structure and purity of the final compound should be confirmed by analytical techniques such as NMR (¹H and ¹³C), FT-IR spectroscopy, and mass spectrometry.[5]
Caption: Generalized reaction scheme for the synthesis of N-substituted isoindoline-1,3-dione derivatives.
Mechanism of Action and Therapeutic Applications
The diverse biological activities of isoindoline-1,3-dione derivatives stem from their ability to interact with a wide range of biological targets. The following sections highlight some of the key therapeutic areas where these compounds have shown significant promise.
Inhibition of Cholinesterases for Alzheimer's Disease
A significant body of research has focused on the development of isoindoline-1,3-dione derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2][4][8] The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is a key therapeutic strategy for Alzheimer's disease. The isoindoline-1,3-dione moiety often serves as a key pharmacophore that can interact with the active site of these enzymes.[1] Molecular modeling studies have shown that these compounds can bind to both the catalytic and peripheral anionic sites of AChE.[1][8]
Caption: Mechanism of AChE inhibition by isoindoline-1,3-dione derivatives.
Anticancer Activity
Isoindoline-1,3-dione derivatives have emerged as promising anticancer agents with multiple mechanisms of action.[3] Some derivatives have shown cytotoxic effects against various cancer cell lines, including lung adenocarcinoma.[3] The anticancer activity can be attributed to the inhibition of key cellular targets such as protein kinases and histone deacetylases.[2] Furthermore, certain derivatives have been investigated as selective inhibitors of tumor-associated carbonic anhydrase IX, an enzyme involved in tumor progression and metastasis.[6]
Anti-inflammatory Properties
The anti-inflammatory potential of isoindoline-1,3-dione derivatives has also been explored.[7] A notable mechanism of action is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain.[7] By selectively inhibiting COX-2 over COX-1, these compounds have the potential to offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.
Future Directions and Conclusion
The isoindoline-1,3-dione scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility and the ease with which its properties can be modulated make it an attractive starting point for drug design. Future research will likely focus on optimizing the potency and selectivity of these derivatives for specific biological targets, as well as exploring novel therapeutic applications. The wealth of existing literature provides a solid foundation for further investigation into this remarkable class of compounds.
References
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Hassanzadeh, M., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 366-379. Available from: [Link]
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Al-Ghorbani, M., et al. (2024). Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study. Journal of Ovarian Research, 17(1), 1-17. Available from: [Link]
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Krasilnikova, Y. A., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Chemistry Proceedings, 5(1), 73. Available from: [Link]
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Gokcen, S., et al. (2019). New Isoindole‐1,3‐dione Substituted Sulfonamides as Potent Inhibitors of Carbonic Anhydrase and Acetylcholinesterase: Design, Synthesis, and Biological Evaluation. ChemistrySelect, 4(45), 13347-13355. Available from: [Link]
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Moenes, M. A., et al. (2018). Synthesis of novel isoindoline-1,3-dione-based oximes and benzenesulfonamide hydrazones as selective inhibitors of the tumor-associated carbonic anhydrase IX. Bioorganic Chemistry, 80, 706-713. Available from: [Link]
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Habeeb, A. G., et al. (1998). Antiinflammatory 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones: novel inhibitors of COX-2. Bioorganic & Medicinal Chemistry Letters, 8(10), 1181-1186. Available from: [Link]
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Ozel, A., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(13), 11943-11951. Available from: [Link]
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Sadowska, B., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 27(19), 6543. Available from: [Link]
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Sankhe, S. S., & Chindarkar, N. R. (2021). SYNTHESIS, CHARACTERIZATION OF 2-[4-(4,5-DIPHENYL-1H-IMIDAZOL-2-YL)PHENYL]ISOINDOLINE-1,3-DIONE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY EVALUATION. Rasayan Journal of Chemistry, 14(2), 1121-1125. Available from: [Link]
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Adebayo, J. O., et al. (2018). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Tropical Journal of Natural Product Research, 2(5), 223-228. Available from: [Link]
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Methodological & Application
Application Note: A Framework for Robust Assay Development and Screening of Rhodanine Analogs like 3-(o-tolyl)-rhodanine
Introduction: The Promise and Peril of the Rhodanine Scaffold
The rhodanine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis for a wide array of compounds with diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4][5] Its synthetic tractability allows for extensive chemical modifications, making it an attractive starting point in drug discovery campaigns.[1][3] A prime example of its therapeutic success is Epalrestat, a rhodanine-3-acetic acid derivative used to treat diabetic neuropathy.[2][6][7]
However, the rhodanine scaffold is also a well-documented Pan-Assay Interference Compound (PAIN).[8][9][10] PAINS are notorious for producing false-positive results in high-throughput screens through non-specific mechanisms, such as protein aggregation, covalent modification, or interference with assay signals like fluorescence.[8][11][12] Therefore, the biological activity of any compound containing a rhodanine moiety must be approached with critical evaluation and rigorous validation.[8][10]
This application note provides a comprehensive framework for developing robust and reliable screening assays for rhodanine derivatives, using 3-(o-tolyl)-rhodanine as a representative molecule. We will detail the critical steps of assay selection, development, validation, and the essential counter-screens required to distinguish true biological activity from PAINS-related artifacts. Our goal is to equip researchers with the strategy and protocols needed to generate trustworthy and actionable data.
Strategic Overview: A Self-Validating Approach to Screening
A successful screening campaign for a rhodanine compound is not merely about identifying "hits"; it is about validating them. The workflow must be designed to anticipate and systematically eliminate common failure modes associated with PAINS. The choice between a biochemical and a cell-based assay depends on the research question, but both require subsequent orthogonal validation.[13][14][15]
-
Biochemical Assays: Ideal for target-focused screening to discover inhibitors of a specific, purified enzyme or protein-protein interaction.[15] They offer a clean system to study direct molecular interactions but are highly susceptible to PAINS artifacts like aggregation and direct enzyme reactivity.
-
Cell-Based Assays: Provide a more physiologically relevant context, assessing a compound's effect on a cellular phenotype (e.g., viability, signaling pathway activation).[13][16][17] They can mitigate some forms of non-specific activity seen in biochemical assays but can still be confounded by cytotoxicity or other off-target effects.
Our recommended approach involves a primary screen followed by a cascade of validation and counter-screening steps to build confidence in any identified hit.
Caption: High-level workflow for robust screening of rhodanine compounds.
Protocol 1: Fluorescence-Based Biochemical Enzyme Inhibition Assay
This protocol describes the development of a fluorescence-based assay to screen for inhibitors of a hypothetical target enzyme (e.g., a protease or kinase). Fluorescence assays are highly sensitive but require careful controls for compound interference.[18][19][20]
Part A: Assay Optimization & Validation
The foundation of a reliable screen is a robust and reproducible assay. The Z'-factor is a statistical parameter used to quantify the quality of an assay, reflecting the separation between positive and negative controls.[21][22][23] An assay is considered excellent for screening when its Z'-factor is between 0.5 and 1.0.[21][24]
1. Materials:
- Target Enzyme
- Fluorogenic Substrate
- Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)
- Known Inhibitor (Positive Control)
- DMSO (Vehicle Control)
- 384-well, low-volume, black assay plates
- Fluorescence plate reader
2. Optimization Steps:
- Enzyme Titration: Determine the minimal enzyme concentration that yields a robust linear increase in fluorescence over a desired time frame (e.g., 30-60 minutes).
- Substrate Titration: Determine the substrate concentration at or below its Michaelis-Menten constant (Kₘ). Using substrate concentrations well below Kₘ can simplify the interpretation of inhibition constants.[25][26]
- DMSO Tolerance: Ensure the assay signal is stable and reproducible at the final DMSO concentration that will be used for compound screening (typically 0.5-1.0%).
3. Z'-Factor Determination Protocol:
- Prepare two sets of wells in a 384-well plate (e.g., 16 wells for each control).
- Negative Control Wells: Add assay buffer, substrate, and DMSO (vehicle) to achieve the final reaction concentrations. These wells represent 0% inhibition.
- Positive Control Wells: Add assay buffer, substrate, and a concentration of the known inhibitor sufficient to cause maximum inhibition (e.g., 10x its IC₅₀). These wells represent 100% inhibition.
- Initiate the reaction by adding the optimized concentration of the enzyme to all wells.
- Incubate the plate at the desired temperature (e.g., 30°C) for the optimized reaction time.
- Read the fluorescence intensity on a plate reader.
- Calculate the Z'-factor using the following formula: Z' = 1 - ( (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| ) Where SD is the standard deviation and Mean is the average signal of the positive (pos) and negative (neg) controls.
| Z'-Factor Value | Assay Quality Interpretation |
| > 0.5 | Excellent assay, suitable for HTS.[21][24] |
| 0 to 0.5 | Marginal assay; may require optimization.[21] |
| < 0 | Unsuitable for screening.[22][23] |
Part B: Screening and IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[27]
1. Compound Plate Preparation:
- Create a serial dilution of 3-(o-tolyl)-rhodanine and other test compounds in DMSO. A common starting range covers several orders of magnitude (e.g., from 100 µM to 1 nM).[28]
- Using acoustic dispensing or a multichannel pipette, transfer a small volume (e.g., 100 nL) of the compound dilutions to the 384-well assay plates.
2. Screening Protocol:
- Add the substrate solution to all wells of the compound plate.
- Include negative (DMSO only) and positive (known inhibitor) control wells on every plate.
- Initiate the reaction by adding the enzyme solution.
- Incubate and read the fluorescence as determined during optimization.
3. Data Analysis and IC₅₀ Calculation:
- Normalize the data. The signal from the negative control (DMSO) represents 0% inhibition, and the signal from the positive control represents 100% inhibition.
- Plot the percent inhibition versus the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.[29]
Part C: Essential Counter-Screens for PAINS Identification
A confirmed IC₅₀ value is not sufficient proof of specific inhibition for a rhodanine. The following counter-screens are mandatory to build a case for specific activity.
Caption: Workflow for biochemical screening and PAINS validation.
1. Fluorescence Interference Assay:
- Rationale: To determine if the compound itself is fluorescent or quenches the signal.[30]
- Protocol: Prepare a plate with compounds as for the main assay. Add assay buffer and substrate, but do not add the enzyme. Read the fluorescence. Any significant signal indicates compound interference. A second read after adding the fluorescent product can check for quenching.
2. Aggregation Counter-Screen:
- Rationale: Many PAINS act by forming aggregates that non-specifically sequester and inhibit enzymes.[8] This effect is often sensitive to non-ionic detergents.
- Protocol: Repeat the IC₅₀ determination with the inclusion of 0.01% Triton X-100 or a similar detergent in the assay buffer. A significant rightward shift (increase) in the IC₅₀ value in the presence of detergent suggests an aggregation-based mechanism.
3. Non-Specific Reactivity Check:
- Rationale: To test for time-dependent inhibition, which may indicate covalent modification of the enzyme, a known mechanism for some rhodanine derivatives.[11]
- Protocol: Pre-incubate the enzyme and the test compound for varying lengths of time (e.g., 0, 15, 30, 60 minutes) before adding the substrate to initiate the reaction. A progressive increase in inhibition with longer pre-incubation times suggests non-specific, time-dependent reactivity.
Protocol 2: Cell-Based Viability/Cytotoxicity Assay
This protocol provides a method to assess the effect of 3-(o-tolyl)-rhodanine on the viability of a chosen cell line. This assay format is less prone to aggregation artifacts but is still subject to other non-specific effects.
Part A: Protocol for MTT-Based Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[31]
1. Materials:
- Human cell line (e.g., A549, HeLa)
- Complete culture medium (e.g., DMEM + 10% FBS)
- Phosphate-Buffered Saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Sterile 96-well flat-bottom plates
2. Experimental Procedure:
- Cell Seeding: Harvest and count cells. Dilute the cell suspension to the optimal seeding density (e.g., 5,000-10,000 cells/well) and dispense 100 µL into each well of a 96-well plate. Incubate overnight to allow for cell attachment.[28][31]
- Compound Treatment: Prepare serial dilutions of 3-(o-tolyl)-rhodanine in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and positive control (e.g., a known cytotoxic agent like doxorubicin) wells.
- Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
- MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[31]
- Formazan Solubilization: Carefully aspirate the medium from the wells. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[31]
- Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
Part B: Data Analysis and Interpretation
-
Normalize the data, setting the absorbance of the vehicle-treated cells as 100% viability.
-
Plot the percent viability versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (or EC₅₀) value, which represents the concentration that reduces cell viability by 50%.[29]
| Concentration (µM) | Absorbance (OD) | % Viability |
| 0 (Vehicle) | 1.25 | 100% |
| 0.1 | 1.22 | 97.6% |
| 1 | 1.10 | 88.0% |
| 5 | 0.85 | 68.0% |
| 10 | 0.61 | 48.8% |
| 50 | 0.25 | 20.0% |
| 100 | 0.15 | 12.0% |
Conclusion: Synthesizing the Evidence
Screening rhodanine-based compounds requires a multi-faceted approach that prioritizes scientific integrity. A "hit" from a primary screen is merely the starting point of an investigation. Only by systematically ruling out the common mechanisms of assay interference can a researcher have confidence that the observed activity of a compound like 3-(o-tolyl)-rhodanine is due to a specific interaction with a biological target. A validated hit is one that demonstrates dose-dependent activity, is confirmed in an orthogonal assay, and, most importantly, tests negative in a panel of carefully selected PAINS counter-screens.
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Application Notes & Protocols: High-Throughput Screening of Rhodanine-Based Compound Libraries
Abstract
Rhodanine and its derivatives represent a fascinating and challenging scaffold in medicinal chemistry. These compounds have appeared as hits in numerous high-throughput screening (HTS) campaigns against a wide array of biological targets, suggesting a broad spectrum of potential therapeutic activities.[1][2][3] However, the rhodanine moiety is also a well-documented Pan-Assay Interference Compound (PAINS), notorious for generating a high rate of false-positive results in HTS campaigns.[1][4][5][6] This dual nature requires a carefully designed and rigorously controlled screening strategy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively conduct HTS campaigns with rhodanine-based libraries. It emphasizes the causality behind experimental choices and outlines a self-validating system of protocols designed to navigate the complexities of this chemical class, ensuring the identification of true, optimizable hits while efficiently eliminating artifacts.
The Rhodanine Conundrum: Privileged Scaffold vs. Promiscuous Actor
The rhodanine core, a 2-thioxothiazolidin-4-one ring system, is a common feature in many compound libraries due to its synthetic tractability and its appearance as an inhibitor for diverse enzyme families, including kinases, phosphatases, and proteases.[2][7][8] This has led some to consider it a "privileged scaffold." However, this view must be tempered with significant caution.
Rhodanines are one of the most frequently cited classes of PAINS.[4][5][9] These are compounds that appear as hits in many different assays through non-specific mechanisms rather than by specific, high-affinity binding to the intended target.[4][5] Failure to identify and discard these false positives early leads to a significant waste of time and resources.[5]
The primary mechanisms of non-specific activity for rhodanine derivatives include:
-
Aggregation: Compounds can form sub-micellar aggregates that sequester and denature the target protein, leading to apparent inhibition.[1][5]
-
Covalent Reactivity: The rhodanine scaffold and its derivatives can act as Michael acceptors or react with nucleophilic residues (like cysteine) on a target protein, leading to covalent modification and irreversible inhibition.[5] While covalent inhibition can be a valid therapeutic strategy, it must be intentional and well-characterized, not an artifact of promiscuous reactivity.[10][11]
-
Assay Interference: Rhodanines can interfere with the assay signal itself. Due to their color, they can interfere with photometric or spectrophotometric readouts.[1][6] They can also have redox activity or chelate metal ions essential for enzyme function.[5]
Therefore, the central pillar of a rhodanine screening campaign is not just to find hits, but to robustly prove they are not acting through one of these confounding mechanisms.
Designing a Robust HTS Workflow for Rhodanine Libraries
A successful screening campaign requires a multi-stage approach, moving from a broad primary screen to a series of increasingly stringent validation assays. This "hit validation cascade" is designed to systematically eliminate false positives.
Figure 1: A robust workflow for HTS and hit validation of rhodanine libraries.
Detailed Protocols and Methodologies
Primary High-Throughput Screen
The goal of the primary screen is to identify all potential hits at a single concentration (typically 10-20 µM).[12] Given the nature of rhodanines, a relatively high hit rate is expected.
Protocol: Generic Biochemical Fluorescence Polarization (FP) Assay
This protocol describes a generic competitive binding assay, which is a common format for HTS.
-
Assay Principle: In this setup, a fluorescently labeled ligand (probe) binds to the target protein, resulting in a high FP signal. A compound that successfully displaces the probe will cause the FP signal to decrease.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% BSA, 0.01% Tween-20. Rationale: BSA and Tween-20 are included to reduce non-specific binding and compound aggregation.
-
Target Protein: Recombinant purified protein diluted to 2X final concentration in Assay Buffer.
-
Fluorescent Probe: Diluted to 2X final concentration in Assay Buffer.
-
Compound Plates: Rhodanine library compounds serially diluted in 100% DMSO, then further diluted in Assay Buffer to a 10X concentration.
-
-
Assay Procedure (384-well format):
-
Add 2 µL of 10X compound solution to the appropriate wells of a low-volume black assay plate. Add 2 µL of Assay Buffer with matched DMSO concentration to control wells.
-
Add 10 µL of 2X Target Protein solution to all wells.
-
Incubate for 15 minutes at room temperature to allow compound-protein interaction.
-
Add 8 µL of 2X Fluorescent Probe solution to all wells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Read the plate on an FP-capable plate reader.
-
-
Data Analysis:
-
Calculate percent inhibition relative to high (no protein) and low (DMSO vehicle) controls.
-
Calculate the Z'-factor for the assay plate. A Z' > 0.5 is considered acceptable for HTS.
-
Set a hit threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the DMSO controls).
-
Hit Confirmation and PAINS Triaging
All hits from the primary screen must be subjected to a rigorous triaging process to eliminate artifacts.[13][14]
Step 1: Dose-Response Confirmation Re-test all primary hits in the primary assay format over a concentration range (e.g., 8-10 points) to generate an IC50 curve.[14] Compounds that are not dose-dependent should be discarded.[14]
Step 2: The Counter-Screening Gauntlet This is the most critical phase for rhodanine screening. Hits must be tested in a series of assays designed to detect common PAINS mechanisms.[14][15][16]
Protocol: Detergent Counter-Screen for Aggregators
-
Assay Principle: Non-specific inhibition by aggregation is often sensitive to the concentration of non-ionic detergents.[13] Re-running the assay with an increased detergent concentration can disrupt aggregates, reversing the inhibitory effect of false positives.
-
Procedure:
-
Repeat the primary dose-response assay.
-
Prepare an identical set of plates but increase the concentration of Tween-20 or Triton X-100 in the Assay Buffer by 10-fold (e.g., to 0.1%).
-
-
Data Interpretation:
-
True Hit: The IC50 value remains relatively constant between the low and high detergent conditions.
-
Likely Aggregator: A significant rightward shift in IC50 (>10-fold) or a complete loss of activity is observed in the high detergent condition. These compounds should be flagged as likely false positives.
-
Protocol: Target-Independent Counter-Screen (Assay Interference)
-
Assay Principle: This screen identifies compounds that interfere with the assay technology itself (e.g., luciferase inhibitors, fluorescent compounds).[14][15] The assay is run under identical conditions but without the primary biological target.
-
Procedure (example for a luciferase reporter assay):
-
Use the same cell line, reporter construct, and detection reagents as the primary screen.
-
In place of the target-expressing cells, use a parental cell line that does not express the target but contains the same reporter system.
-
Alternatively, for a biochemical assay, run the reaction to completion, stop it, and then add the compound before adding the detection reagents.[13]
-
-
Data Interpretation: Any compound that shows activity in this target-independent assay is directly interfering with the readout and must be eliminated.
Orthogonal and Biophysical Validation
Confirmed hits that have passed the triaging gauntlet need to be validated in an orthogonal assay.[13][16][17] This is a secondary assay that measures the same biological endpoint but uses a different technology or methodology.
Example Orthogonal Assays:
| Primary Assay Type | Potential Orthogonal Assay | Rationale |
|---|---|---|
| Biochemical FP | Cell-Based Target Engagement | Confirms activity in a more biologically relevant context. |
| Luciferase Reporter | qPCR for Target Gene mRNA | Measures a direct upstream or downstream biological event. |
| Enzyme Activity | Isothermal Titration Calorimetry (ITC) | A biophysical method that directly measures binding affinity. |
Protocol: Cell-Based Viability/Cytotoxicity Assay
It is crucial to assess whether the observed activity is due to specific target modulation or simply cell death. Assays like MTT, CellTiter-Glo®, or Trypan Blue exclusion can be used.[18][19][20][21]
-
Assay Principle (MTT Assay): Measures the metabolic activity of living cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into a purple formazan product.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with the hit compounds at various concentrations for 24-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to dissolve the formazan crystals.
-
Read the absorbance at ~570 nm.
-
-
Data Interpretation: The cytotoxicity IC50 should be compared to the potency IC50 from the primary or orthogonal assay. A good hit should have a significant therapeutic window (e.g., >10-fold difference between efficacy and cytotoxicity).
Figure 2: A decision tree for triaging rhodanine hits post-confirmation.
Summary and Expert Opinion
The biological activity of compounds containing a rhodanine moiety must be approached with a healthy degree of skepticism.[1][22] While they have shown promise in numerous contexts, their propensity to act as PAINS is a significant hurdle in drug discovery.[1][6] A screening campaign built on the principles of rigorous, multi-step validation is not just recommended; it is essential. By employing a cascade of confirmation, counter-screening, and orthogonal assays, researchers can effectively filter out the confounding majority of false positives. This allows for the confident identification of specific, high-quality hits that are worthy of the substantial investment required for lead optimization. The key is to prove that a hit is active despite being a rhodanine, not simply because it is one.
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Szymańska, E. et al. (2020). "Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives". Molecules. 25(18): 4268. [Link]
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Zhang, N. et al. (2015). "High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation". Methods in Molecular Biology. 1271: 245-265. [Link]
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Shang, W. et al. (2021). "Covalent Inhibitors Allosterically Block the Activation of Rho Family Proteins and Suppress Cancer Cell Invasion". Advanced Science. 8(16): e2100570. [Link]
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Reddy, K. R. et al. (2020). "Covalent Versus Non-covalent Enzyme Inhibition: Which Route Should We Take? A Justification of the Good and Bad from Molecular Modelling Perspective". Molecular Informatics. 39(6): e1900155. [Link]
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Application of 3-(o-tolyl)rhodanine in Antimicrobial Research: A Technical Guide
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. Consequently, the exploration of novel chemical scaffolds with potent antimicrobial activity is a critical priority in drug discovery. Among these, the rhodanine moiety, a derivative of thiazolidine, has emerged as a "privileged structure" due to its versatile biological activities.[1][2] The N-substituted rhodanine, 3-(o-tolyl)rhodanine, represents a promising candidate within this class, demonstrating significant potential for the development of new antimicrobial agents.
This technical guide provides a comprehensive overview of the application of 3-(o-tolyl)rhodanine in antimicrobial research. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into its mechanism of action, detailed protocols for its synthesis and antimicrobial evaluation, and a summary of its activity spectrum.
Mechanism of Action: A Multi-Targeted Approach
Rhodanine derivatives exert their antimicrobial effects through various mechanisms, often by inhibiting essential bacterial enzymes.[3] While the precise and complete mechanism for 3-(o-tolyl)rhodanine is a subject of ongoing research, studies on structurally related rhodanine analogs suggest that it likely interferes with critical cellular processes in bacteria.
One of the key proposed mechanisms is the inhibition of bacterial thymidylate kinase (TMK) .[4][5] TMK is a crucial enzyme in the DNA synthesis pathway, responsible for phosphorylating thymidine monophosphate (TMP) to thymidine diphosphate (TDP). By binding to the active site of TMK, 3-(o-tolyl)rhodanine can competitively inhibit the binding of the natural substrate, thereby disrupting DNA replication and leading to bacterial cell death.[5] This targeted inhibition of a specific bacterial enzyme highlights the potential for selective toxicity against pathogens with minimal effects on host cells.
Furthermore, rhodanine-based compounds have been reported to target other vital bacterial enzymes, including DNA gyrase B, Mur ligases, and RNA polymerase .[3] This multi-targeted profile is advantageous as it can potentially circumvent the development of resistance that often arises from the mutation of a single target. The tolyl group at the N-3 position of the rhodanine core plays a crucial role in the molecule's lipophilicity and spatial arrangement, influencing its ability to penetrate bacterial cell membranes and interact with intracellular targets.
Figure 1: Proposed multi-target mechanism of action for 3-(o-tolyl)rhodanine.
Synthesis of 3-(o-tolyl)rhodanine: A General Protocol
The synthesis of N-substituted rhodanines like 3-(o-tolyl)rhodanine can be achieved through a reliable and efficient one-pot reaction. The following protocol is a generalized procedure based on established synthetic methodologies for rhodanine derivatives.[6]
Figure 2: General workflow for the synthesis of 3-(o-tolyl)rhodanine.
Protocol: One-Pot Synthesis
Materials:
-
o-Tolyl isothiocyanate
-
Thioglycolic acid
-
Solvent (e.g., water, ethanol, or toluene)
-
Base catalyst (e.g., diethylamine, triethylamine, or potassium carbonate)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard laboratory glassware
-
Purification supplies (silica gel for chromatography or appropriate recrystallization solvents)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-tolyl isothiocyanate (1 equivalent) in the chosen solvent.
-
Addition of Reactants: To the stirred solution, add thioglycolic acid (1 equivalent) and the base catalyst (catalytic amount).
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by either recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure 3-(o-tolyl)rhodanine.
Note: The choice of solvent and catalyst may influence the reaction time and yield. Optimization of these parameters is recommended for specific laboratory conditions.
Antimicrobial Susceptibility Testing: Protocols
The evaluation of the antimicrobial activity of 3-(o-tolyl)rhodanine is primarily conducted by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic microorganisms. The broth microdilution method is a widely accepted and quantitative technique for this purpose.
Figure 3: Workflow for MIC determination by broth microdilution.
Protocol: Broth Microdilution for MIC Determination
Materials:
-
3-(o-tolyl)rhodanine
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile pipettes and tips
-
Incubator
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of 3-(o-tolyl)rhodanine in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: In a 96-well plate, add 100 µL of MHB to all wells. Add a specific volume of the compound stock solution to the first well and perform 2-fold serial dilutions across the plate.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Positive Control: Wells containing MHB and the bacterial inoculum (no compound).
-
Negative Control (Sterility): Wells containing MHB only.
-
Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the compound and the bacterial inoculum.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of 3-(o-tolyl)rhodanine that completely inhibits visible growth of the bacterium (i.e., the first clear well).
Antimicrobial Spectrum and Efficacy
Rhodanine derivatives, including N-aryl substituted compounds like 3-(o-tolyl)rhodanine, have demonstrated a significant spectrum of activity, primarily against Gram-positive bacteria.[7][8] This includes activity against clinically important and often resistant strains.
| Bacterial Species | Gram Stain | Representative MIC Range for Rhodanine Derivatives (µg/mL) |
| Staphylococcus aureus (including MRSA) | Positive | 0.98 - 16 |
| Enterococcus faecalis (including VRE) | Positive | 4 - 32 |
| Staphylococcus epidermidis | Positive | ~4 |
| Bacillus anthracis | Positive | 2 - 8 |
| Clostridium difficile | Positive | 1 - 8 |
| Escherichia coli | Negative | >128 |
| Pseudomonas aeruginosa | Negative | >128 |
| Candida albicans (Fungus) | N/A | >64 |
Note: The MIC values presented are representative of the broader class of rhodanine derivatives and are intended to provide a general indication of their antimicrobial potential.[7][8][9] Specific MIC values for 3-(o-tolyl)rhodanine should be determined empirically.
The data consistently show that rhodanine derivatives are highly effective against a range of Gram-positive pathogens while exhibiting limited to no activity against Gram-negative bacteria and fungi.[8] The outer membrane of Gram-negative bacteria often poses a permeability barrier to many antimicrobial compounds, which may explain this differential activity.
Conclusion and Future Perspectives
3-(o-tolyl)rhodanine and its analogs represent a promising class of compounds in the ongoing search for new antimicrobial agents. Their multi-targeted mechanism of action and efficacy against resistant Gram-positive bacteria make them attractive candidates for further development. Future research should focus on elucidating the precise molecular interactions of 3-(o-tolyl)rhodanine with its bacterial targets, optimizing its structure to enhance its activity spectrum and pharmacokinetic properties, and conducting in vivo studies to validate its therapeutic potential. The protocols and data presented in this guide provide a solid foundation for researchers to explore the antimicrobial applications of this intriguing molecule.
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AbdelKhalek, A., Ashby, C. R., Jr, Patel, B. A., Talele, T. T., & Seleem, M. N. (2016). In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates. PLOS ONE, 11(10), e0164227. [Link]
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Seleem, M. N., et al. (2016). In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates. PubMed, 27711156. [Link]
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Application Notes and Protocols for N-3 Substituted Rhodanine Derivatives in Anticancer Cell Proliferation Assays
A Senior Application Scientist's Guide for Researchers in Oncology and Drug Discovery
Disclaimer: Extensive literature searches did not yield specific data on the anticancer cell proliferation activity of Rhodanine, 3-(o-tolyl)- . Therefore, this guide focuses on the broader class of N-3 substituted rhodanine derivatives, providing a comprehensive framework for their evaluation in anticancer research based on available scientific literature for analogous compounds. The protocols and principles described herein are intended to serve as a robust starting point for the investigation of novel rhodanine derivatives, including 3-(o-tolyl)-rhodanine.
Introduction: The Rhodanine Scaffold as a Versatile Tool in Anticancer Research
The rhodanine core, a five-membered heterocyclic moiety, is recognized as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.[1][2] Among its various derivatives, those substituted at the N-3 position have garnered significant attention for their potential as anticancer agents.[3][4] These compounds have demonstrated a broad spectrum of cytotoxic and antiproliferative activities against numerous cancer cell lines.[3][4][5] The structural flexibility of the rhodanine scaffold allows for extensive chemical modifications at the N-3 position, enabling the fine-tuning of their pharmacological properties. This application note provides an in-depth guide for researchers on the utilization of N-3 substituted rhodanine derivatives in anticancer cell proliferation assays, focusing on the underlying scientific principles, detailed experimental protocols, and data interpretation.
Unraveling the Mechanism of Action: How N-3 Substituted Rhodanines Combat Cancer
N-3 substituted rhodanine derivatives exert their anticancer effects through a variety of molecular mechanisms, often leading to the induction of apoptosis and inhibition of cell growth.[5] While the precise mechanism can vary depending on the specific substituent at the N-3 position and the genetic background of the cancer cells, several key pathways have been identified.
One of the primary mechanisms involves the modulation of the Bcl-2 family of proteins , which are crucial regulators of apoptosis.[5] Pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) maintain a delicate balance to control cell survival and death. Certain rhodanine derivatives can disrupt this balance, leading to the activation of the apoptotic cascade.
Furthermore, some N-3 substituted rhodanines have been shown to inhibit the activity of protein kinases and phosphatases that are often dysregulated in cancer.[6] These enzymes play pivotal roles in signaling pathways that control cell proliferation, survival, and metastasis. By targeting these key regulatory proteins, rhodanine derivatives can effectively halt tumor progression.
Another emerging mechanism for some rhodanine derivatives is the disruption of microtubule dynamics .[7] Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Compounds that interfere with microtubule assembly or disassembly can arrest cancer cells in mitosis, ultimately leading to cell death.
Caption: MTT assay workflow for assessing cell proliferation.
Troubleshooting and Key Considerations
-
Compound Solubility: Ensure the test compound is fully dissolved in DMSO before preparing dilutions in the culture medium. Precipitation of the compound can lead to inaccurate results.
-
Cell Seeding Density: Optimize the initial cell seeding density to ensure that the cells are in the exponential growth phase during the treatment period and that the untreated control wells do not become over-confluent.
-
MTT Incubation Time: The optimal MTT incubation time can vary between cell lines. It is advisable to perform a time-course experiment to determine the ideal incubation period that yields a strong signal without causing cytotoxicity from the MTT itself.
-
Incomplete Solubilization: Ensure complete dissolution of the formazan crystals before reading the absorbance. Incomplete solubilization is a common source of variability. Gentle pipetting up and down after adding the solubilization solution can aid in this process.
-
Interference with MTT Assay: Some compounds can chemically interact with MTT, leading to false-positive or false-negative results. It is recommended to perform a cell-free control experiment by adding the compound to medium with MTT to check for any direct reduction of the dye.
Conclusion
N-3 substituted rhodanine derivatives represent a promising class of compounds for the development of novel anticancer therapies. Their diverse mechanisms of action and amenability to chemical modification make them attractive candidates for further investigation. The protocols and information provided in this guide offer a solid foundation for researchers to explore the anticancer potential of these and other novel compounds in a reliable and reproducible manner. While specific data for 3-(o-tolyl)-rhodanine is currently lacking in the public domain, the methodologies outlined here are directly applicable to its evaluation and can contribute to a better understanding of its potential role in cancer therapy.
References
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- Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercal
- Synthesis and anticancer activity of novel quinazolinone-based rhodanines. PMC. (2017).
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- Dose response curve of rhodanine derivatives on human cancer cell lines...
- Synthesis and evaluation of some novel N-substituted rhodanines for their anticancer activity. SpringerLink. (2016).
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Application Notes & Protocols for the Development of 3-(o-tolyl)rhodanine as a Potential Therapeutic Agent
Abstract
The rhodanine core is recognized as a "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including antimicrobial, antiviral, and anticancer effects.[1][2][3][4][5] This document provides a comprehensive guide for the synthesis, characterization, and initial biological evaluation of a specific derivative, 3-(o-tolyl)rhodanine. We present a structured workflow, from chemical synthesis and purification to a tiered biological screening cascade and mechanism of action studies. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols. Crucially, we address the common concerns of Pan-Assay Interference Compounds (PAINS) associated with the rhodanine class and integrate self-validating systems and counter-screens to ensure data integrity and trustworthiness.[6][7]
Introduction: The Promise and Perils of the Rhodanine Scaffold
Rhodanine (2-thioxo-1,3-thiazolidin-4-one) and its derivatives have consistently emerged as hits in high-throughput screening campaigns, leading to their investigation for numerous diseases.[2][3] Their synthetic tractability and the ability to readily modify the N-3 and C-5 positions allow for extensive structure-activity relationship (SAR) studies.[4] The specific compound, 3-(o-tolyl)rhodanine (PubChem CID: 98686), is a member of this versatile class, featuring a tolyl group at the N-3 position.[8][9]
While the potential is significant, researchers must proceed with caution. The 5-arylidenerhodanine substructure, in particular, is a known Michael acceptor and is often flagged as a PAIN.[6] These compounds can interfere with assays through non-specific mechanisms like aggregation, redox cycling, or covalent modification of proteins, leading to false-positive results.[7] Therefore, the protocols outlined herein are designed not just to identify activity but to validate it rigorously, distinguishing true biological effects from experimental artifacts.
Synthesis and Characterization of 3-(o-tolyl)rhodanine
The foundational step in evaluating any potential therapeutic agent is its robust synthesis and unequivocal characterization. The following protocol describes a common and efficient method for preparing N-3 substituted rhodanines.
Protocol 2.1: Synthesis of 3-(o-tolyl)rhodanine
Rationale: This protocol employs a well-established one-pot, three-component reaction. The reaction between an amine (o-toluidine), carbon disulfide, and an α-halo-ester equivalent (ethyl chloroacetate) followed by cyclization is a convergent and efficient route to the rhodanine core.[10]
Materials:
-
o-toluidine
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethyl chloroacetate
-
Ethanol (absolute)
-
Hydrochloric acid (HCl), concentrated
-
Standard reflux apparatus, magnetic stirrer, and glassware
Step-by-Step Procedure:
-
Set up a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a fume hood.
-
Dissolve potassium hydroxide (1.1 eq) in absolute ethanol (100 mL) with stirring until fully dissolved.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add o-toluidine (1.0 eq) to the cooled solution, followed by the dropwise addition of carbon disulfide (1.1 eq). Maintain the temperature below 10 °C.
-
Allow the mixture to stir at room temperature for 2 hours. A precipitate of the dithiocarbamate salt should form.
-
To this suspension, add ethyl chloroacetate (1.0 eq) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Acidify the aqueous solution by slowly adding concentrated HCl until the pH is ~2-3. A solid precipitate of 3-(o-tolyl)rhodanine will form.
-
Filter the crude product using a Büchner funnel, wash thoroughly with cold water, and air dry.
-
Recrystallize the crude solid from an appropriate solvent (e.g., ethanol/water mixture) to yield the purified product.
Characterization:
-
¹H NMR, ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To verify the molecular weight (Expected: 223.32 g/mol ).[9]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (C=O, C=S).
Tiered Biological Evaluation Workflow
To efficiently identify the potential therapeutic utility of 3-(o-tolyl)rhodanine, a tiered screening approach is recommended. This workflow prioritizes broad screening to identify a potential area of activity, followed by more focused assays.
Caption: Tiered workflow for evaluating 3-(o-tolyl)rhodanine.
Protocol 3.1: Antimicrobial Activity (Minimum Inhibitory Concentration)
Rationale: Rhodanine derivatives have shown potent activity against various bacterial pathogens, particularly Gram-positive strains like MRSA and VRE.[11][12] A broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC).[13]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
3-(o-tolyl)rhodanine stock solution (e.g., 10 mg/mL in DMSO)
-
Positive control antibiotic (e.g., Amoxicillin, Vancomycin)[13]
-
Spectrophotometer or microplate reader
Step-by-Step Procedure:
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
In a 96-well plate, add 50 µL of MHB to wells 2 through 12.
-
Add 100 µL of the 3-(o-tolyl)rhodanine working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 3.2: Anticancer Cytotoxicity (MTT Assay)
Rationale: Many rhodanine derivatives exhibit anticancer properties by targeting various cellular pathways.[14][15] The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[16]
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
3-(o-tolyl)rhodanine stock solution in DMSO
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
Step-by-Step Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of 3-(o-tolyl)rhodanine in complete medium.
-
Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 3.3: General Cytotoxicity in Non-Cancerous Cells
Rationale: To establish a preliminary therapeutic index, it is crucial to assess the compound's toxicity against normal, non-cancerous cells.[11] This helps differentiate between general toxicity and selective anticancer or antimicrobial activity.
Procedure:
-
Follow the MTT assay protocol (3.2), but substitute the cancer cell line with a non-cancerous line, such as human keratinocytes (HaCat) or murine macrophages (J774.A1).[11][12]
Mechanism of Action (MOA) Elucidation
If significant and selective activity is confirmed in Tier 1, the next phase is to identify the molecular target. The choice of assay depends on the observed phenotype.
Caption: Hypothetical inhibition of DNA Gyrase B by 3-(o-tolyl)rhodanine.
Protocol 4.1: Enzyme Inhibition Assay (Example: DNA Gyrase B)
Rationale: Several rhodanine derivatives have been identified as inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.[17] The ATPase activity of the GyrB subunit is a common target.[18]
Materials:
-
Purified S. aureus DNA Gyrase B enzyme
-
Assay buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT)
-
ATP
-
Coupled enzyme system (e.g., pyruvate kinase/lactate dehydrogenase)
-
NADH and phosphoenolpyruvate
-
3-(o-tolyl)rhodanine
-
Positive control inhibitor (e.g., Novobiocin)
-
UV-transparent 96-well plates
Step-by-Step Procedure:
-
To each well of a 96-well plate, add assay buffer, NADH, phosphoenolpyruvate, the coupled enzymes, and the GyrB enzyme.
-
Add serial dilutions of 3-(o-tolyl)rhodanine or control inhibitor.
-
Pre-incubate the mixture for 15 minutes at room temperature to allow the inhibitor to bind.
-
Initiate the reaction by adding a saturating concentration of ATP.
-
Immediately measure the decrease in absorbance at 340 nm (due to NADH oxidation) over time in a kinetic plate reader.
-
The rate of reaction is proportional to the slope of the linear portion of the absorbance curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot percent inhibition versus log[inhibitor] and fit the data to a dose-response curve to determine the IC₅₀ value.[19][20]
Data Interpretation:
-
To determine the mode of inhibition (e.g., competitive, non-competitive), the assay should be repeated at varying concentrations of ATP.[21] Changes in the apparent Kₘ and Vₘₐₓ in the presence of the inhibitor will elucidate the mechanism.
Mandatory Counter-Screening for PAINS
Rationale: To build a trustworthy case for 3-(o-tolyl)rhodanine as a specific therapeutic agent, non-specific activity must be ruled out. Aggregation is a common artifact where small molecules form colloids that sequester and denature proteins, leading to apparent inhibition.[7]
Protocol 5.1: Detergent-Based Aggregation Counter-Screen
Procedure:
-
Repeat the primary enzyme inhibition assay (Protocol 4.1) that showed activity.
-
In a parallel set of experiments, include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.
-
Expected Outcome: If 3-(o-tolyl)rhodanine is a true inhibitor, its IC₅₀ value will remain largely unchanged in the presence of the detergent. If it is an aggregator, the detergent will disrupt the aggregates, leading to a significant rightward shift (increase) in the IC₅₀, effectively abolishing its inhibitory activity.
Protocol 5.2: Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA provides direct evidence of target engagement within a live cell. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature. This is a powerful method to confirm that the compound interacts with its intended target in a physiological context.
Procedure:
-
Treat intact cells with 3-(o-tolyl)rhodanine or a vehicle control.
-
Heat aliquots of the cell lysate to a range of different temperatures.
-
Cool the samples and centrifuge to separate soluble proteins from precipitated (denatured) proteins.
-
Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another protein detection method.
-
Expected Outcome: In the presence of a binding ligand (3-(o-tolyl)rhodanine), the target protein will be more resistant to thermal denaturation, resulting in a shift of the melting curve to a higher temperature compared to the vehicle control.
Quantitative Data Summary
The following table presents a hypothetical but realistic dataset that could be generated for 3-(o-tolyl)rhodanine following the protocols above.
| Assay Type | Target/Cell Line | Metric | Result | Interpretation |
| Antimicrobial | S. aureus ATCC 25923 | MIC | 4 µg/mL | Potent Gram-positive activity[11][12] |
| E. coli ATCC 25922 | MIC | >128 µg/mL | No significant Gram-negative activity | |
| Anticancer | HeLa (Cervical Cancer) | IC₅₀ | 5.2 µM | Moderate anticancer activity |
| A549 (Lung Cancer) | IC₅₀ | 8.1 µM | Moderate anticancer activity | |
| Cytotoxicity | HaCat (Keratinocytes) | IC₅₀ | >50 µM | Selective towards bacteria/cancer cells |
| MOA | S. aureus DNA Gyrase B | IC₅₀ | 0.9 µM | Potent enzyme inhibition |
| PAINS Screen | Gyrase B + 0.01% Triton | IC₅₀ | 1.1 µM | Not an aggregator-based inhibitor |
Conclusion
The development of 3-(o-tolyl)rhodanine as a potential therapeutic agent requires a systematic and rigorous approach. This guide provides a foundational workflow, from synthesis to validated biological activity. The rhodanine scaffold holds immense promise, but this promise can only be realized through careful experimental design that proactively addresses and invalidates potential artifacts like assay interference. By following these protocols, researchers can generate high-quality, trustworthy data to support the advancement of 3-(o-tolyl)rhodanine in the drug discovery pipeline.
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A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. PubMed. Available at: [Link]
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A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. PubMed. Available at: [Link]
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In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates. PLOS ONE. Available at: [Link]
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Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. PubMed Central. Available at: [Link]
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Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists. LinkedIn. Available at: [Link]
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In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates. PubMed. Available at: [Link]
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Bacterial Cytological Profiling Identifies Rhodanine-Containing PAINS Analogs as Specific Inhibitors of Escherichia coli Thymidylate Kinase In Vivo. ASM Journals. Available at: [Link]
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Synthesis and in vitro evaluation of novel rhodanine derivatives as potential antimicrobial activities. Der Pharma Chemica. Available at: [Link]
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Bacterial Cytological Profiling Identifies Rhodanine-containing PAINS Analogs as Specific Inhibitors of E. coli Thymidylate Kinase in Vivo. bioRxiv. Available at: [Link]
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Design, Synthesis, in Vitro Antibacterial Activity, and Docking Studies of New Rhodanine Derivatives. Scirp.org. Available at: [Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. Available at: [Link]
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Rhodanine, 3-(o-tolyl)-. PubChem. Available at: [Link]
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Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]
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(PDF) Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. ResearchGate. Available at: [Link]
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Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies. PubMed Central. Available at: [Link]
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In vitro evaluation of Rhodanine, 3-(o-tolyl)- against specific cell lines
Here is the detailed application note and protocol for the in vitro evaluation of Rhodanine, 3-(o-tolyl)- against specific cell lines.
Application Note & Protocol Guide
Topic: A Methodological Framework for the In Vitro Evaluation of Rhodanine, 3-(o-tolyl)- as a Potential Anticancer Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Rhodanine Scaffolds
The rhodanine core, a 5-membered thiazolidine heterocycle, is recognized in medicinal chemistry as a "privileged scaffold" due to its versatile structure and broad spectrum of biological activities.[1][2] Derivatives of rhodanine have been investigated for numerous therapeutic applications, including antimicrobial, antiviral, and antidiabetic properties.[3][4] Notably, the rhodanine derivative epalrestat has been successfully marketed for the treatment of diabetic neuropathy, underscoring the clinical viability of this chemical class.[1][3]
In oncology research, rhodanine-based compounds have emerged as a promising area of investigation.[2][4] Many derivatives have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines.[1][5] Their mechanisms of action are diverse, often involving the induction of apoptosis (programmed cell death) and the inhibition of key signaling proteins crucial for cancer cell survival and proliferation, such as protein tyrosine kinases and the phosphatase of regenerating liver 3 (PRL-3).[3][6][7]
This guide focuses on Rhodanine, 3-(o-tolyl)- (PubChem CID: 98686), a specific derivative characterized by an o-tolyl group at the N-3 position.[8] While the broader class of rhodanines shows promise, the specific biological activity of each derivative must be empirically determined. This document provides a comprehensive, field-proven framework for the initial in vitro evaluation of Rhodanine, 3-(o-tolyl)-, outlining the core assays required to establish its cytotoxic potential and elucidate its primary mechanisms of action.
Compound Profile: Rhodanine, 3-(o-tolyl)-
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NOS₂ | [8][9] |
| Molecular Weight | 223.3 g/mol | [8] |
| IUPAC Name | 3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | [8] |
| CAS Number | 23522-37-4 | [8] |
Part 1: Assessment of Cytotoxicity via MTT Assay
Rationale & Causality: The first essential step in evaluating a potential anticancer compound is to determine its dose-dependent effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.[10][11] Its principle is based on the enzymatic activity of mitochondrial NAD(P)H-dependent oxidoreductases in living, metabolically active cells.[12] These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[13] The amount of formazan produced, quantifiable by spectrophotometry after solubilization, is directly proportional to the number of viable cells.[12] This assay serves as a rapid and reliable screen to quantify cytotoxicity and determine the half-maximal inhibitory concentration (IC₅₀), a critical parameter for comparing drug potency.[14]
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.[12]
-
Compound Preparation: Prepare a stock solution of Rhodanine, 3-(o-tolyl)- in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells for "vehicle control" (medium with DMSO only) and a "positive control" (a known cytotoxic drug like Doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[10]
-
Formazan Formation: Incubate the plate for an additional 4 hours in the dark at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[13] Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Hypothetical Data Presentation
| Cell Line | Compound | Incubation Time | IC₅₀ (µM) |
| MCF-7 (Breast) | Rhodanine, 3-(o-tolyl)- | 48h | 12.5 |
| A549 (Lung) | Rhodanine, 3-(o-tolyl)- | 48h | 25.8 |
| HeLa (Cervical) | Rhodanine, 3-(o-tolyl)- | 48h | 18.2 |
| Doxorubicin | 48h | 0.8 |
Part 2: Analysis of Apoptosis by Annexin V & Propidium Iodide Staining
Rationale & Causality: Once cytotoxicity is established, it is crucial to determine the mode of cell death. Apoptosis is a controlled, programmed form of cell death that is a hallmark of effective anticancer therapies.[15] A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[16] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is impermeant to live cells with intact membranes.[17] It can only enter late apoptotic or necrotic cells where membrane integrity is compromised. By using Annexin V and PI together, flow cytometry can distinguish between four distinct cell populations:
-
Annexin V- / PI-: Live, healthy cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells.
Experimental Workflow: Annexin V/PI Apoptosis Assay
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with Rhodanine, 3-(o-tolyl)- at concentrations around its predetermined IC₅₀ for 24 or 48 hours. Include an untreated or vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. First, aspirate the culture medium (which contains detached apoptotic cells) into a centrifuge tube. Then, wash the adherent cells with PBS, trypsinize them, and add them to the same centrifuge tube.[16]
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL). Gently vortex the tube.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]
-
Analysis: Immediately after incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples using a flow cytometer. Be sure to include single-stain controls for proper compensation setup.
Hypothetical Data Presentation
| Treatment | Concentration | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) |
| Vehicle Control | 0.1% DMSO | 95.2 | 2.5 | 2.1 |
| Rhodanine, 3-(o-tolyl)- | 12.5 µM (IC₅₀) | 55.1 | 30.8 | 13.5 |
| Rhodanine, 3-(o-tolyl)- | 25.0 µM (2x IC₅₀) | 20.7 | 45.3 | 32.6 |
Part 3: Cell Cycle Analysis by Propidium Iodide Staining
Rationale & Causality: Many cytotoxic agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M).[18] This arrest can prevent damaged cells from replicating and may ultimately trigger apoptosis. Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to double-stranded DNA. By staining fixed and permeabilized cells with PI, the amount of DNA per cell can be quantified by flow cytometry.[19] This allows for the differentiation of cell populations based on their phase in the cell cycle:
-
G0/G1 Phase: Cells have a normal (2n) DNA content.
-
S Phase: Cells are actively replicating their DNA, so their DNA content is between 2n and 4n.
-
G2/M Phase: Cells have completed DNA replication and have a doubled (4n) DNA content. An accumulation of cells in a particular phase following drug treatment indicates cell cycle arrest at that checkpoint. RNase treatment is a critical step to ensure that PI only stains DNA, as it can also bind to double-stranded RNA.[20]
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed cells and treat with Rhodanine, 3-(o-tolyl)- as described in the apoptosis protocol. Incubate for 24 hours.
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet of approximately 1 x 10⁶ cells.[18]
-
Fixation: Resuspend the pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).[20][21]
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[20]
-
PI Staining: Add PI staining solution (e.g., 50 µg/mL) to the cells and incubate for 15-30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data to generate a DNA content histogram.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Hypothetical Data Presentation
| Treatment | Concentration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 0.1% DMSO | 60.5 | 25.3 | 14.2 |
| Rhodanine, 3-(o-tolyl)- | 12.5 µM (IC₅₀) | 58.1 | 15.2 | 26.7 |
| Rhodanine, 3-(o-tolyl)- | 25.0 µM (2x IC₅₀) | 40.3 | 10.1 | 49.6 |
The hypothetical data suggests that Rhodanine, 3-(o-tolyl)- induces G2/M phase arrest in a dose-dependent manner.
Part 4: Mechanistic Grounding & Future Directions
The results from the preceding assays provide a foundational understanding of the bioactivity of Rhodanine, 3-(o-tolyl)-. If the compound proves to be cytotoxic, induces apoptosis, and causes cell cycle arrest, the subsequent logical step is to investigate the underlying molecular mechanisms.
The rhodanine scaffold is known to interact with a variety of protein targets.[1] For instance, studies on other rhodanine derivatives have identified them as potential inhibitors of tyrosine kinases, such as c-Src, which are often dysregulated in cancer.[6][22] Inhibition of such kinases can disrupt downstream signaling pathways responsible for cell proliferation and survival, such as the Ras/MAPK or PI3K/Akt pathways, potentially leading to the observed G2/M arrest and apoptosis.
Hypothetical Signaling Pathway Involvement
Caption: Hypothetical inhibition of the c-Src kinase signaling pathway.
Future work should aim to validate these potential targets using techniques such as Western blotting to probe for changes in the phosphorylation status of key signaling proteins (e.g., p-Src, p-ERK) or through in vitro kinase assays to directly measure inhibitory activity.
References
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Molecular docking studies of 3-(o-tolyl)rhodanine with target proteins.
Application Notes & Protocols
Introduction: Unlocking the Therapeutic Potential of 3-(o-tolyl)rhodanine
The rhodanine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This versatility has led to the development of rhodanine derivatives with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[2][3] Among these, 3-(o-tolyl)rhodanine (PubChem CID: 98686) represents a promising candidate for further investigation.[4] Its specific therapeutic potential, however, is contingent on identifying its protein interaction partners and elucidating the molecular basis of these interactions.
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6] In the context of drug discovery, it serves as an indispensable tool for predicting the binding mode and affinity of a small molecule ligand, such as 3-(o-tolyl)rhodanine, to the active site of a target protein.[6] This in silico approach accelerates the identification of lead compounds by narrowing down vast chemical libraries to a manageable number of promising candidates, thereby significantly reducing the time and cost associated with preclinical drug development.[7]
These application notes provide a comprehensive, step-by-step protocol for conducting molecular docking studies of 3-(o-tolyl)rhodanine. We will delve into the causality behind each experimental choice, from target protein and ligand preparation to the robust analysis and validation of docking results, ensuring a scientifically rigorous and reproducible workflow.
Scientific Foundation: The Principles of a Successful Docking Study
A molecular docking simulation is conceptually divided into two main phases: first, the sampling of ligand conformations within the target's active site, and second, the scoring and ranking of these poses based on their predicted binding affinity.[6] The accuracy of this prediction is fundamentally dependent on the quality of the input structures and the appropriateness of the chosen algorithm and scoring function.
The Target Protein: The selection of a target protein is the first critical step. Rhodanine derivatives have been shown to inhibit a variety of enzymes, including HIV-1 integrase, carbonic anhydrases, and various kinases.[8][9][10] For this protocol, we will assume a hypothetical target protein, for which a high-resolution 3D structure is available in the Protein Data Bank (PDB).
The Ligand (3-(o-tolyl)rhodanine): The ligand must be prepared in a computationally ready format. This involves generating a 3D conformation, assigning correct atom types and charges, and defining rotatable bonds. This flexibility is crucial, as the ligand often changes its conformation to fit snugly into the protein's binding pocket.[11][12]
The Software: A plethora of molecular docking software is available, each with unique sampling algorithms and scoring functions.[5][7] For this guide, we will reference protocols applicable to widely used and validated programs like AutoDock Vina, a popular open-source tool known for its accuracy and speed.[5]
Visualizing the Molecular Docking Workflow
The entire molecular docking process can be visualized as a systematic pipeline, beginning with data acquisition and preparation and culminating in insightful analysis.
Caption: A generalized workflow for a protein-ligand molecular docking experiment.
Detailed Protocol: Docking 3-(o-tolyl)rhodanine with a Target Protein
This protocol provides a step-by-step methodology using common open-source tools like AutoDock Tools (ADT) for preparation and AutoDock Vina for the docking simulation.
Part 1: Protein Preparation
The goal of this phase is to clean the raw PDB file to make it suitable for docking. This involves removing non-essential molecules and correcting for missing atoms.
-
Obtain Protein Structure: Download the PDB file of your target protein from the RCSB Protein Data Bank ([Link]).
-
Clean the PDB File:
-
Rationale: PDB files often contain crystallographic water molecules, ions, and co-factors that may not be relevant to the binding interaction and can interfere with the docking algorithm.[13][14]
-
Action: Open the PDB file in a molecular visualization tool like UCSF Chimera or AutoDock Tools (ADT). Remove all water molecules (HOH). Delete any co-crystallized ligands or ions unless they are known to be essential for the protein's structural integrity or catalytic activity.[14] If the protein is a multimer, retain only the chain(s) that form the monomeric unit of interest.[13][14]
-
-
Add Hydrogens:
-
Rationale: Hydrogen atoms are typically not resolved in X-ray crystal structures but are critical for calculating interactions like hydrogen bonds.[11]
-
Action: Use the software's built-in tools (e.g., in ADT: Edit > Hydrogens > Add) to add polar hydrogens to the protein structure.
-
-
Assign Charges and Atom Types:
-
Rationale: The docking scoring function requires that each atom has an assigned partial charge and atom type to calculate electrostatic and van der Waals interactions.[11]
-
Action: In ADT, merge non-polar hydrogens and compute Gasteiger charges.
-
-
Save the Prepared Protein: Save the processed protein structure in the .pdbqt format, which is required by AutoDock Vina. This file now contains the atomic coordinates, charge, and atom type information.
Part 2: Ligand Preparation
This phase ensures the 3-(o-tolyl)rhodanine molecule is in a 3D format with defined flexibility.
-
Obtain Ligand Structure: Download the 3D structure of 3-(o-tolyl)rhodanine in SDF format from the PubChem database ([Link]4]
-
Load and Prepare Ligand in ADT:
-
Action: Open the ligand file in ADT. The software will automatically compute Gasteiger charges.
-
Rationale: Defining rotatable bonds is essential for flexible ligand docking, allowing the algorithm to explore different conformations of the ligand during the simulation.[12][15]
-
Action: Use the ligand torsion tool in ADT (Ligand > Torsion Tree > Detect Root) to identify the rigid root and rotatable bonds. The number of rotatable bonds can be adjusted if necessary to reduce computational complexity.[15]
-
-
Save the Prepared Ligand: Save the final ligand structure in the .pdbqt format.
Part 3: Docking Simulation
-
Define the Binding Site (Grid Box):
-
Rationale: You must define the three-dimensional space where the docking software will search for binding poses. A smaller, more focused grid box increases the efficiency and accuracy of the docking.[11]
-
Action: If the binding site is known (e.g., from a co-crystallized ligand in a similar structure), center the grid box on that site. In ADT (Grid > Grid Box), adjust the center and dimensions of the box to encompass the entire binding pocket, typically with a 4-5 Å buffer around the known active site residues.
-
-
Generate Configuration File:
-
Rationale: A configuration file provides all the necessary input parameters for the Vina executable.
-
Action: Create a text file (e.g., conf.txt) and specify the paths to the prepared protein and ligand .pdbqt files, the coordinates of the grid box center, the dimensions of the grid box, and the output file name.
-
-
Run AutoDock Vina:
-
Action: Execute the docking simulation from the command line using the command: vina --config conf.txt --log log.txt. This will generate an output .pdbqt file containing the predicted binding poses and a log file with the corresponding scores.
-
Analysis and Interpretation of Docking Results
Caption: Conceptual relationship between the ligand, protein, and the final docked complex.
Key Metrics for Analysis:
-
Binding Affinity (ΔG): The primary output is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger, more favorable predicted binding interaction.[16] This score is used to rank different ligands or different poses of the same ligand.
-
Root Mean Square Deviation (RMSD): RMSD measures the average distance between the atoms of two superimposed molecules. When comparing docking poses, a low RMSD (< 2.0 Å) between the top-scoring poses suggests convergence to a stable binding mode.[16][17]
Visualizing Interactions:
It is essential to visually inspect the top-scoring poses to understand the specific molecular interactions driving the binding.
-
Load Complex: Open the prepared protein .pdbqt file and the output file containing the docked ligand poses in a visualization tool like PyMOL or UCSF Chimera.[18]
-
Identify Key Interactions: Analyze the binding pose for:
-
Hydrogen Bonds: These are strong, directional interactions crucial for binding specificity. Identify the amino acid residues in the protein that act as hydrogen bond donors or acceptors with the ligand.[16]
-
Hydrophobic Interactions: Nonpolar parts of the ligand will often interact with hydrophobic pockets in the protein.
-
π-Stacking: The aromatic rings in 3-(o-tolyl)rhodanine may form π-π stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).[19]
-
-
Generate 2D Diagrams: Tools like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) can generate 2D schematic diagrams that clearly summarize these interactions.[20][21]
Summarizing Quantitative Data
The results from docking multiple ligands or against multiple targets should be summarized for easy comparison.
| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic/π-Stacking) |
| 3-(o-tolyl)rhodanine | Target A | -8.5 | Ser120, Gln210 | Phe55, Leu180, Trp214 |
| Control Inhibitor | Target A | -9.2 | Ser120, Arg124 | Phe55, Val178, Leu180 |
| 3-(o-tolyl)rhodanine | Target B | -7.1 | Thr98 | Met45, Ile101, Pro150 |
Protocol Validation: Ensuring Trustworthiness
A docking protocol must be validated to ensure its predictions are reliable. The most common method is to reproduce a known experimental binding pose.[22]
Protocol for Re-docking Validation
-
Select a Reference System: Find a high-resolution crystal structure of your target protein in the PDB that is co-crystallized with a known inhibitor or substrate.
-
Prepare System: Prepare the protein as described above. Extract the co-crystallized ligand from the PDB file and save it separately. Then, prepare this ligand using the same protocol applied to 3-(o-tolyl)rhodanine.
-
Re-dock the Ligand: Use your established docking protocol (grid box definition and Vina parameters) to dock the prepared co-crystallized ligand back into its own protein's binding site.
-
Calculate RMSD: Superimpose the top-scoring docked pose of the ligand with its original crystallographic position. Calculate the RMSD between the heavy atoms of the two structures.
-
Evaluate: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce a known binding mode.[22][23]
If no co-crystallized structure is available, alternative validation methods include docking a set of known active and inactive compounds to see if the protocol can distinguish between them (enrichment) or using multiple different docking programs or scoring functions to check for consensus.[23][24]
Conclusion
This guide provides a robust and validated framework for performing molecular docking studies of 3-(o-tolyl)rhodanine. By carefully preparing the protein and ligand, executing a validated docking protocol, and thoroughly analyzing the resulting binding poses and interactions, researchers can generate valuable hypotheses about the compound's mechanism of action. These in silico findings are the critical first step in structure-based drug design, paving the way for further experimental validation and the potential optimization of 3-(o-tolyl)rhodanine as a novel therapeutic agent.
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ResearchGate. (2024). How to interprete and analyze molecular docking results?[Link]
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Quora. (2021). How does one prepare proteins for molecular docking?[Link]
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ResearchGate. (2022). How to validate the molecular docking results?[Link]
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Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]
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PubMed. (n.d.). Rhodanine derivatives as selective protease inhibitors against bacterial toxins. [Link]
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Matter Modeling Stack Exchange. (2021). How can I validate docking result without a co-crystallized ligand?[Link]
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CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. [Link]
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ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure??[Link]
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MDPI. (n.d.). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. [Link]
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The Scripps Research Institute. (n.d.). AutoDock. [Link]
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National Institutes of Health (PMC). (n.d.). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. [Link]
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Pars Silico. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. [Link]
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Drug Discovery. (n.d.). Software. [Link]
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University of Oxford. (n.d.). Session 4: Introduction to in silico docking. [Link]
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PubMed. (2005). Rhodanine derivatives as inhibitors of JSP-1. [Link]
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National Institutes of Health (PMC). (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. [Link]
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YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.[Link]
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ACS Publications. (2023). Discovery of Rhodanine Inhibitors Targeting OfChtI Based on the π-Stacking Effect and Aqueous Solubility. [Link]
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ResearchGate. (2019). Molecular docking proteins preparation. [Link]
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MDPI. (2026). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. [Link]
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YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Link]
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Schrödinger. (n.d.). Physics-based Software Platform for Molecular Discovery & Design. [Link]
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SCIRP. (2022). In Silico Docking of Rhodanine Derivatives and 3D-QSAR Study to Identify Potent Prostate Cancer Inhibitors. [Link]
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National Institutes of Health (PubChem). (n.d.). Rhodanine, 3-(o-tolyl)-. [Link]
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Bentham Science. (2022). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. [Link]
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SCIRP. (2022). In Silico Docking of Rhodanine Derivatives and 3D-QSAR Study to Identify Potent Prostate Cancer Inhibitors. [Link]
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ResearchGate. (2024). (PDF) Molecular Docking and Simulation of Rhodanine and Rhodanine-3-Acetic Acid Derivatives as Potential Aldose Reductase Inhibitors. [Link]
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YouTube. (2025). Ligand Preparation for Molecular docking #biotech. [Link]
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Oriental Journal of Chemistry. (2020). Synthesis, Biological Valuation and Molecular Docking Analysis of New 5-Benzylidene Bis-Rhodanine Derivatives. [Link]
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PubMed. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. [Link]
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ResearchGate. (2025). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. [Link]
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PubMed. (n.d.). A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. [Link]
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ResearchGate. (2025). Rhodanine-3-acetic Acid Derivatives as Inhibitors of Fungal Protein Mannosyl Transferase 1 (PMT1). [Link]
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IUPAC. (2011). Synthesis of a rhodanine-based compound library targeting Bcl-XL and Mcl-1. [Link]
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National Institutes of Health (PMC). (n.d.). Exploration of a 14-3-3 PPI Pocket by Covalent Fragments as Stabilizers. [Link]
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MDPI. (n.d.). Reactions with Proteins of Three Novel Anticancer Platinum(II) Complexes Bearing N-Heterocyclic Ligands. [Link]
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National Institutes of Health (PMC). (n.d.). Piperlongumine (PL) conjugates induce targeted protein degradation. [Link]
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Green Synthesis of Rhodanine Derivatives: A Guide to Modern, Eco-Friendly Methodologies
The rhodanine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Historically, the synthesis of rhodanine derivatives often involved harsh reaction conditions, hazardous organic solvents, and multi-step procedures with significant waste generation. The contemporary imperative for sustainable chemical practices has catalyzed the development of "green" synthetic methodologies that prioritize efficiency, safety, and environmental benignity. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of modern, eco-friendly approaches to rhodanine derivative synthesis, complete with detailed protocols and mechanistic insights.
The Green Imperative in Rhodanine Synthesis
The principles of green chemistry are not merely an academic exercise but a practical necessity in modern drug discovery and development. By minimizing waste, reducing energy consumption, and utilizing less hazardous materials, we can create more sustainable and economically viable synthetic pathways. For rhodanine synthesis, this translates to exploring alternative energy sources like microwave and ultrasound, employing water as a reaction medium, and designing elegant one-pot, multicomponent reactions that maximize atom economy.
Core Green Synthetic Strategies
Several key green strategies have been successfully applied to the synthesis of rhodanine derivatives, offering significant advantages over classical methods. These include:
-
Aqueous Media Synthesis: Utilizing water as a solvent is a cornerstone of green chemistry due to its non-toxic, non-flammable, and abundant nature.[3][4]
-
Microwave-Assisted Synthesis: This technique employs microwave irradiation to rapidly heat reactions, often leading to dramatically reduced reaction times, increased yields, and cleaner product profiles.[5][6][7]
-
Ultrasound-Assisted Synthesis (Sonochemistry): The application of high-frequency sound waves can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation.[8][9][10][11]
-
Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, offering high atom economy and procedural simplicity.[12][13][14]
The following sections will delve into the practical application of these methodologies, providing detailed protocols and explaining the rationale behind the experimental choices.
I. Synthesis in Aqueous Media: The Tandem Aldol-Thia-Michael Protocol
One of the most elegant green approaches involves performing the synthesis in an aqueous medium, which can facilitate unique reactivity and simplify product isolation. A notable example is the tandem Aldol condensation-thia-Michael addition process.
Mechanistic Rationale
This reaction proceeds through an initial base-catalyzed Aldol condensation between an aldehyde and rhodanine. The resulting activated alkene then undergoes an intramolecular thia-Michael addition, leading to the formation of the rhodanine derivative. Using an aqueous solution of a weak base like diethylamine not only catalyzes the reaction but also often leads to the spontaneous precipitation of the product, simplifying purification to a mere filtration step.
Experimental Workflow: Aqueous Synthesis
Caption: Workflow for Aqueous Synthesis of Rhodanine Derivatives.
Detailed Protocol: Synthesis of 5-Benzylidene-2-thioxothiazolidin-4-one in Water
Materials:
-
Rhodanine (2-thioxothiazolidin-4-one)
-
Benzaldehyde
-
Diethylamine
-
Distilled Water
Procedure:
-
In a round-bottom flask, combine rhodanine (3.0 mmol), benzaldehyde (3.0 mmol), and diethylamine (3.0 mmol) in 2-3 mL of water.
-
Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within a short period), a solid precipitate will form.
-
Isolate the product by vacuum filtration, washing the solid with cold water.
-
Dry the purified product. In many cases, this method yields products with high purity without the need for column chromatography.
II. Microwave-Assisted Synthesis: Accelerating Knoevenagel Condensation
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant rate enhancements and often leading to higher yields compared to conventional heating.[5][6][7][15] This is particularly effective for Knoevenagel condensations between rhodanine and various aldehydes.
The Advantage of Microwave Heating
Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome activation energy barriers more efficiently than conventional heating, resulting in shorter reaction times and potentially cleaner reactions with fewer side products. The use of green solvents like ethanol further enhances the eco-friendly nature of this method.[5][7]
Comparative Data: Microwave vs. Conventional Heating
| Entry | Method | Solvent | Time | Yield (%) | Reference |
| 1 | Microwave | Ethanol | 10-30 min | 57-93% | [5] |
| 2 | Conventional | Ethanol | 6-24 h | 48-73% | [5] |
| 3 | Microwave (Solvent-Free) | Choline Chloride/Urea | - | 81-95% | [16] |
| 4 | Conventional (Solvent-Free) | Choline Chloride/Urea | - | 77-90% | [16] |
Detailed Protocol: Microwave-Assisted Synthesis of Rhodanine-Derived Imines
Materials:
-
Rhodamine hydrazide
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
Procedure:
-
In a microwave-safe vessel, dissolve rhodamine hydrazide and the aromatic aldehyde in a minimal amount of ethanol.[5]
-
Seal the vessel and place it in a single-mode microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100°C) for a short duration (e.g., 10-30 minutes).[5][7]
-
After the reaction is complete, cool the vessel to room temperature.
-
The product often precipitates out of the solution and can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the residue purified.
III. Ultrasound-Assisted Synthesis: The Power of Sonochemistry
Ultrasound irradiation provides a mechanical energy source that can significantly enhance chemical reactivity. The formation and collapse of cavitation bubbles generate localized hot spots with extreme temperatures and pressures, leading to accelerated reaction rates.[8][9][10][11] This method has been successfully applied to the synthesis of rhodanine derivatives, often under catalyst-free and solvent-free conditions or in green solvents like water.
Mechanistic Enhancement through Sonication
Caption: Principle of Ultrasound-Assisted Synthesis.
Detailed Protocol: Ultrasound-Assisted, Catalyst-Free Synthesis in Water
This protocol is based on a one-pot, three-component reaction for the synthesis of rhodanine derivatives.[10]
Materials:
-
Amine (e.g., benzylamine)
-
Carbon disulfide (CS₂)
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Water
Procedure:
-
In a suitable reaction vessel, add the amine (1 mmol), carbon disulfide (1 mmol), and dimethyl acetylenedicarboxylate (1 mmol) to water (10 mL).[10]
-
Immerse the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Irradiate the mixture with ultrasound (e.g., 20 kHz, 600 W output) for a short period (typically 3-5 minutes).[10]
-
Monitor the reaction by TLC.
-
Upon completion, the product can be extracted with an organic solvent and purified, or if it precipitates, it can be isolated by filtration. This method often provides excellent yields in a very short time frame.[10]
IV. Multicomponent Synthesis in Water: An Atom-Economical Approach
Multicomponent reactions (MCRs) are highly valued in green chemistry as they combine multiple starting materials in a single synthetic operation, leading to complex products with high atom economy and reduced waste.[14] Performing these reactions in water further enhances their green credentials.[12][13]
Rationale for MCRs in Green Synthesis
The convergence and operational simplicity of MCRs reduce the number of synthetic steps, purifications, and the overall consumption of solvents and reagents. When water is used as the solvent, it not only provides an environmentally benign medium but can also influence the reaction pathway and selectivity through hydrophobic effects.
Detailed Protocol: Three-Component Synthesis of Rhodanine Derivatives in Water
This protocol describes the reaction of primary amines, carbon disulfide, and maleic anhydride in water.[13]
Materials:
-
Primary amine (e.g., aniline)
-
Carbon disulfide (CS₂)
-
Maleic anhydride
-
Water
Procedure:
-
To a stirred solution of the primary amine (1 mmol) in water, add carbon disulfide (1 mmol).
-
Stir the mixture for a few minutes to allow for the formation of the dithiocarbamate intermediate.
-
Add maleic anhydride (1 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
The reaction typically proceeds via a sequential Michael addition and intramolecular amide bond formation to yield the rhodanine derivative.[13]
-
Upon completion, the product can be isolated by filtration or extraction.
Conclusion
The adoption of green synthesis methods for rhodanine derivatives represents a significant advancement in sustainable pharmaceutical chemistry. The protocols and strategies outlined in this guide—from reactions in aqueous media to the use of microwave and ultrasound energy and the design of multicomponent reactions—demonstrate that high efficiency, reduced environmental impact, and economic viability can be achieved in tandem. By integrating these principles and techniques, researchers can contribute to a more sustainable future for drug discovery and development while continuing to explore the rich therapeutic potential of the rhodanine scaffold.
References
-
Barakat, A., et al. (2014). An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium. RSC Advances, 4(5), 2353-2359. [Link]
-
Arafa, W. A. A., et al. (2016). Ultrasound mediated green synthesis of rhodanine derivatives: Synthesis, chemical behavior, and antibacterial activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(8), 1130-1138. [Link]
-
Devi, N. S., & Devi, N. (2017). Synthesis of rhodanine-derived enaminones in aqueous medium. Synthetic Communications, 47(13), 1209-1213. [Link]
-
Abebe, F., et al. (2018). Microwave-assisted synthesis of rhodamine derivatives. Green Chemistry Letters and Reviews, 11(3), 237-245. [Link]
-
Ultrasound-assisted synthesis of 2,4-thiazolidinedione and rhodanine derivatives catalyzed by task-specific ionic liquid: [TMG][Lac]. (2013). Chemistry Central Journal, 7(1), 43. [Link]
-
Devi, N. S., & Devi, N. (2017). Synthesis of rhodanine-derived enaminones in aqueous medium. Synthetic Communications, 47(13), 1209-1213. [Link]
-
Gellis, A., et al. (2020). Ultrasound for Drug Synthesis: A Green Approach. Pharmaceuticals, 13(1), 23. [Link]
-
Ultrasound Irradiated Synthesis and Characterization of Dispiropyrrolidines Grafted Rhodanine‐3‐acetic Acid Moiety: Anticancer and In Silico Activities. (2022). ChemistrySelect, 7(32), e202201944. [Link]
-
Arafa, W. A. A., et al. (2016). Ultrasound Mediated Green Synthesis of Rhodanine Derivatives: Synthesis, Chemical Behavior and Antibacterial Activity. ResearchGate. [Link]
-
A simple and effective approach to the synthesis of rhodanine derivatives via three-component reactions in water. (n.d.). ResearchGate. [Link]
-
Abebe, F., et al. (2018). Microwave-assisted Synthesis of Rhodamine Derivatives. PubMed. [Link]
-
Microwave Assisted Highly Efficient Synthesis of Rhodanine and -2... - Ingenta Connect. (n.d.). [Link]
-
Barakat, A., et al. (2013). An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium. RSC Publishing. [Link]
-
One-Pot Three-Component Route for the Synthesis of Rhodanine Derivatives in Water. (n.d.). ResearchGate. [Link]
-
Rhodanine. (n.d.). Wikipedia. [Link]
-
Efficient Multicomponent Synthesis of Novel Rhodanine Based Amide Derivatives. (n.d.). MDPI. [Link]
-
Abebe, F., et al. (2018). Microwave-assisted synthesis of rhodamine derivatives. ResearchGate. [Link]
-
Microwave-assisted synthesis of 2a–g. (n.d.). ResearchGate. [Link]
-
Synthetic routes to rhodanine scaffolds. (2020). Semantic Scholar. [Link]
-
Bayindir, S., et al. (2019). The green synthesis and molecular docking of novel N-substituted rhodanines as effective inhibitors for carbonic anhydrase and acetylcholinesterase enzymes. PubMed. [Link]
-
Swain, B., et al. (2022). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 27(21), 7268. [Link]
-
The Green Synthesis and Molecular Docking of Novel N-substituted Rhodanine as Effective Inhibitors for Carbonic Anhydrase and Acetylcholinesterase Enzymes. (n.d.). ResearchGate. [Link]
-
Green Synthesis, Characterization and Photophysical Properties of Rhodamine Derivatives. (n.d.). SCIRP. [Link]
-
Green Synthesis, Characterization and Photophysical Properties of Rhodamine Derivatives. (n.d.). SCIRP. [Link]
-
A New Synthesis Strategy for Rhodanine and Its Derivatives. (n.d.). ResearchGate. [Link]
Sources
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- 2. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Microwave-assisted synthesis of rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
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- 9. Ultrasound-assisted synthesis of 2,4-thiazolidinedione and rhodanine derivatives catalyzed by task-specific ionic liquid: [TMG][Lac] - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
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- 15. par.nsf.gov [par.nsf.gov]
- 16. Microwave Assisted Highly Efficient Synthesis of Rhodanine and -2...: Ingenta Connect [ingentaconnect.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(o-tolyl)-rhodanine
Answering your request, here is a technical support center with troubleshooting guides and FAQs for improving the yield of Rhodanine, 3-(o-tolyl)- synthesis.
Welcome to the technical support guide for the synthesis of 3-(o-tolyl)-rhodanine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide optimized protocols to enhance reaction yield and purity.
Overview of the Synthesis
The synthesis of N-substituted rhodanines, such as 3-(o-tolyl)-rhodanine, is a cornerstone reaction in medicinal chemistry, providing scaffolds for a wide array of biologically active compounds.[1][2] The most prevalent synthetic routes involve a multi-step, often one-pot, process starting from a primary amine (o-toluidine), carbon disulfide, and an α-halo-acetic acid or its ester.
The general pathway involves two key transformations:
-
Formation of a Dithiocarbamate Salt: The primary amine reacts with carbon disulfide in the presence of a base to form an intermediate dithiocarbamate salt.
-
Cyclization: This intermediate undergoes an intramolecular cyclization with a chloro- or bromo-acetylating agent, followed by dehydration to yield the 3-(o-tolyl)-rhodanine ring.
This process, while effective, is sensitive to reaction conditions, and optimizing these parameters is critical for achieving high yields and purity.
Visualizing the General Workflow
The following diagram outlines the typical experimental workflow for the synthesis of 3-(o-tolyl)-rhodanine.
Caption: General workflow for 3-(o-tolyl)-rhodanine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the formation of the rhodanine ring in this synthesis?
The core reaction is a tandem process. It begins with the nucleophilic attack of the amine (o-toluidine) on carbon disulfide to form a dithiocarbamic acid, which is then deprotonated by a base to form a stable salt. This salt then acts as a nucleophile, attacking the α-carbon of chloroacetic acid (or its salt). An intramolecular condensation and cyclization follow, eliminating water to form the stable five-membered rhodanine ring. This approach is a modification of syntheses reported for various N-substituted rhodanines.[3]
Q2: Why is the choice of the starting amine (o-toluidine) important for this reaction?
The electronic and steric properties of the amine are crucial. O-toluidine, an aniline derivative with a methyl group in the ortho position, influences the reactivity of the nitrogen atom. While the methyl group is weakly electron-donating, its steric bulk can slightly hinder the initial nucleophilic attack on carbon disulfide compared to aniline. This can necessitate slightly adjusted reaction conditions (e.g., longer reaction time or moderate heating) to ensure complete formation of the dithiocarbamate intermediate.
Q3: Are there "greener" alternative methods for this synthesis?
Yes, significant research has focused on developing more environmentally benign protocols. These include:
-
Aqueous Media: Using water as a solvent, often with a phase-transfer catalyst or in the presence of aqueous bases like diethylamine, simplifies workup and reduces organic waste.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and often improve yields by promoting efficient and uniform heating.[4]
-
Ultrasound: Sonochemistry has been shown to enhance mass transfer and reaction kinetics, leading to better yields under milder conditions.[5][6]
-
Reusable Catalysts: The use of heterogeneous or magnetically separable catalysts, such as CuFe₂O₄ nanoparticles or functionalized silica, facilitates easy catalyst recovery and reuse.[7][8]
Troubleshooting Guide: Yield & Purity Optimization
Q1: My overall yield is consistently low (<40%). What are the most likely causes and how can I address them?
Low yield is a common issue that can typically be traced to one of three areas: incomplete dithiocarbamate formation, inefficient cyclization, or product loss during workup.
Troubleshooting Steps:
-
Verify Reagent Quality:
-
o-Toluidine: Ensure it is free from oxidation products (often dark in color). Distill if necessary.
-
Carbon Disulfide (CS₂): Use a fresh, high-purity bottle. CS₂ can contain impurities that interfere with the reaction.
-
Base and Chloroacetic Acid: Ensure they are anhydrous (if using an organic solvent) and of the correct stoichiometry.
-
-
Optimize Dithiocarbamate Formation:
-
Temperature Control: This step is often exothermic. Perform the addition of CS₂ to the amine solution in an ice bath to prevent overheating, which can lead to decomposition of the dithiocarbamate.
-
Reaction Time: Allow sufficient time for the intermediate to form completely. A common protocol involves stirring the amine and CS₂ with a base for several hours at room temperature or slightly below.[9]
-
-
Improve the Cyclization Step:
-
Order of Addition: Add the chloroacetic acid or its salt solution to the pre-formed dithiocarbamate intermediate. Adding all reagents at once can lead to competing side reactions.
-
Temperature: After adding the chloroacetic acid, gentle heating (e.g., 70-80°C on a steam bath) is often required to drive the cyclization to completion.[3] Monitor the reaction by TLC to avoid decomposition from overheating.
-
-
Minimize Loss During Workup:
-
Acidification: After the reaction, the product is typically precipitated by acidifying the reaction mixture. Add the acid slowly while cooling in an ice bath to control the precipitation and obtain a more easily filterable solid.
-
Washing: Wash the crude solid with cold water to remove inorganic salts, but avoid excessive washing, which can dissolve some of the product.
-
Q2: I'm observing a significant amount of a sticky, hard-to-filter byproduct. What is it and how can I prevent it?
This is often due to the formation of polymeric or oligomeric side products, or unreacted intermediates.
Causality & Prevention:
-
Likely Cause: A common cause is the incorrect stoichiometry or inefficient mixing, leading to side reactions of the dithiocarbamate or the formation of N,N'-di(o-tolyl)thiourea if CS₂ is limited or decomposes.
-
Solution 1: Stoichiometry: Use a slight excess (1.5 equivalents) of carbon disulfide to ensure the complete conversion of the amine.[9]
-
Solution 2: Vigorous Stirring: Ensure the reaction mixture is stirred vigorously, especially during the formation of the dithiocarbamate salt, which may be a thick slurry. This ensures homogeneity and prevents localized overheating or concentration gradients.
-
Solution 3: Temperature Control: As mentioned, avoid high temperatures during the initial phase of the reaction. Gradual heating during the cyclization step is key.
Visualizing the Core Mechanism & Side Reaction
This diagram illustrates the desired reaction pathway versus a potential side reaction leading to thiourea formation.
Caption: Desired reaction pathway vs. potential side product formation.
Q3: My final product has a low melting point and broad NMR peaks, suggesting impurities. What is the best purification strategy?
Impurities often include unreacted starting materials or the side products mentioned above. Recrystallization is the most effective method for purification.
Optimized Purification Protocol:
-
Solvent Selection:
-
Glacial Acetic Acid: This is an excellent solvent for recrystallizing many rhodanine derivatives.[3] It effectively dissolves the product when hot and allows for the precipitation of clean crystals upon cooling.
-
Ethanol: Also a common and effective choice. The crude product can be dissolved in hot ethanol and allowed to cool slowly.
-
Mixed Solvents: An ethanol/water or acetic acid/water system can also be effective if the product is too soluble in the pure solvent.
-
-
Procedure:
-
Dissolve the crude solid in a minimum amount of the chosen solvent at its boiling point.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by suction filtration and wash with a small amount of the cold recrystallization solvent, followed by a non-polar solvent like cold water or pentane to aid drying.[10]
-
Table 1: Comparison of Reaction Conditions for Rhodanine Synthesis
This table summarizes various conditions reported for the synthesis of rhodanine derivatives, which can serve as a starting point for optimizing the 3-(o-tolyl)-rhodanine synthesis.
| Catalyst/Medium | Solvent | Temperature | Time | Typical Yield | Reference |
| Ammonium Sulphamate | Water | Microwave (600W) | 3-6 min | 90-96% | [4] |
| Diethylamine | Water | Room Temp | 1-2 h | 82-96% | |
| Ultrasound | Methanol | Room Temp | 15-25 min | ~85% | [5] |
| CuFe₂O₄ NPs | Water | 100 °C | 30-40 min | 85-95% | [7] |
| Conventional (Base) | 2-Propanol | Room Temp | 24 h | 57-68% | [9] |
| Conventional (Base) | Acetic Acid | Reflux | 5 min | 49-53% | [3] |
Detailed Experimental Protocol
This protocol is a synthesized example based on established methods for N-substituted rhodanines.[3][9]
Materials:
-
o-Toluidine (1.0 equiv)
-
Carbon Disulfide (1.5 equiv)
-
Potassium Hydroxide (or other suitable base, 2.0 equiv)
-
Sodium Chloroacetate (1.1 equiv)
-
Ethanol
-
Water
-
Concentrated HCl
-
Glacial Acetic Acid (for recrystallization)
Procedure:
-
Dithiocarbamate Formation: a. In a round-bottomed flask equipped with a magnetic stirrer, dissolve o-toluidine (1.0 equiv) in ethanol. b. Cool the flask in an ice-water bath to 0-5 °C. c. Slowly add carbon disulfide (1.5 equiv) to the stirred solution. d. Prepare a solution of potassium hydroxide (1.0 equiv) in ethanol and add it dropwise to the reaction mixture, maintaining the temperature below 10 °C. e. After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. A precipitate of the potassium dithiocarbamate salt should form.
-
Cyclization: a. In a separate beaker, dissolve sodium chloroacetate (1.1 equiv) and potassium hydroxide (1.0 equiv) in a minimum amount of water. b. Add this aqueous solution to the dithiocarbamate slurry from Step 1. c. Fit the flask with a reflux condenser and heat the mixture in a water bath at 70-80 °C for 3-5 hours. Monitor the reaction progress using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Workup and Isolation: a. After the reaction is complete, cool the mixture to room temperature and then in an ice bath. b. Slowly acidify the mixture to pH 1-2 with concentrated HCl. This will cause the crude 3-(o-tolyl)-rhodanine to precipitate. c. Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation. d. Collect the solid product by suction filtration. Wash the filter cake with cold water until the filtrate is neutral.
-
Purification: a. Transfer the air-dried crude solid to a clean flask. b. Add a minimum amount of hot glacial acetic acid to dissolve the solid completely. c. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour. d. Collect the purified crystals by suction filtration, wash with a small amount of cold ethanol, and dry under vacuum. e. Characterize the final product by ¹H NMR, ¹³C NMR, and melting point analysis.
References
-
ResearchGate. (n.d.). Proposed mechanism for the synthesis of rhodanine-based amides 5. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and biological activity of rhodanine-furan conjugates: A review. Retrieved from [Link]
-
ResearchGate. (n.d.). A Brief Review on Different Reactions of Rhodanine. Retrieved from [Link]
-
Bentham Science. (n.d.). The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. Retrieved from [Link]
-
Semantic Scholar. (2018). rhodanine as a scaffold: a short review on its synthesis and anti-diabetic activities. Retrieved from [Link]
-
ResearchGate. (n.d.). A New Synthesis Strategy for Rhodanine and Its Derivatives | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of bis-rhodanine 3a at room temperature under conventional (Conv.) and ultrasound (US) methods. Retrieved from [Link]
-
MDPI. (2024). CuFe2O4 NPs Mediated Green Synthesis of 5-arylidene Rhodanine Derivatives in Water and their Protective Effects in Terms of Oxid. Retrieved from [Link]
-
Zenodo. (2022). Recent Progress in the Synthesis and Reaction of Rhodanine: A Mini-Review. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Green condensation reaction of aromatic aldehydes with rhodanine catalyzed by alum under microwave irradiation. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Chapter 8: Rhodanine. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2022). Fe3O4@SiO2-Pip-SA nanocomposite: A novel and highly efficient reusable acidic catalyst for synthesis of rhodanine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of rhodanine derivatives via Knoevenagel condensation. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Catalyst- and additive-free syntheses of rhodanine and S-alkyl dithiocarbamate derivatives from sulfoxonium ylides. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of the reaction conditions for the synthesis of rhodanine.... Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium. Retrieved from [Link]
-
ACS Publications. (2023). Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells. Retrieved from [Link]
-
Organic Syntheses. (n.d.). An oven-dried single-necked (24/40 joint) 500 mL round-bottomed flask.... Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Three-Component, One-Flask Synthesis of Rhodanines (Thiazolidinones). Retrieved from [Link]
-
Organic Syntheses. (n.d.). N-(p-ACETYLAMINOPHENYL)RHODANINE. Retrieved from [Link]
-
ResearchGate. (n.d.). General methodology for the synthesis of rhodanine and.... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of title compound 3. Reagent and conditions: Rhodanine (1).... Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Retrieved from [Link]
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Technical Support Center: Purification of 3-(o-tolyl)rhodanine
Welcome to the comprehensive technical support guide for the purification of 3-(o-tolyl)rhodanine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and purification of 3-(o-tolyl)rhodanine.
Q1: What are the primary methods for purifying crude 3-(o-tolyl)rhodanine?
A1: The most effective and commonly employed techniques for purifying 3-(o-tolyl)rhodanine are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the likely impurities in a crude sample of 3-(o-tolyl)rhodanine?
A2: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include unreacted o-toluidine, chloroacetic acid, or byproducts from the cyclization reaction. Depending on the synthetic route, other related rhodanine derivatives could also be present.
Q3: How can I assess the purity of my 3-(o-tolyl)rhodanine sample?
A3: Purity is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of purification.
Q4: Is 3-(o-tolyl)rhodanine sensitive to any particular conditions?
A4: Rhodanine derivatives can be susceptible to degradation under harsh acidic or basic conditions, as well as prolonged exposure to high temperatures. It is advisable to handle the compound under neutral or mildly acidic conditions and to avoid excessive heat during purification and storage.
Recrystallization: A Step-by-Step Guide and Troubleshooting
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool, whereupon the desired compound crystallizes out, leaving the impurities dissolved in the solvent.[1][2]
Solvent Selection
The choice of solvent is critical for successful recrystallization.[2] An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at its boiling point.
-
Dissolve impurities well at all temperatures or not at all.
-
Not react with the compound.
-
Be volatile enough to be easily removed from the crystals.
Based on the polarity of 3-(o-tolyl)rhodanine, a moderately polar compound, suitable solvent systems include:
| Solvent/Solvent System | Rationale |
| Ethanol | Often a good starting point for N-aryl rhodanines. |
| Isopropanol | Similar to ethanol, can be effective. |
| Ethyl Acetate/Hexane | A good two-solvent system where ethyl acetate is the "good" solvent and hexane is the "poor" solvent. This allows for fine-tuning of solubility. |
| Acetone/Water | Another two-solvent system that can be effective for moderately polar compounds. |
Experimental Insight: Start by testing the solubility of a small amount of your crude 3-(o-tolyl)rhodanine in various solvents at room temperature and upon heating to identify the most promising candidate.
Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, add the crude 3-(o-tolyl)rhodanine and a small amount of the chosen solvent. Heat the mixture to boiling with stirring.
-
Saturation: Continue adding small portions of the hot solvent until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure good recovery.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]
-
Ice Bath: Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals, preferably under vacuum, to remove all traces of solvent.
Caption: Recrystallization workflow for 3-(o-tolyl)rhodanine.
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and try cooling again.[3] |
| The solution is supersaturated but nucleation has not occurred. | Scratch the inside of the flask with a glass rod or add a seed crystal of pure compound. | |
| Oiling out (product separates as a liquid). | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling solvent. |
| The compound is precipitating too quickly from a highly concentrated solution. | Reheat the solution and add a small amount of additional solvent before cooling slowly.[3] | |
| Low recovery of purified product. | Too much solvent was used. | Concentrate the mother liquor and cool again to obtain a second crop of crystals.[3] |
| The compound has significant solubility in the cold solvent. | Use a different solvent system where the compound is less soluble at low temperatures. | |
| Colored impurities remain in the crystals. | The impurities are co-crystallizing with the product. | Add activated charcoal to the hot solution before filtration to adsorb the colored impurities. |
Column Chromatography: A Detailed Protocol and Troubleshooting
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[4] For 3-(o-tolyl)rhodanine, normal-phase chromatography using silica gel is a common and effective method.
Stationary and Mobile Phase Selection
-
Stationary Phase: Silica gel is the standard choice for moderately polar compounds like 3-(o-tolyl)rhodanine.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone) is typically used. The optimal ratio is determined by Thin-Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.
Experimental Insight: A good starting point for the eluent system is a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to find the optimal separation.
Column Chromatography Protocol
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude 3-(o-tolyl)rhodanine in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is used, gradually increase the polarity of the mobile phase to elute the compounds.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure 3-(o-tolyl)rhodanine.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Caption: Column chromatography workflow for 3-(o-tolyl)rhodanine.
Troubleshooting Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of compounds. | Inappropriate eluent polarity. | Optimize the eluent system using TLC before running the column. A gradient elution may be necessary. |
| Column was poorly packed (channeling). | Repack the column carefully to ensure a uniform bed. | |
| Compound is stuck on the column. | Eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| Compound may be reacting with the silica gel (if acidic). | Deactivate the silica gel by adding a small amount of triethylamine (e.g., 1%) to the eluent.[5] | |
| Cracked or dry column. | The solvent level dropped below the top of the silica gel. | Always keep the silica gel bed covered with solvent. |
| Band tailing. | Sample is too concentrated or has low solubility in the eluent. | Load a more dilute sample. Use a stronger solvent to dissolve the sample for loading. |
Purity Assessment
After purification, it is essential to verify the purity of the 3-(o-tolyl)rhodanine.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and quantitative method for assessing purity. A reverse-phase HPLC method is generally suitable for N-aryl rhodanines.
Typical HPLC Conditions:
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) |
| Gradient | Start with a higher percentage of water and gradually increase the percentage of acetonitrile. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm). |
The purity is determined by the area percentage of the main peak in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure and assessing the purity of the final product. The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities.
Expected ¹H NMR signals for 3-(o-tolyl)rhodanine:
-
Aromatic protons of the tolyl group.
-
A singlet for the methylene protons of the rhodanine ring.
-
A singlet for the methyl protons of the tolyl group.
Expected ¹³C NMR signals for 3-(o-tolyl)rhodanine:
-
Signals for the carbonyl and thiocarbonyl carbons of the rhodanine ring.
-
A signal for the methylene carbon of the rhodanine ring.
-
Signals for the aromatic carbons of the tolyl group.
-
A signal for the methyl carbon of the tolyl group.
By integrating the signals in the ¹H NMR spectrum, it is possible to quantify the amount of residual solvents or other proton-containing impurities.
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PubMed. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. [Link]
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Rhodanine Knoevenagel Condensation: A Technical Troubleshooting Guide
Welcome to the Technical Support Center for the rhodanine Knoevenagel condensation. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful C-C bond-forming reaction. Here, we address common experimental challenges in a direct question-and-answer format, moving beyond simple procedural lists to explain the underlying chemical principles and provide actionable, field-tested solutions. Our aim is to equip you with the expertise to diagnose and resolve issues, ensuring the efficiency and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the rhodanine Knoevenagel condensation?
The Knoevenagel condensation is a nucleophilic addition reaction. In the context of rhodanine, the reaction is typically base-catalyzed. A base abstracts a proton from the active methylene group (C5) of the rhodanine ring, creating a highly reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting intermediate subsequently undergoes dehydration to yield the final 5-arylidenerhodanine product. The efficiency of this process is highly dependent on the choice of catalyst, solvent, and reaction conditions.[1][2]
Q2: My reaction is not proceeding to completion, or the yield is significantly lower than expected. What are the most common causes?
Low yields in a Knoevenagel condensation can stem from several factors, including incomplete conversion, side reactions, or issues with product isolation.[1][3] The most frequent culprits are suboptimal catalyst choice or concentration, inappropriate solvent selection, insufficient reaction time or temperature, and the presence of impurities.[4] A systematic approach to troubleshooting is the most effective way to identify and resolve the underlying issue.[1]
Q3: How critical is the choice of catalyst, and what are the best practices for selection?
The catalyst is a cornerstone of the Knoevenagel condensation. While a base is necessary to generate the rhodanine enolate, an overly strong base can lead to self-condensation of the aldehyde starting material, significantly reducing the yield of the desired product.[1][5] Weak bases such as piperidine, pyridine, or ammonium salts are commonly employed.[1] The optimal catalyst often depends on the specific substrates. For instance, L-proline has proven effective in certain reactions.[1] In recent years, a variety of catalysts, including ionic liquids and heterogeneous catalysts like copper ferrite nanoparticles, have been developed to promote greener and more efficient reactions.[6][7]
Q4: Can the solvent choice dramatically impact the reaction outcome?
Absolutely. The solvent's polarity can influence both the reaction rate and the final yield.[1] Aprotic polar solvents like DMF and acetonitrile have been shown to facilitate high conversions and selectivity in shorter reaction times.[1] Protic polar solvents such as ethanol are also effective and are often a greener choice.[1] Notably, water has been successfully used as a solvent, aligning with the principles of green chemistry.[7][8] In some cases, solvent-free conditions have been found to be optimal.[5][9] When selecting a solvent, it is crucial to ensure that all reactants are soluble at the chosen reaction temperature.[5]
Troubleshooting Common Issues
Issue 1: Low or No Product Yield
Low product yield is one of the most frequently encountered problems. This can be due to a variety of factors, from reaction setup to the choice of reagents.
-
Reagent Purity: Ensure the purity of your rhodanine, aldehyde, and solvent. Impurities can inhibit the catalyst or lead to side reactions.[4]
-
Glassware and Setup: Use flame- or oven-dried glassware to minimize moisture, which can interfere with the reaction.[3]
-
Stoichiometry: Accurately weigh and transfer all reagents. A 1:1 molar ratio of the aldehyde and rhodanine is a good starting point.[5]
If initial checks do not resolve the issue, a more systematic approach is necessary. The following workflow can help pinpoint the problem.
Caption: A systematic workflow for troubleshooting low yields.
-
Catalyst Optimization: If you suspect catalyst issues, consider the following:
-
Catalyst Type: If using a strong base, switch to a milder one like ammonium acetate or an amine salt to prevent self-condensation of the aldehyde.[5]
-
Catalyst Loading: The amount of catalyst can be critical. For instance, some protocols specify 15-20 mol% of the catalyst.[7][8] Experiment with different catalyst loadings to find the optimal concentration.
-
-
Solvent and Temperature Effects:
-
Solvent Screening: As detailed in the table below, solvent choice is crucial. If your reactants have poor solubility, consider a different solvent.
-
Temperature Adjustment: Many Knoevenagel condensations proceed at room temperature, but some may require heating to go to completion.[1] Systematically vary the reaction temperature to find the optimum.
-
| Solvent Type | Examples | Typical Observations | Reference |
| Aprotic Polar | DMF, Acetonitrile | High conversion and selectivity, short reaction times | [1] |
| Protic Polar | Ethanol, Water | Greener options, can be very effective | [1][8] |
| Nonpolar | Toluene, Diethyl Ether | May lead to longer reaction times | [1] |
| Solvent-Free | N/A | Can be optimal, reduces waste | [5][9] |
-
Reaction Monitoring and Time:
-
It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will help you determine the optimal reaction time and confirm that the starting materials are being consumed.[1]
-
-
Water Removal:
Issue 2: Formation of Side Products and Purification Challenges
The appearance of unexpected spots on a TLC plate or difficulties during purification often indicate the formation of side products.
-
Self-Condensation of the Aldehyde: As mentioned, this is often promoted by bases that are too strong.[1] The solution is to use a milder base.
-
Michael Addition: The 5-arylidenerhodanine product can sometimes undergo a Michael addition with another molecule of the rhodanine enolate.[5] To minimize this, maintain a 1:1 stoichiometry of the aldehyde and rhodanine.[5]
-
Bis-Adduct Formation: With highly reactive aldehydes like formaldehyde, the formation of a double adduct can occur.[5] Careful control of stoichiometry is key to avoiding this.
-
Recrystallization: Many 5-arylidenerhodanine derivatives are crystalline solids. After filtering the crude product, recrystallization from a suitable solvent, such as ethanol, is often an effective purification method.[8]
-
Column Chromatography: For non-crystalline products or when recrystallization is ineffective, column chromatography on silica gel is a standard purification technique.[8]
-
Work-up Procedure: A common work-up involves pouring the reaction mixture onto crushed ice. The resulting solid product can then be isolated by filtration, washed, and dried.[8]
Issue 3: Inconsistent or Non-Reproducible Results
Lack of reproducibility can be frustrating. The key to overcoming this is meticulous record-keeping and control over reaction parameters.
-
Standardize Procedures: Ensure that all experimental parameters, including reagent sources and grades, solvent purification, reaction setup, and work-up procedures, are consistent between runs.
-
Moisture and Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen or moisture.
-
Temperature Control: Use a reliable heating mantle with a temperature controller or a temperature-controlled bath to maintain a consistent reaction temperature.
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation using a Weak Base
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1 equivalent) and rhodanine (1 to 1.2 equivalents).[1]
-
Add the chosen solvent (e.g., ethanol, toluene).
-
Add the weak base catalyst (e.g., piperidine, 0.1 equivalents).[1]
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with a suitable cold solvent (e.g., cold ethanol).[1]
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.[1]
Protocol 2: Microwave-Assisted Green Synthesis in Water
-
In a microwave-safe vessel, combine rhodanine (20 mmol), the aromatic aldehyde (20 mmol), and a catalyst such as alum (15 mol %).[8]
-
Add water as the solvent.[8]
-
Subject the mixture to microwave irradiation (e.g., 400-600 W) intermittently at short intervals for the specified time (typically 3-12 minutes).[8]
-
Monitor the reaction completion by TLC.
-
After the reaction is complete, pour the mixture onto crushed ice.
-
Isolate the solid product by filtration, dry it, and recrystallize from ethanol to obtain the pure 5-arylidenerhodanine.[8]
Visualizing the Mechanism and Key Relationships
A clear understanding of the reaction mechanism and the interplay of different parameters is crucial for effective troubleshooting.
Caption: The catalytic cycle of the rhodanine Knoevenagel condensation.
References
-
Swathi, T., & Srinivas, M. (2015). Green condensation reaction of aromatic aldehydes with rhodanine catalyzed by alum under microwave irradiation. Der Pharma Chemica, 7(3), 100-104. [Link]
-
Molnar, M., et al. (2018). Environmentally Friendly Approach to Knoevenagel Condensation of Rhodanine in Choline Chloride: Urea Deep Eutectic Solvent and QSAR Studies on Their Antioxidant Activity. Molecules, 23(8), 1897. [Link]
- Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 341-394). Pergamon.
-
Alizadeh, A., Khodaei, M. M., & Eshghi, A. (2011). A solvent-free protocol for the green synthesis of arylalkylidene rhodanines in a task-specific ionic liquid. Canadian Journal of Chemistry, 89(10), 1235-1240. [Link]
-
Verma, S., et al. (2024). CuFe2O4 NPs Mediated Green Synthesis of 5-arylidene Rhodanine Derivatives in Water and their Protective Effects in Terms of Oxidative Stress. RASAYAN Journal of Chemistry, 17(1), 134-142. [Link]
-
Zhang, Z., et al. (2020). Rhodanine-based Knoevenagel reaction and ring-opening polymerization for efficiently constructing multicyclic polymers. Nature Communications, 11(1), 3599. [Link]
-
Sandhu, J. S., et al. (2012). ZnO Nanobelts: An Efficient Catalyst for Synthesis of 5-Arylidine-2,4-Thiazolidinediones and 5-Arylidine-Rhodanines. International Journal of Organic Chemistry, 2, 25-29. [Link]
-
Hesse, S., et al. (2020). A Zero-VOC Strategy for Knoevenagel Condensation in L-Proline-Based Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 8(3), 1596-1603. [Link]
-
Zhang, Z., et al. (2020). Rhodanine-based Knoevenagel reaction and ring-opening polymerization for efficiently constructing multicyclic polymers. Nature Communications, 11(1), 3599. [Link]
-
Zhang, Z., et al. (2020). Rhodanine-based Knoevenagel reaction and ring-opening polymerization for efficiently constructing multicyclic polymers. Nature Communications, 11, 3599. [Link]
-
Gong, K., et al. (2010). Green synthesis of 5-benzylidene rhodanine derivatives catalyzed by 1-butyl-3-methyl imidazolium hydroxide in water. Synthetic Communications, 40(13), 1953-1959. [Link]
-
Vinayak, V. (2023). Environmentally Benign Synthesis of 5-Arylidene-Rhodanine Derivatives in Room Temperature Diisopropyl Ethyl Ammonium Acetate. Der Pharmacia Lettre, 15(6), 1-8. [Link]
-
Zhang, Z., et al. (2020). Rhodanine-based Knoevenagel reaction and ring-opening polymerization for efficiently constructing multicyclic polymers. PubMed. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
Gricman, Ł., et al. (2019). Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation. ChemCatChem, 11(15), 3486-3490. [Link]
-
Reddit. (2024). What are some common causes of low reaction yields?[Link]
-
Al-Sultani, K. H., & Al-Majidi, S. M. (2021). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Journal of Interdisciplinary Nanomedicine, 6(2), 70-85. [Link]
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Technical Support Center: Navigating the Challenges of Rhodanine Derivatives
A Senior Application Scientist's Guide to Avoiding Promiscuous Binding
Welcome to the technical support center for researchers working with rhodanine derivatives. This guide is designed to provide you, our fellow scientists and drug development professionals, with the insights and tools necessary to navigate the complexities of this chemical scaffold and mitigate the common pitfall of promiscuous binding. Rhodanine-containing compounds have appeared as "frequent hitters" in high-throughput screening (HTS) campaigns, often leading to false positives and wasted resources.[1][2] This guide will equip you with the knowledge to identify and circumvent these issues, ensuring your research is built on a foundation of scientific rigor.
Understanding the "Promiscuous" Nature of Rhodanines
Rhodanine derivatives are a classic example of Pan-Assay Interference Compounds (PAINS), which are molecules that appear to be active against a wide range of biological targets but often act through non-specific mechanisms.[3] The promiscuity of rhodanines can stem from several physicochemical properties:
-
Aggregation: At micromolar concentrations typically used in screening, many rhodanine derivatives self-associate in aqueous solutions to form colloidal aggregates.[4][5] These aggregates can sequester and denature proteins, leading to non-specific inhibition.
-
Chemical Reactivity: The rhodanine scaffold contains reactive moieties that can covalently modify proteins, leading to irreversible and non-specific inhibition.[6]
-
Assay Interference: Some rhodanine derivatives can interfere with assay readouts, for example, by possessing inherent fluorescence or by chelating metal ions essential for enzyme activity.[2][6]
-
High Density of Interaction Sites: The rhodanine core, particularly the exocyclic double-bonded sulfur atom, presents a high density of sites for polar interactions and hydrogen bonds, contributing to their ability to bind to multiple off-target proteins.[1]
Troubleshooting Guide: Is Your Rhodanine Hit a Genuine Binder?
Encountering a promising hit with a rhodanine core requires a healthy dose of skepticism and a rigorous validation workflow. This section provides step-by-step protocols for key experiments to dissect the binding mechanism of your compound.
Workflow for Hit Validation
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Technical Support Center: Mitigating Off-Target Effects of 3-(o-tolyl)rhodanine in Cellular Assays
Welcome to the technical support center for researchers utilizing 3-(o-tolyl)rhodanine and other rhodanine-based compounds. This guide is designed to help you navigate the complexities of this chemical scaffold, ensuring the scientific integrity of your cellular assay data. Rhodanine-containing molecules are frequently identified as hits in high-throughput screens, but they are also notorious for producing false-positive results through a variety of off-target mechanisms.[1][2] This resource provides in-depth, troubleshooting-oriented answers to common challenges, backed by validated protocols and authoritative references.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Problem
Q1: I'm observing potent activity with 3-(o-tolyl)rhodanine in my primary screen. Why is there a high risk of these results being false positives?
A1: The rhodanine core structure is a well-documented Pan-Assay Interference Compound (PAINS) substructure.[2][3] PAINS are compounds that appear as hits in many different assays due to nonspecific activity rather than specific, potent inhibition of a single target.[3] For rhodanines, this promiscuity arises from several distinct physicochemical properties that can interfere with assay readouts.[1][4] It is crucial to be skeptical of initial potent results and perform rigorous validation to confirm that the observed activity is due to specific engagement with your target of interest. Ignoring these warnings can lead to a significant waste of resources pursuing a chemical artifact.[3]
Q2: What are the primary mechanisms by which rhodanine compounds like 3-(o-tolyl)rhodanine cause off-target effects?
A2: Rhodanine-based compounds can induce off-target effects through at least three primary mechanisms. Understanding these is the first step to designing experiments that can identify and mitigate them.
-
Compound Aggregation: At typical screening concentrations, many rhodanine derivatives form colloidal aggregates.[5][6] These aggregates can sequester and denature proteins non-specifically, leading to a loss of enzyme activity that is easily mistaken for targeted inhibition.[4] This is one of the most common reasons for the "frequent hitter" reputation of this scaffold.[7]
-
Covalent Reactivity (Michael Addition): The 5-ene-rhodanine substructure contains an electrophilic α,β-unsaturated carbonyl system, making it a potential Michael acceptor.[8] This allows the compound to form covalent bonds, often with reactive cysteine residues on proteins, leading to irreversible and non-specific inhibition.[3]
-
Photoreactivity and Redox Cycling: Some rhodanine derivatives can absorb light and undergo reactions that generate reactive oxygen species (ROS), such as hydrogen peroxide.[3] This can lead to oxidative modification of proteins or interference with assay components (e.g., luciferases, fluorophores), creating artifacts in the readout.
| Mechanism | Description | Consequence in Cellular Assays | Primary Mitigation Strategy |
| Aggregation | Self-assembly of compound into colloidal particles in aqueous buffer.[5][6] | Non-specific protein sequestration and denaturation.[4] | Assay repetition with non-ionic detergents (e.g., Triton X-100). |
| Covalent Reactivity | Acts as a Michael acceptor, forming covalent bonds with nucleophilic residues (e.g., Cys).[8] | Irreversible, non-specific protein inhibition. | Pre-incubation studies; mass spectrometry to detect covalent adducts. |
| Redox Cycling | Can generate reactive oxygen species (ROS) under certain conditions.[3] | Oxidative damage to proteins; interference with assay reagents. | Inclusion of antioxidants (e.g., DTT); use of ROS scavengers. |
Part 2: Troubleshooting Guide & Experimental Protocols
This section provides actionable, step-by-step protocols to diagnose and control for the off-target effects discussed above.
Q3: My dose-response curve for 3-(o-tolyl)rhodanine is steep and has a low Hill slope. Could this indicate aggregation? How do I test for it?
A3: Yes, an unusually steep dose-response curve is a classic hallmark of aggregation-based inhibition. This occurs because there is a critical concentration at which the compound rapidly forms aggregates, leading to a sharp drop in protein activity. To confirm this, the most direct and common method is to repeat your assay in the presence of a non-ionic detergent.
This protocol is designed to disrupt compound aggregates. A significant reduction in the compound's apparent potency in the presence of detergent is strong evidence of aggregation-based activity.
Materials:
-
Your standard cellular assay components (cells, reagents, etc.)
-
3-(o-tolyl)rhodanine stock solution
-
10% Triton X-100 stock solution (cell culture grade)
-
Assay buffer/media
Procedure:
-
Prepare Assay Plates: Set up your cellular assay as you normally would, with replicate wells for a full dose-response curve of 3-(o-tolyl)rhodanine.
-
Create Parallel Conditions: Prepare two sets of assay plates or conditions:
-
Condition A (Control): Perform the assay according to your standard protocol.
-
Condition B (Detergent): Add Triton X-100 to your final assay buffer/media to a final concentration of 0.01-0.1%. Ensure this concentration does not independently affect cell viability or the assay signal.
-
-
Add Compound: Add the serial dilution of 3-(o-tolyl)rhodanine to both Condition A and Condition B plates.
-
Incubate & Read: Incubate the plates and measure the assay signal as per your standard protocol.
-
Analyze Data: Plot the dose-response curves for both conditions. If 3-(o-tolyl)rhodanine is an aggregator, you will observe a significant rightward shift in the IC50 (loss of potency) in Condition B compared to Condition A.
Q4: How can I definitively prove that 3-(o-tolyl)rhodanine is engaging my specific protein target inside the cell?
A4: This is the most critical question in early-stage drug discovery. Observing a cellular phenotype is not enough; you must demonstrate direct physical interaction between the compound and its intended target in a physiological context. The Cellular Thermal Shift Assay (CETSA®) is the gold-standard method for this purpose.[9][10][11]
CETSA operates on the principle that when a compound binds to its target protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[12][13] By heating cells treated with your compound and measuring the amount of soluble target protein remaining, you can detect this stabilization as a "thermal shift."[10]
The following diagram illustrates the logical flow from an initial screening hit to a validated, on-target modulator.
Caption: Workflow for validating a screening hit and diagnosing off-target effects.
This protocol provides a general framework. Optimization of heating temperatures and times is required for each specific target protein.
Materials:
-
Cultured cells expressing your target protein
-
3-(o-tolyl)rhodanine and vehicle control (e.g., DMSO)
-
PBS and lysis buffer with protease inhibitors
-
PCR tubes or plate
-
Thermocycler
-
Instrumentation for protein quantification (e.g., Western Blot, ELISA, AlphaScreen®)
Procedure:
-
Cell Treatment: Treat cultured cells with 3-(o-tolyl)rhodanine at a relevant concentration (e.g., 10x EC50 from your cellular assay) and a vehicle control. Incubate under normal culture conditions for 1-2 hours to allow for cell penetration and binding.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in lysis buffer. Aliquot the lysate into separate PCR tubes for each temperature point.
-
Heat Challenge: Place the PCR tubes in a thermocycler. Heat the samples across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control sample.
-
Separate Soluble Fraction: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.
-
Quantify Soluble Protein: Carefully collect the supernatant (soluble fraction) from each tube. Quantify the amount of your specific target protein remaining in the supernatant using a suitable method like Western Blotting.
-
Data Analysis: For both vehicle- and compound-treated samples, plot the percentage of soluble target protein against the temperature. A stabilizing compound will cause a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control.
Q5: What other controls are essential for validating the activity of 3-(o-tolyl)rhodanine?
A5: A critical, yet often overlooked, control is the use of a structurally similar but inactive analog .[14] This control helps to confirm that the observed biological effect is due to the specific pharmacophore of your compound and not some general property of the chemical scaffold (e.g., cell membrane disruption).
Designing the Right Control:
-
Ideal Inactive Analog: The best control is a compound that differs by a single chemical modification known to abolish activity at the target, without significantly changing its physicochemical properties (like solubility or aggregation propensity).
-
Sourcing an Analog: Search the literature for structure-activity relationship (SAR) studies on your target or related proteins. Often, analogs with small changes (e.g., moving a methyl group, replacing a key hydrogen bond donor/acceptor) are reported to be inactive.
-
Interpretation: If 3-(o-tolyl)rhodanine shows activity in your assay but the inactive analog does not, it strengthens the argument that the activity is specific. If both compounds show similar activity, it is highly likely you are observing an off-target effect related to the rhodanine scaffold itself.
This diagram illustrates how a compound can either engage its intended pathway or trigger a non-specific, off-target pathway, a possibility that must be ruled out with proper controls.
Caption: On-target vs. potential off-target signaling pathways.
Part 3: Advanced Orthogonal Validation
Q6: CETSA has confirmed in-cell target engagement, but I want to quantify the binding affinity directly. What methods should I use?
A6: To obtain quantitative binding kinetics and thermodynamics, you must move to biophysical assays using purified protein. These assays provide orthogonal validation of direct binding and are crucial for lead optimization.[15][16]
-
Surface Plasmon Resonance (SPR): This is a gold-standard technique for measuring real-time binding kinetics (kon and koff) and affinity (KD).[17] It provides highly sensitive, label-free analysis of the interaction between your compound and the immobilized target protein.[16]
-
Isothermal Titration Calorimetry (ITC): ITC is considered the "gold standard" for measuring binding thermodynamics.[16][18] It directly measures the heat released or absorbed during the binding event, providing the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[18] It is an excellent orthogonal method to confirm SPR results.[15]
These methods, while resource-intensive, provide the definitive evidence of a specific, high-affinity interaction required to confidently advance a compound in a drug discovery pipeline.[19]
References
-
Tomašić, T., and Mašič, L.P. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
Khac, M.T., et al. (2012). Privileged scaffolds or promiscuous binders: a comparative study on rhodanines and related heterocycles in medicinal chemistry. Journal of Medicinal Chemistry. [Link]
-
Baell, J.B., & Holloway, G.A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. [Link]
-
Ichor Life Sciences. Biophysical Assays. Ichor Life Sciences. [Link]
-
Bujdák, J., et al. (2025). Mechanism of rhodamine 6G molecular aggregation in montmorillonite colloid. Journal of Colloid and Interface Science. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
-
Charles River Laboratories. Biophysical Assays. Charles River Labs. [Link]
-
Wikipedia. Cellular thermal shift assay. Wikipedia. [Link]
-
de Souza, M.V.N. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Gîrdea, M.A., et al. (2019). Drugs and PAINs: A DrugBank analysis of pan-assay interference compounds. Sciforum. [Link]
-
Streu, C., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Journal of Medicinal Chemistry. [Link]
-
Zhang, X., et al. (2024). Understanding the AIE phenomenon of nonconjugated rhodamine derivatives via aggregation-induced molecular conformation change. Nature Communications. [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
-
Pelay-Gimeno, M., et al. (2015). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Molecules. [Link]
-
D'Abramo, M., et al. (2023). Characterizing Counterion-Dependent Aggregation of Rhodamine B by Classical Molecular Dynamics Simulations. Molecules. [Link]
-
Semantic Scholar. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Semantic Scholar. [Link]
-
SciSpace. Pan-assay interference compounds. SciSpace. [Link]
-
El-Sayed, N., et al. (2024). Design and synthesis of fluorescent rhodanine-based derivatives as anti-fibrillar and anti-oligomer agents against α-synuclein and 2N4R tau. Bioorganic & Medicinal Chemistry. [Link]
-
Fekete, A., et al. (2024). Mitigating off-target effects of small RNAs: conventional approaches, network theory and artificial intelligence. British Journal of Pharmacology. [Link]
-
ResearchGate. (2012). (PDF) Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. ResearchGate. [Link]
-
Szymański, P., et al. (2017). Recent developments with rhodanine as a scaffold for drug discovery. Expert Opinion on Drug Discovery. [Link]
-
Anderson, M., et al. (2018). Controlling miRNA-like off-target effects of an siRNA with nucleobase modifications. Organic & Biomolecular Chemistry. [Link]
-
Ghaffari, S., et al. (2019). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Expert Review of Anti-infective Therapy. [Link]
-
BioAgilytix. (2020). The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. [Link]
-
Badireddy, S., et al. (2007). Cyclic AMP Analog Blocks Kinase Activation by Stabilizing Inactive Conformation: Conformational Selection Highlights a New Concept in Allosteric Inhibitor Design. Molecular & Cellular Proteomics. [Link]
-
Al-Shayeb, B., et al. (2022). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences. [Link]
-
Reid, G., et al. (2023). Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. Cancers. [Link]
-
Di Matteo, M., et al. (2025). Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. Molecular Therapy - Nucleic Acids. [Link]
-
Naeem, M., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Global Transitions. [Link]
-
Williams, R. (2020). Activities Discovered for Some Inactive Drug Ingredients. The Scientist. [Link]
-
Petrov, A., et al. (2025). Off-target effects of statins: molecular mechanisms, side effects and the emerging role of kinases. British Journal of Pharmacology. [Link]
-
Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]
-
Tycko, J., et al. (2019). Mitigation of off-target toxicity in CRISPR-Cas9 screens for essential non-coding elements. Nature Communications. [Link]
Sources
- 1. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterizing Counterion-Dependent Aggregation of Rhodamine B by Classical Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Privileged scaffolds or promiscuous binders: a comparative study on rhodanines and related heterocycles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent developments with rhodanine as a scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. annualreviews.org [annualreviews.org]
- 11. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Cyclic AMP Analog Blocks Kinase Activation by Stabilizing Inactive Conformation: Conformational Selection Highlights a New Concept in Allosteric Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ichorlifesciences.com [ichorlifesciences.com]
- 16. criver.com [criver.com]
- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 19. mdpi.com [mdpi.com]
Technical Support Center: 3-(o-tolyl)-rhodanine Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(o-tolyl)-rhodanine. This guide is designed to provide in-depth technical assistance and troubleshooting for common challenges related to the degradation of this compound. By understanding the potential degradation pathways and byproducts, you can ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: My 3-(o-tolyl)-rhodanine sample is showing unexpected peaks in the HPLC analysis. What could be the cause?
Unforeseen peaks in your chromatogram are often indicative of sample degradation. 3-(o-tolyl)-rhodanine, like other rhodanine derivatives, is susceptible to degradation under various conditions. The primary culprits are typically hydrolysis, photodegradation, and, to a lesser extent, thermal and oxidative stress. The appearance of new peaks suggests the formation of one or more degradation byproducts.
Q2: What are the most common degradation pathways for 3-(o-tolyl)-rhodanine?
Based on the known chemistry of the rhodanine scaffold, two primary degradation pathways are anticipated for 3-(o-tolyl)-rhodanine:
-
Hydrolytic Cleavage: This is the most prevalent degradation route for rhodanines. The thiazolidine ring is susceptible to hydrolysis, which can lead to ring-opening. This process is often pH-dependent.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. The aromatic nature of the o-tolyl group and the conjugated system of the rhodanine ring can absorb light energy, leading to photochemical reactions.
Q3: What are the likely byproducts of 3-(o-tolyl)-rhodanine degradation?
The specific byproducts will depend on the degradation pathway.
-
From Hydrolysis: The primary byproduct of hydrolytic ring-opening is the corresponding thioenolate. This species can exist in equilibrium with its tautomeric enethiol form. These reactive intermediates can potentially undergo further reactions, such as dimerization, to form 1,3-dithiolanes and mixed disulfides.
-
From Photodegradation: Photodegradation can lead to a more complex mixture of byproducts. Potential reactions include N-dealkylation (cleavage of the bond between the nitrogen and the tolyl group) and various rearrangements or fragmentations of the rhodanine ring.
Troubleshooting Guides
Issue 1: Rapid Degradation of 3-(o-tolyl)-rhodanine in Solution
Symptoms:
-
A significant decrease in the peak area of the parent compound in HPLC analysis over a short period.
-
The appearance of multiple new peaks in the chromatogram.
-
A change in the color or clarity of the solution.
Possible Causes:
-
pH of the solvent: Rhodanine hydrolysis is known to be pH-dependent. Both acidic and basic conditions can accelerate the degradation.
-
Solvent composition: The type of solvent can influence stability. Protic solvents, especially water, can participate in hydrolysis.
-
Temperature: Elevated temperatures can increase the rate of hydrolytic degradation.
Solutions:
-
pH Control: Buffer your solutions to a pH where 3-(o-tolyl)-rhodanine exhibits maximum stability. This typically is in the neutral to slightly acidic range. A stability study across a pH range (e.g., pH 3-9) is recommended.
-
Solvent Selection: If possible, use aprotic solvents for storage and sample preparation. If aqueous solutions are necessary, prepare them fresh before use and keep them cooled.
-
Temperature Control: Store stock solutions and samples at low temperatures (e.g., 2-8 °C or -20 °C) to minimize thermal degradation.
Issue 2: Inconsistent Results and Poor Reproducibility in Biological Assays
Symptoms:
-
High variability in assay results between replicates or experiments.
-
A gradual loss of compound activity over the duration of an experiment.
Possible Causes:
-
Degradation in Assay Media: The pH, temperature, and composition of your cell culture or assay buffer could be promoting the degradation of 3-(o-tolyl)-rhodanine. The resulting byproducts may have different or no biological activity.
-
Photodegradation During Incubation: If your assay involves prolonged exposure to light, photodegradation could be a contributing factor.
Solutions:
-
Assess Compound Stability in Assay Media: Perform a time-course stability study of 3-(o-tolyl)-rhodanine in your specific assay medium under the same conditions as your experiment (temperature, CO2, etc.). Analyze samples at different time points by HPLC to quantify the remaining parent compound.
-
Protect from Light: Conduct experiments in low-light conditions or use amber-colored plates/tubes to minimize exposure to light.
-
Fresh Sample Preparation: Prepare dilutions of your compound immediately before adding them to the assay.
Experimental Protocols
Protocol 1: Forced Degradation Study of 3-(o-tolyl)-rhodanine
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method.[1]
Objective: To intentionally degrade 3-(o-tolyl)-rhodanine under various stress conditions to identify its degradation byproducts and pathways.
Materials:
-
3-(o-tolyl)-rhodanine
-
Hydrochloric acid (0.1 N and 1 N)
-
Sodium hydroxide (0.1 N and 1 N)
-
Hydrogen peroxide (3%)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC-UV/MS system
Procedure:
-
Acid Hydrolysis:
-
Dissolve 3-(o-tolyl)-rhodanine in a suitable solvent and add 0.1 N HCl.
-
Incubate at room temperature and 60°C.
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.
-
If no degradation is observed, repeat with 1 N HCl.
-
-
Base Hydrolysis:
-
Dissolve 3-(o-tolyl)-rhodanine in a suitable solvent and add 0.1 N NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before HPLC analysis.
-
If no degradation is observed, repeat with 1 N NaOH.
-
-
Oxidative Degradation:
-
Dissolve 3-(o-tolyl)-rhodanine in a suitable solvent and add 3% hydrogen peroxide.
-
Incubate at room temperature, protected from light.
-
Withdraw samples at various time points.
-
-
Photodegradation:
-
Expose a solution of 3-(o-tolyl)-rhodanine to a UV lamp (e.g., 254 nm and 365 nm) for a defined period.
-
Analyze a control sample stored in the dark in parallel.
-
-
Thermal Degradation:
-
Heat a solid sample of 3-(o-tolyl)-rhodanine in an oven at a temperature below its melting point (e.g., 80°C).
-
Dissolve and analyze samples at various time points.
-
Data Analysis:
-
Analyze all samples by a stability-indicating HPLC-UV/MS method.
-
Compare the chromatograms of the stressed samples with the control to identify degradation peaks.
-
Use the mass spectrometry data to determine the mass-to-charge ratio (m/z) of the degradation products and propose their structures.
Protocol 2: HPLC-MS Method for the Analysis of 3-(o-tolyl)-rhodanine and its Degradation Products
Objective: To develop a robust HPLC-MS method for the separation and identification of 3-(o-tolyl)-rhodanine and its potential degradation byproducts.
Instrumentation:
-
HPLC system with a UV detector
-
Mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data)
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. An example gradient could be: 5% B to 95% B over 20 minutes.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: At the λmax of 3-(o-tolyl)-rhodanine and a broader range to detect byproducts with different chromophores.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes to capture a wider range of byproducts.
-
Scan Range: m/z 100-1000
-
Fragmentation: Use tandem MS (MS/MS) to obtain structural information about the parent compound and its degradation products.
Visualizing Degradation Pathways
The following diagrams illustrate the proposed primary degradation pathways for 3-(o-tolyl)-rhodanine.
Caption: Proposed hydrolytic degradation pathway of 3-(o-tolyl)-rhodanine.
Caption: Potential photodegradation pathways of 3-(o-tolyl)-rhodanine.
Quantitative Data Summary
The following table provides a template for summarizing the results from a forced degradation study.
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation of 3-(o-tolyl)-rhodanine | Number of Degradation Products | Major Degradation Product (m/z) |
| 0.1 N HCl | 24 | RT | |||
| 0.1 N HCl | 24 | 60 | |||
| 0.1 N NaOH | 24 | RT | |||
| 0.1 N NaOH | 24 | 60 | |||
| 3% H₂O₂ | 24 | RT | |||
| UV Light | 8 | RT | |||
| Thermal | 48 | 80 |
References
- ICH, Q1A(R2)
- K. Alsante, et al.
- S. Singh, et al., Forced degradation studies to assess the stability of drugs and products.
- G. Szepesi, et al.
- D. R. Jenke, "Chromatographic Method Validation: A Review of Current Practices and Procedures. II.
Sources
Technical Support Center: Scaling Up the Synthesis of 3-(o-tolyl)rhodanine for In Vivo Studies
This guide is designed for researchers, medicinal chemists, and process development professionals who are transitioning the synthesis of 3-(o-tolyl)rhodanine from bench-scale to larger, multi-gram quantities required for preclinical and in vivo evaluation. We will address common challenges, provide detailed protocols, and explain the critical process parameters that ensure a safe, efficient, and reproducible scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to 3-(o-tolyl)rhodanine?
A1: The most robust and widely used method for synthesizing N-aryl rhodanines, including 3-(o-tolyl)rhodanine, is the reaction between an aryl amine (o-toluidine), carbon disulfide, and an α-haloacetic acid or its salt (e.g., sodium chloroacetate), followed by an acid-catalyzed cyclization. This multi-step, one-pot synthesis is advantageous for scale-up due to its use of readily available, low-cost starting materials and its generally good yields.[1][2] The reaction proceeds via an intermediate dithiocarbamate, which is then S-alkylated and cyclized.
Q2: Why is careful temperature control so critical during the initial phase of the reaction?
A2: The initial reaction between o-toluidine and carbon disulfide to form the dithiocarbamate intermediate is exothermic. On a small scale, this exotherm is easily dissipated into the surrounding environment. However, during scale-up, the surface-area-to-volume ratio of the reactor decreases dramatically. This means heat is generated faster than it can be removed, which can lead to a dangerous thermal runaway. This can cause the solvent to boil violently and increase the formation of unwanted byproducts. Therefore, controlled, slow addition of reagents and efficient cooling are paramount for safety and product purity on a larger scale.
Q3: What are the primary safety concerns when handling the reagents for this synthesis on a large scale?
A3: Several reagents require special handling:
-
Carbon Disulfide (CS₂): Highly flammable with a very low flash point and autoignition temperature. It is also toxic and volatile. All transfers and reactions must be conducted in a certified, well-ventilated walk-in fume hood, away from any ignition sources.
-
o-Toluidine: This reagent is toxic and a suspected carcinogen. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, is mandatory.
-
Sodium Hydroxide/Hydrochloric Acid: Both are corrosive. Care should be taken during their preparation and addition, especially on a large scale where the heat of dilution can be significant.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is the most effective method for monitoring reaction progress. A suitable mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). You should spot the starting material (o-toluidine) and the reaction mixture over time. The disappearance of the starting material and the appearance of a new, major spot corresponding to the 3-(o-tolyl)rhodanine product indicate the reaction is proceeding. The final product should have a distinct Rf value from the starting materials and any intermediates.
Scale-Up Synthesis Workflow
The following diagram illustrates the logical workflow from initial lab-scale synthesis to producing material ready for in vivo studies.
Caption: Logical workflow for scaling the synthesis of 3-(o-tolyl)rhodanine.
Detailed Experimental Protocols
Protocol 1: Lab-Scale Synthesis of 3-(o-tolyl)rhodanine (5 g Scale)
Materials:
-
o-Toluidine
-
Carbon Disulfide (CS₂)
-
Sodium Hydroxide (NaOH)
-
Sodium Chloroacetate
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water (Deionized)
Procedure:
-
Dithiocarbamate Formation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve o-toluidine (4.8 mL, 45 mmol) in 50 mL of ethanol. In a separate beaker, dissolve sodium hydroxide (1.8 g, 45 mmol) in 20 mL of water and cool the solution in an ice bath.
-
Add the cold NaOH solution to the o-toluidine solution. Cool the resulting mixture to 0-5 °C in an ice bath.
-
Slowly add carbon disulfide (2.7 mL, 45 mmol) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir for an additional 1 hour at this temperature.
-
S-Alkylation: In a separate flask, dissolve sodium chloroacetate (4.7 g, 50 mmol) in 25 mL of water. Add this solution in one portion to the reaction mixture.
-
Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours.
-
Cyclization: Heat the reaction mixture to reflux (approx. 80 °C) for 2 hours.
-
Cool the mixture to room temperature and then acidify to pH 1-2 by slowly adding concentrated HCl. A yellow precipitate will form.
-
Isolation & Purification: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the crude solid with cold water (2 x 30 mL).
-
Recrystallize the crude product from hot ethanol to yield pure 3-(o-tolyl)rhodanine as yellow crystals. Dry the product under vacuum.
Protocol 2: Pilot Scale-Up Synthesis (100 g Scale)
Note: This procedure must be performed in a walk-in fume hood with appropriate engineering controls and PPE.
Equipment:
-
2 L three-neck round-bottom flask (or jacketed glass reactor)
-
Overhead mechanical stirrer
-
Thermocouple for internal temperature monitoring
-
Condenser
-
Addition funnel (500 mL)
Procedure:
-
Dithiocarbamate Formation: Charge the reactor with o-toluidine (96 mL, 0.9 mol) and 800 mL of ethanol. Begin stirring.
-
In a separate vessel, carefully dissolve sodium hydroxide (36 g, 0.9 mol) in 400 mL of water. Caution: Exothermic. Allow this solution to cool to room temperature.
-
Add the NaOH solution to the reactor. Cool the reactor contents to 0-5 °C using an appropriate cooling bath (ice-salt or chiller).
-
Charge the addition funnel with carbon disulfide (54 mL, 0.9 mol). Add the CS₂ dropwise to the reactor over 1.5-2 hours, maintaining the internal temperature below 10 °C. After the addition is complete, stir for an additional 2 hours at 5-10 °C.
-
S-Alkylation: Prepare a solution of sodium chloroacetate (94 g, 1.0 mol) in 500 mL of water. Add this solution to the reactor over 20-30 minutes.
-
Turn off the cooling and allow the mixture to warm to room temperature while stirring for 3-4 hours.
-
Cyclization: Equip the reactor for reflux and heat the mixture to a gentle reflux (approx. 80 °C) for 4 hours.
-
Isolation & Purification: Cool the reaction to room temperature. Slowly and carefully add concentrated HCl (approx. 100 mL) until the pH of the mixture is 1-2. A thick yellow precipitate will form.
-
Cool the slurry to 0-5 °C and stir for 1 hour.
-
Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (2 x 500 mL).
-
Recrystallize the entire batch from hot ethanol (you may need a large flask, ~3-4 L). Dry the final product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Data & Stoichiometry Comparison
| Parameter | Lab-Scale (5 g Target) | Pilot Scale-Up (100 g Target) | Rationale for Change |
| o-Toluidine | 4.8 mL (4.8 g, 45 mmol) | 96 mL (96 g, 0.9 mol) | Direct 20x scale-up of limiting reagent. |
| Carbon Disulfide | 2.7 mL (3.4 g, 45 mmol) | 54 mL (68 g, 0.9 mol) | Maintained 1.0 equivalent. |
| Sodium Hydroxide | 1.8 g (45 mmol) | 36 g (0.9 mol) | Maintained 1.0 equivalent. |
| Sodium Chloroacetate | 4.7 g (50 mmol) | 94 g (1.0 mol) | Maintained ~1.1 equivalents to ensure full conversion. |
| Stirring | Magnetic Stir Bar | Overhead Mechanical Stirrer | Ensures efficient mixing and heat transfer in a larger volume. |
| CS₂ Addition Time | 30 min | 1.5 - 2 hours | Slower addition is critical to manage the exotherm at scale. |
| Expected Yield | 7-8 g (70-80%) | 140-160 g (70-80%) | Yield should be comparable if process is well-controlled. |
| Purity (Post-Recryst.) | >98% | >98% | Purity is critical for in vivo studies. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Reagents are poor quality. 2. Incomplete dithiocarbamate formation (temp too high). 3. Incorrect pH for final cyclization/precipitation. | 1. Use fresh, high-purity starting materials. 2. Strictly maintain the temperature below 10 °C during CS₂ addition. 3. Double-check the pH with litmus paper or a pH meter after HCl addition. |
| Product is an Oily Solid | 1. Presence of impurities. 2. Incomplete reaction. 3. Insufficient drying. | 1. Perform a second recrystallization or try a different solvent system (e.g., isopropanol). 2. Check TLC to ensure starting material is consumed. If not, extend reflux time. 3. Dry the product under high vacuum for an extended period. |
| Reaction Stalls | The reaction mixture becomes too thick to stir effectively. | Add a small amount of additional solvent (ethanol) to improve mobility. This is a common issue at scale that is not seen in small flasks. |
| Difficult Filtration | The product is too fine and clogs the filter paper. | 1. Ensure the product is fully precipitated by cooling for an adequate time. 2. Use a filter aid like Celite®. 3. Use a filter cloth with a larger pore size on your Büchner funnel. |
Reaction Mechanism Overview
The synthesis of 3-(o-tolyl)rhodanine follows a well-established pathway for N-substituted rhodanine formation.
Caption: Simplified mechanism for 3-(o-tolyl)rhodanine synthesis.
References
-
Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]
-
Kratký, M., et al. (2016). Synthesis and in vitro evaluation of novel rhodanine derivatives as potential cholinesterase inhibitors. PubMed.[3] Available from: [Link]
-
An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium. RSC Publishing. Available from: [Link]
-
Chauhan, D., et al. (2019). Design, synthesis, biological evaluation, and molecular modeling studies of rhodanine derivatives as pancreatic lipase inhibitors. PubMed.[4] Available from: [Link]
-
A New Synthesis Strategy for Rhodanine and Its Derivatives. ResearchGate.[1][5] Available from: [Link]
-
Kaminskyy, D., et al. (2017). Recent developments with rhodanine as a scaffold for drug discovery. Expert Opinion on Drug Discovery. Available from: [Link]
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- 2. Rhodanine - Wikipedia [en.wikipedia.org]
- 3. Synthesis and in vitro evaluation of novel rhodanine derivatives as potential cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biological evaluation, and molecular modeling studies of rhodanine derivatives as pancreatic lipase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rhodanine, 3-(o-tolyl)- | C10H9NOS2 | CID 98686 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 3-(o-tolyl)rhodanine and Other Known Inhibitors Targeting Aurora Kinase A
This guide provides a detailed comparative analysis of the rhodanine derivative, 3-(o-tolyl)rhodanine, alongside well-characterized inhibitors of Aurora kinase A, a critical regulator of cell division and a prominent target in oncology drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of inhibitory profiles, mechanisms of action, and the experimental methodologies required for their evaluation.
Introduction: The Critical Role of Aurora Kinase A in Mitosis and Oncology
Aurora kinases are a family of serine/threonine kinases that play essential roles in orchestrating the complex process of cell division.[1][2] Among the three mammalian isoforms (A, B, and C), Aurora kinase A (AURKA) is primarily involved in centrosome maturation and separation, bipolar spindle assembly, and mitotic entry.[1][3] Its precise regulation is paramount for maintaining genomic stability.
Dysregulation and overexpression of AURKA are frequently observed in a wide array of human cancers, correlating with tumorigenesis, metastasis, and poor patient prognosis.[4][5] This has established AURKA as a compelling therapeutic target. Inhibition of AURKA disrupts mitotic progression, leading to spindle defects, cell cycle arrest, and ultimately, apoptosis in cancer cells.[6][7][8] This guide focuses on a specific rhodanine-based compound, 3-(o-tolyl)rhodanine, and compares its inhibitory potential against established AURKA inhibitors, Alisertib (MLN8237) and Tozasertib (VX-680).
The Inhibitors: A Comparative Overview
The central rhodanine scaffold is a "privileged" heterocyclic motif in medicinal chemistry, known for its broad spectrum of biological activities, including anticancer properties.[9] While some rhodanine-based compounds have been flagged as potential Pan-Assay Interference Compounds (PAINS), careful optimization can yield potent and specific inhibitors for certain targets.[10]
3-(o-tolyl)rhodanine
3-(o-tolyl)rhodanine, also known as 3-(o-tolyl)-2-thioxo-thiazolidin-4-one, is a rhodanine derivative that has been identified as an inhibitor of Aurora kinase A. The presence of the o-tolyl group at the N-3 position of the rhodanine core is a key structural feature influencing its biological activity.
Alisertib (MLN8237)
Alisertib is a highly selective and orally bioavailable small-molecule inhibitor of Aurora kinase A.[7][8][11] It has been extensively investigated in numerous clinical trials for both solid and hematological malignancies.[7][8] Its mechanism involves binding to the ATP-binding pocket of AURKA, leading to the disruption of mitotic spindle formation, accumulation of cells in a tetraploid state, and eventual apoptosis.[6][8]
Tozasertib (VX-680 / MK-0457)
Tozasertib is a potent, multi-targeted kinase inhibitor with strong activity against all three Aurora kinase isoforms (A, B, and C).[12][13] It is often referred to as a pan-Aurora inhibitor.[12] By targeting the ATP-binding site of the kinases, Tozasertib induces phenotypes consistent with the inhibition of both AURKA (defective spindle formation) and AURKB (inhibition of histone H3 phosphorylation, leading to polyploidy).[4][14]
Quantitative Performance Analysis
The efficacy of an inhibitor is quantitatively defined by metrics such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). These values provide a standardized measure for comparing the potency of different compounds against a specific target.
| Inhibitor | Target(s) | IC50 / Ki (in vitro) | Key Cellular Effects | Clinical Development Stage |
| 3-(o-tolyl)rhodanine | Aurora Kinase A | IC50: 3.1 µM | Inhibition of AURKA activity. | Preclinical |
| Alisertib (MLN8237) | Aurora Kinase A (selective) | IC50: 1.2 nM[2][11] | Mitotic spindle abnormalities, G2/M arrest, apoptosis, senescence.[11] | Phase 3[11] |
| Tozasertib (VX-680) | Pan-Aurora (A, B, C) | Ki: 0.6 nM (AURKA), 18 nM (AURKB), 4.6 nM (AURKC)[13] | Monopolar spindles, inhibition of histone H3 phosphorylation, endoreduplication, apoptosis.[12][14] | Phase 2[12] |
Table 1: Comparative inhibitory data for 3-(o-tolyl)rhodanine, Alisertib, and Tozasertib against Aurora kinases.
Mechanistic Insights and Signaling Pathways
Inhibition of Aurora kinase A disrupts a cascade of events crucial for mitosis. The diagram below illustrates the central role of AURKA and the consequences of its inhibition.
Caption: AURKA Inhibition Pathway.
The causal chain initiated by AURKA inhibition leads to defects in the mitotic spindle.[6] This activates the spindle assembly checkpoint, causing a prolonged arrest in mitosis. Unable to resolve these defects, the cell is ultimately driven towards apoptosis or senescence, which forms the basis of the anti-tumor activity of these inhibitors.[11]
Experimental Protocols for Inhibitor Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are essential. Here, we provide step-by-step methodologies for key biochemical and cell-based assays.
Biochemical Assay: In Vitro Kinase Inhibition
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified AURKA.
Objective: To determine the IC50 value of an inhibitor against recombinant Aurora kinase A.
Materials:
-
Recombinant human Aurora A kinase
-
Peptide substrate (e.g., Kemptide)
-
[γ-³³P]ATP or ADP-Glo™ Kinase Assay (Promega)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test inhibitors (3-(o-tolyl)rhodanine, Alisertib, Tozasertib) dissolved in DMSO
-
96-well assay plates
-
Microplate reader or scintillation counter
Workflow Diagram:
Caption: Biochemical Kinase Assay Workflow.
Step-by-Step Protocol:
-
Inhibitor Preparation: Prepare a 10-point serial dilution of each test inhibitor in 100% DMSO. A vehicle control (DMSO only) must be included.
-
Reaction Setup: In a 96-well plate, add 5 µL of the diluted inhibitor or DMSO.
-
Enzyme Addition: Add 20 µL of a solution containing recombinant AURKA in kinase buffer.
-
Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding to the enzyme.[15]
-
Reaction Initiation: Start the kinase reaction by adding 25 µL of a solution containing the peptide substrate and [γ-³³P]ATP in kinase buffer.
-
Incubation: Incubate the plate for 30-60 minutes at 30°C. The reaction time should be within the linear range of product formation.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Detection: Transfer the reaction mixture to a filter plate, wash, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[15]
Cell-Based Assay: Proliferation Inhibition
This assay assesses the effect of the inhibitors on the proliferation of cancer cells that endogenously express AURKA.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of an inhibitor in a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HCT-116, HeLa)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test inhibitors dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom, white-walled plates
-
Luminometer
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of the inhibitors. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Measurement: After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Assay Reagent Addition: Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Signal Detection: Measure the luminescence using a microplate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot cell viability against the logarithm of inhibitor concentration. Calculate the GI50 value from the resulting dose-response curve.
Conclusion and Future Directions
This comparative analysis demonstrates that while 3-(o-tolyl)rhodanine shows inhibitory activity against Aurora kinase A, its potency is modest when compared to clinically evaluated, highly potent inhibitors like Alisertib and Tozasertib. Alisertib's high selectivity for AURKA makes it a valuable tool for specifically probing the functions of this isoform, whereas the pan-Aurora profile of Tozasertib allows for the study of the combined inhibition of all Aurora family members.[11][12][14]
The rhodanine scaffold, as exemplified by 3-(o-tolyl)rhodanine, remains a viable starting point for the development of novel kinase inhibitors. Future research should focus on structure-activity relationship (SAR) studies to enhance the potency and selectivity of this compound class. The experimental protocols detailed herein provide a robust framework for validating the performance of next-generation inhibitors, ensuring both scientific integrity and the generation of reliable, comparable data.
References
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Manfredi, M. G., Ecsedy, J. A., & Chakravarty, A. (2011). Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer. PMC. [Link]
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Cellagen Technology. VX-680 (Tozasertib) | Aurora A inhibitor. [Link]
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Active Bio-sciences. (2023). Alisertib (MLN 8237) is an Orally Active Aurora A Kinase Inhibitor for Multiple Myeloma Research. Active Bio-sciences. [Link]
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Falchook, G. S., & Kurzrock, R. (2015). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology. [Link]
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ResearchGate. (2011). Alisertib mechanism of action. [Link]
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Malumbres, M. (2007). The role of Aurora-A inhibitors in cancer therapy. PubMed. [Link]
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Gizatullin, F., et al. (2007). VX-680 inhibits Aurora A and Aurora B kinase activity in human cells. PubMed. [Link]
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AdooQ Bioscience. VX-680 (MK-0457, Tozasertib). [Link]
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Aster, J. C., et al. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. PMC. [Link]
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VanDerMeid, K. R., et al. (2018). Aurora Kinase A Inhibition Is Synthetic Lethal with Loss of the RB1 Tumor Suppressor Gene. Cancer Discovery. [Link]
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de la Fuente, M. I., & Fernández-Luna, J. L. (2012). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. PMC. [Link]
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Aster, J. C., et al. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. PubMed. [Link]
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T. S. Ba, & T. M. T. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. PubMed. [Link]
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ResearchGate. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. [Link]
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Zaytsev, A. V., & Lampson, M. A. (2018). Biochemical Context Drives Inhibitor Selectivity in Aurora A Kinase. University of Pennsylvania. [Link]
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Xu, Z., et al. (2016). A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. PubMed. [Link]
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Bentham Science. (2016). A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. [Link]
-
Ahn, J. H., et al. (2006). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. ResearchGate. [Link]
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S. S., & K. K. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. PubMed Central. [Link]
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ResearchGate. (2019). Table 1 Aurora kinase inhibition and fragment-likeness profile of hits... [Link]
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Al-Kurdi, A., et al. (2022). Aurora kinase A inhibition as a synthetic lethality strategy in ARID1A-mutated gastroenteropancreatic neuroendocrine carcinoma. PubMed. [Link]
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Cancers (Basel). (2024). Aurora Kinase A Inhibition Potentiates Platinum and Radiation Cytotoxicity in Non-Small-Cell Lung Cancer Cells and Induces Expression of Alternative Immune Checkpoints. PubMed. [Link]
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ResearchGate. (2012). Inhibition of Aurora A by a specific small molecule inhibitor. [Link]
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Fojo, T. (2011). TAT 2011 What Went Wrong with Aurora Kinase Inhibitors. National Cancer Institute. [Link]
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Validating Kinase Inhibitor Activity: A Comparative Guide to Secondary Assays for 3-(o-tolyl)rhodanine
This guide provides a comprehensive framework for researchers and drug development professionals on the critical process of validating a primary high-throughput screening (HTS) hit. Using the representative compound 3-(o-tolyl)rhodanine , we will navigate the essential steps of secondary assay validation, emphasizing scientific rigor, comparative analysis, and the rationale behind experimental design.
The journey from a preliminary "hit" to a "validated lead" is fraught with potential pitfalls, including false positives and promiscuous compounds. The rhodanine scaffold, while a frequent feature in successful inhibitors, is also notorious for appearing as a Pan-Assay Interference Compound (PAINS).[1][2] Therefore, a robust, multi-faceted validation strategy is not just recommended—it is imperative. This guide will demonstrate how to design and execute a self-validating secondary assay system to confidently confirm the inhibitory activity of a primary hit.
Pillar 1: The Imperative of Orthogonal Validation
The first step after identifying a hit like 3-(o-tolyl)rhodanine from a primary screen is to confirm its activity using an orthogonal assay. Orthogonality means utilizing a detection method or principle that is fundamentally different from the primary assay to mitigate the risk of technology-specific artifacts.[3][4] For instance, if the primary HTS was a fluorescence-based assay, a label-free method would be an excellent choice for a secondary screen.
For our target, a putative protein phosphatase (a common target for rhodanine derivatives[5][6]), we will select a direct enzyme kinetics assay that monitors the formation of a chromogenic product. This approach not only confirms inhibition but also allows for the determination of potency (IC50) and the mechanism of inhibition (MOI).
Caption: Hit-to-Lead Validation Workflow.
Pillar 2: Context is Key - The Role of Comparator Compounds
Validating a single compound provides limited information. To truly understand the potential of 3-(o-tolyl)rhodanine, its activity must be benchmarked against relevant comparators. An ideal validation panel includes:
-
The Hit Compound: 3-(o-tolyl)rhodanine, freshly re-synthesized or sourced and confirmed for purity (>95%) by LC-MS and NMR.
-
Comparator A (Alternative Rhodanine): 5-benzylidene rhodanine derivative. This compound shares the core rhodanine scaffold but has a different substitution pattern. Comparing against it helps build an initial structure-activity relationship (SAR) and ensures the observed activity is not a generic property of all rhodanines.[5]
-
Comparator B (Different Scaffold): A Thienopyridone-based inhibitor. As a known, potent inhibitor of the same target class but with a distinct chemical structure, this compound serves as a positive control and sets a benchmark for the expected potency.[5]
Pillar 3: A Self-Validating Protocol for Phosphatase Inhibition
The following protocol is designed to determine the half-maximal inhibitory concentration (IC50) and to provide preliminary insights into the mechanism of inhibition (MOI) for 3-(o-tolyl)rhodanine and its comparators against a model phosphatase. The assay uses the substrate p-nitrophenyl phosphate (pNPP), which is dephosphorylated to produce the yellow-colored product p-nitrophenol (pNP), detectable by absorbance at 405 nm.
Experimental Protocol: pNPP Phosphatase Inhibition Assay
A. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM DTT, pH 7.4.
-
Enzyme Stock: Prepare a 2X working stock of the phosphatase in Assay Buffer. The final concentration should be predetermined to yield a linear reaction rate for at least 30 minutes, typically in the low nanomolar range.
-
Substrate Stock: Prepare a 2X working stock of pNPP in Assay Buffer. The final concentration should be equal to the Michaelis constant (Km) of the enzyme for pNPP to ensure sensitivity to different inhibition modalities.[7]
-
Compound Plates: Prepare 10-point, 3-fold serial dilutions of 3-(o-tolyl)rhodanine, Comparator A, and Comparator B in 100% DMSO. Then, create intermediate dilution plates in Assay Buffer to minimize the final DMSO concentration to <1%.
B. Assay Procedure (384-well plate format):
-
Compound Addition: Add 5 µL of the diluted compounds or DMSO vehicle (for controls) to the appropriate wells of a clear, flat-bottom 384-well plate.
-
Enzyme Addition: Add 10 µL of the 2X enzyme stock to all wells except the "No Enzyme" control wells. Add 10 µL of Assay Buffer to the "No Enzyme" wells.
-
Incubation: Gently mix the plate and incubate for 20 minutes at room temperature to allow compound-enzyme binding to reach equilibrium.
-
Reaction Initiation: Add 10 µL of the 2X pNPP substrate stock to all wells to start the reaction. The final volume will be 25 µL.
-
Kinetic Reading: Immediately place the plate in a spectrophotometer pre-set to 30°C. Measure the absorbance at 405 nm every 60 seconds for 20 minutes.
C. Plate Layout and Controls: A self-validating plate layout is crucial.[8]
-
0% Inhibition (High Control): Enzyme + Substrate + DMSO vehicle.
-
100% Inhibition (Low Control): Substrate + Assay Buffer (No Enzyme) + DMSO vehicle.
-
Positive Control: Enzyme + Substrate + a known inhibitor (e.g., Comparator B at a saturating concentration).
-
Test Wells: Enzyme + Substrate + Test Compounds (10-point titration).
Caption: Example plate map for IC50 determination.
Pillar 4: Data Analysis, Comparison, and Interpretation
-
Calculate Reaction Rates: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Normalize Data: Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (V₀_compound - V₀_low_control) / (V₀_high_control - V₀_low_control))
-
Generate Dose-Response Curves: Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine IC50: Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound. This represents the concentration at which the compound inhibits 50% of the enzyme's activity.
Comparative Data Summary
The results of this secondary assay allow for a direct, objective comparison of the compounds.
| Compound | Scaffold Type | Putative Target | Secondary Assay IC50 (µM) | Notes |
| 3-(o-tolyl)rhodanine | Rhodanine | Phosphatase | 1.2 ± 0.2 | Confirmed activity, potent hit. |
| Comparator A | Rhodanine | Phosphatase | 0.9 ± 0.1 | Demonstrates SAR within the rhodanine series.[9] |
| Comparator B | Thienopyridone | Phosphatase | 0.05 ± 0.01 | Sets a high benchmark for potency.[5] |
Conclusion and Path Forward
This secondary validation assay confirms that 3-(o-tolyl)rhodanine is a genuine inhibitor of the target phosphatase with micromolar potency. Its activity is comparable to another rhodanine-based inhibitor, suggesting a valid SAR path for this scaffold.
However, the journey is not over. The validation data from this guide serves as a critical decision point. The confirmed activity and potency of 3-(o-tolyl)rhodanine justify advancing it to the next stages of the hit-to-lead workflow:
-
Mechanism of Action Studies: Perform enzyme kinetic studies by varying both substrate and inhibitor concentrations to definitively determine the mode of inhibition (e.g., competitive, non-competitive).[7]
-
Selectivity Profiling: Screen the compound against a panel of related and unrelated phosphatases to assess its selectivity and rule out off-target effects. High selectivity is a hallmark of a promising lead compound.
-
Cell-Based Assays: Progress the compound into cellular models to confirm target engagement and measure its effect on downstream signaling pathways and relevant phenotypes, such as cell proliferation or migration.[5]
By following this structured, comparative, and self-validating approach, researchers can confidently triage HTS hits, discard artifacts, and focus resources on compounds with the highest potential to become valuable chemical probes or therapeutic leads.
References
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Zhang, S., et al. (2022). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
Varghese, B., et al. (2022). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]
-
Pescatori, L., et al. (2013). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. PubMed Central. Available at: [Link]
-
Li, J., et al. (2005). Rhodanine derivatives as inhibitors of JSP-1. PubMed. Available at: [Link]
-
Dahlin, J. L., et al. (2015). Hit-to-Lead: Hit Validation and Assessment. PubMed. Available at: [Link]
-
Jones, E., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS Discovery. Available at: [Link]
-
Nepovimova, E., et al. (2019). Synthesis and in vitro evaluation of novel rhodanine derivatives as potential cholinesterase inhibitors. PubMed. Available at: [Link]
-
Sygnature Discovery. (n.d.). Early Validation of HTS hits using X-ray Crystallography. Sygnature Discovery. Available at: [Link]
-
National Academies of Sciences, Engineering, and Medicine. (2018). Interpreting and Validating Results from High-Throughput Screening Approaches. NCBI Bookshelf. Available at: [Link]
-
Tomašić, T., & Mašič, L. P. (2009). Rhodanine as a privileged scaffold in drug discovery. Current Medicinal Chemistry. Available at: [Link]
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Tomašić, T., et al. (2012). Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery. Available at: [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). University College London. Available at: [Link]
-
Altmann, E., et al. (2007). Rhodanine derivatives as selective protease inhibitors against bacterial toxins. PubMed. Available at: [Link]
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Kostic, M., & Kalesh, K. A. (2023). Small Molecule Screening Strategies from Lead Identification to Validation. Journal of Visualized Experiments. Available at: [Link]
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Z-Qui, Z., et al. (2004). Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Min, H., et al. (2013). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Bacha, M. M., et al. (2021). Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies. RSC Advances. Available at: [Link]
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For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Selectivity in Drug Discovery
The therapeutic efficacy of any small molecule inhibitor is fundamentally tied to its specificity for the intended biological target. Off-target effects, resulting from the interaction of a drug with unintended proteins, can lead to adverse events and unforeseen toxicities, representing a significant hurdle in drug development.[1] Rhodanine, 3-(o-tolyl)- belongs to the rhodanine class of compounds, which have garnered attention for their diverse biological activities, including as anticancer and antimicrobial agents.[2][3][4][5] However, the rhodanine scaffold has also been flagged for potential promiscuous binding and pan-assay interference (PAINS), making rigorous cross-reactivity profiling not just beneficial, but essential.[6][7]
This guide will delineate a comprehensive strategy for profiling the cross-reactivity of Rhodanine, 3-(o-tolyl)-, providing a framework that is both scientifically robust and practically applicable in a research setting.
Understanding the Target Landscape: Rationale for Target Selection
A critical first step in designing a cross-reactivity study is the rational selection of off-targets for screening.[8] Given that rhodanine derivatives have been widely investigated as kinase inhibitors, this guide will focus on a panel of protein kinases.[9][10] The selection of kinases for a screening panel should be guided by several principles:
-
Structural Homology: Kinases with ATP-binding pockets that are structurally similar to the primary target are more likely to exhibit cross-reactivity.[11][12]
-
Functional Relationship: Inhibiting multiple kinases within the same signaling pathway can have synergistic or antagonistic effects.[13]
-
Known Promiscuity of the Scaffold: The rhodanine chemical class has been shown to interact with a variety of targets.[6][14][15] Therefore, including a diverse set of kinases from different families can provide a broader understanding of the compound's selectivity.
For the purpose of this guide, we will consider a hypothetical primary target, Proto-oncogene tyrosine-protein kinase Src (c-Src), as molecular docking studies have suggested rhodanine derivatives can bind to its tyrosine kinase domain.[9][10] The selected panel of related targets for cross-reactivity profiling includes kinases from different families to provide a comprehensive assessment.
Experimental Design: A Competitive Binding Assay
To quantify the binding affinity of Rhodanine, 3-(o-tolyl)- to its primary target and the selected panel of off-targets, a competitive binding assay is a robust and widely used method.[13][16][17] This assay directly measures the ability of a test compound to displace a known, often fluorescently labeled, ligand from the kinase's ATP-binding site.[13][16]
The core principle involves incubating the kinase, a fixed concentration of a high-affinity labeled ligand (probe), and varying concentrations of the test inhibitor. The amount of bound probe is then measured, and the data is used to determine the concentration of the inhibitor that displaces 50% of the probe (IC50). This value can then be used to calculate the inhibition constant (Ki), which reflects the binding affinity of the inhibitor for the enzyme.[18][19][20]
Below is a detailed, step-by-step protocol for a competitive binding assay.
Experimental Workflow Diagram
Caption: Workflow for the competitive binding assay.
Detailed Protocol: Competitive Binding Assay
Objective: To determine the inhibitory constant (Ki) of Rhodanine, 3-(o-tolyl)- against a panel of protein kinases.
Materials:
-
Rhodanine, 3-(o-tolyl)- (test compound)
-
Purified, active protein kinases (primary target and off-target panel)
-
Fluorescently labeled ATP-competitive probe (e.g., a staurosporine analog)[21]
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, black assay plates
-
Plate reader capable of detecting the fluorescent signal of the probe
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Rhodanine, 3-(o-tolyl)- in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 1 nM).
-
-
Reagent Preparation:
-
Dilute each kinase to a final concentration of 2x the desired assay concentration in the assay buffer.
-
Dilute the fluorescent probe to a final concentration of 2x its Kd value in the assay buffer.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted test compound or DMSO (for control wells) to the assay plate.
-
Add 2.5 µL of the diluted kinase solution to each well.
-
Add 5 µL of the diluted fluorescent probe solution to each well. The final volume in each well will be 10 µL.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium. The optimal incubation time should be determined empirically.
-
-
Detection:
-
Read the plate using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorescent probe.
-
-
Data Analysis:
-
The raw fluorescence data is converted to percent inhibition relative to the high (no inhibitor) and low (no kinase) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([S]/Km)), where [S] is the concentration of the fluorescent probe and Km is the Michaelis-Menten constant of the probe for the kinase.[18][19] For competitive binding assays, the equation is often simplified to Ki = IC50 / (1 + [Probe]/Kd_probe).
-
Data Presentation and Interpretation
The results of the cross-reactivity profiling should be presented in a clear and concise manner to facilitate comparison. A table summarizing the Ki values for Rhodanine, 3-(o-tolyl)- against the panel of kinases is an effective way to visualize the selectivity profile.
Table 1: Hypothetical Cross-Reactivity Profile of Rhodanine, 3-(o-tolyl)-
| Kinase Target | Kinase Family | Ki (nM) | Selectivity Ratio (Ki_off-target / Ki_primary-target) |
| c-Src (Primary Target) | Tyrosine Kinase | 50 | 1 |
| ABL1 | Tyrosine Kinase | 250 | 5 |
| EGFR | Tyrosine Kinase | 1,200 | 24 |
| VEGFR2 | Tyrosine Kinase | 800 | 16 |
| CDK2 | Serine/Threonine Kinase | >10,000 | >200 |
| PKA | Serine/Threonine Kinase | >10,000 | >200 |
| ROCK1 | Serine/Threonine Kinase | 5,500 | 110 |
Interpreting the Data:
-
Potency: The Ki value for the primary target (c-Src) indicates the potency of Rhodanine, 3-(o-tolyl)-. A lower Ki value signifies a higher binding affinity.[20][22]
-
Selectivity: The selectivity ratio provides a quantitative measure of how much more potently the compound binds to its primary target compared to off-targets. A higher selectivity ratio is desirable, indicating a more selective inhibitor.[13][23] In this hypothetical example, Rhodanine, 3-(o-tolyl)- shows moderate selectivity within the tyrosine kinase family and high selectivity against the tested serine/threonine kinases.
Visualizing the Broader Context: Signaling Pathway Analysis
To understand the potential biological consequences of the observed cross-reactivity, it is helpful to place the primary and off-targets within their respective signaling pathways.
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A Comparative Framework for Evaluating the Efficacy of 3-(o-tolyl)rhodanine and its Analogs in Diverse Cancer Cell Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the anti-cancer efficacy of 3-(o-tolyl)rhodanine. While direct comparative experimental data for 3-(o-tolyl)rhodanine is not extensively available in the public domain, this document establishes a robust methodology for its evaluation. This is achieved by leveraging structure-activity relationship (SAR) data from structurally similar rhodanine derivatives and detailing standardized experimental protocols. The guide will empower researchers to generate high-quality, reproducible data to assess the therapeutic potential of this and other novel rhodanine-based compounds.
Introduction: The Therapeutic Potential of the Rhodanine Scaffold
The rhodanine core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer properties.[1][2] Rhodanine-based compounds have been investigated as inhibitors of various enzymes crucial for cancer progression, such as tyrosine kinases and phosphatases like PRL-3.[3][4][5][6] The versatility of the rhodanine ring, particularly at the N-3 and C-5 positions, allows for extensive chemical modifications to optimize potency and selectivity against various cancer cell types.[1][2] This guide focuses on 3-(o-tolyl)rhodanine, a derivative with a tolyl group at the N-3 position, and outlines a systematic approach to characterizing its efficacy in comparison to other relevant rhodanine analogs.
Putative Mechanisms of Action of Rhodanine Derivatives
Understanding the potential molecular targets of 3-(o-tolyl)rhodanine is crucial for designing relevant efficacy studies. Based on the literature for analogous compounds, two primary mechanisms of action are of significant interest:
Inhibition of Tyrosine Kinases
Many rhodanine derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases.[7][8][9] These enzymes play a central role in cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of many cancers. The proposed mechanism involves the rhodanine scaffold binding to the ATP-binding site of the kinase domain, thereby blocking downstream signaling cascades.
Inhibition of Phosphatase of Regenerating Liver-3 (PRL-3)
PRL-3 is a phosphatase that is overexpressed in numerous metastatic cancers and is associated with poor prognosis.[4][5][6][10] Several rhodanine derivatives have been identified as potent PRL-3 inhibitors, with IC50 values in the low micromolar range.[4][5][6] Inhibition of PRL-3 by rhodanine compounds has been shown to impede cancer cell migration and invasion.
Comparative Efficacy Evaluation: A Methodological Approach
Due to the limited availability of direct experimental data for 3-(o-tolyl)rhodanine, we propose a comparative framework using data from structurally analogous rhodanine derivatives. This approach allows for an informed hypothesis on the potential efficacy of 3-(o-tolyl)rhodanine and provides a clear roadmap for its experimental validation.
Selection of Comparator Compounds and Cell Lines
The selection of appropriate comparator compounds is critical. We have chosen rhodanine derivatives with substitutions on the N-3 phenyl ring to provide a basis for SAR analysis.
Table 1: Selected Rhodanine Derivatives for Comparative Analysis
| Compound ID | Structure | Rationale for Inclusion |
| 3-(o-tolyl)rhodanine | 3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one | Compound of Interest |
| 3-(p-tolyl)rhodanine | 3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one | Positional isomer of the compound of interest. |
| 3-(m-tolyl)rhodanine | 3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one | Positional isomer of the compound of interest. |
| Compound 6 | 3-[4-(arylalkoxy)phenylethyl]-2-thioxo-1,3-thiazolidin-4-one | N-3 substituted rhodanine with reported cytotoxicity.[2] |
| Compound 32 | Benzimidazole-rhodanine conjugate | 3,5-disubstituted rhodanine with potent cytotoxicity.[2][3] |
A diverse panel of cancer cell lines should be selected to assess the breadth of activity and potential selectivity of 3-(o-tolyl)rhodanine.
Table 2: Proposed Cancer Cell Line Panel for Efficacy Testing
| Cell Line | Cancer Type | Key Characteristics |
| A549 | Lung Carcinoma | Commonly used for screening anticancer drugs. |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive. |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative, highly invasive. |
| HCT116 | Colorectal Carcinoma | Wild-type p53. |
| HT-29 | Colorectal Adenocarcinoma | Mutant p53. |
| K562 | Chronic Myelogenous Leukemia | Bcr-Abl positive. |
| HL-60 | Promyelocytic Leukemia | Sensitive to apoptosis-inducing agents. |
| A2780 | Ovarian Carcinoma | Cisplatin-sensitive. |
Experimental Data from Structurally Similar Rhodanine Derivatives
The following table summarizes published IC50 values for selected rhodanine derivatives across various cancer cell lines. This data serves as a benchmark for the anticipated efficacy of 3-(o-tolyl)rhodanine.
Table 3: Cytotoxicity (IC50, µM) of Selected Rhodanine Derivatives in Various Cancer Cell Lines
| Compound | A549 | HCT116 | MCF-7 | K562 | HL-60 | A2780 | Reference |
| Compound 6 | >25 | 10 | >25 | ND | ND | ND | [2] |
| Compound 32 | 2.67 | ND | ND | ND | 0.21 | ND | [2][3] |
| 4-[5-(4′-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acid | ND | ND | ND | ND | ND | 4.4 | [1] |
| 5-benzylidene rhodanine derivative | ND | ND | ND | ND | ND | ND | [4] |
| 5-(5-chloro-2-(trifluoromethyl)benzylidene)-2-thioxothiazolidin-4-one | ND | ND | ND | ND | ND | ND | [10] |
| Rhodanine-containing sorafenib analog (25) | 0.8 | ND | ND | ND | ND | ND | [2] |
| (Z)-2-(5-(4-(dimethylamino) benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide (I20) | 7.0 | ND | ND | ND | ND | ND | [11] |
| 3-(4-arylalkoxy)phenylethyl]-2-thioxo-1,3-thiazolidin-4-one (4) | ND | 10 | >25 | ND | ND | ND | [1] |
| Benzimidazole-rhodanine conjugate (32) | 2.67 | ND | ND | ND | 0.21 | ND | [1] |
| 4-[5-(4′-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acid (38) | ND | ND | ND | ND | ND | 4.4 | [1] |
| 5-[4-(4-fluorophenoxy) phenyl]methylene-3-{4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl}-2-thioxo-4-thiazolidin-one dihydrochloride (KSK05104) | ND | 31.96 | ND | ND | ND | ND | [12][13] |
ND: Not Determined
Detailed Experimental Protocols
To ensure the generation of robust and comparable data, the following standardized protocols are recommended.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of 3-(o-tolyl)rhodanine (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with 3-(o-tolyl)rhodanine at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with 3-(o-tolyl)rhodanine as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic evaluation of 3-(o-tolyl)rhodanine's anticancer efficacy. By employing the detailed protocols and comparative analysis with structurally related compounds, researchers can generate the necessary data to elucidate its mechanism of action and therapeutic potential. The lack of publicly available data on 3-(o-tolyl)rhodanine underscores the importance of such systematic studies. Future investigations should focus on in vivo efficacy studies in relevant animal models and detailed mechanistic studies to confirm its molecular targets. The insights gained from these studies will be invaluable for the continued development of rhodanine-based compounds as a promising class of anticancer agents.
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Novel Rhodanine Derivative, 5-[4-(4-Fluorophenoxy) phenyl]methylene-3-{4-[3-(4-methylpiperazin-1-yl) propoxy]phenyl}-2-thioxo-4-thiazolidinone dihydrochloride, Induces Apoptosis via Mitochondria Dysfunction and Endoplasmic Reticulum Stress in Human Colon Cancer Cells. (2018). PubMed Central. Retrieved from [Link]
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Orthogonal Validation of 3-(o-tolyl)rhodanine's Mechanism of Action: A Comparative Guide for Researchers
In the landscape of contemporary drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is fraught with challenges. One of the most significant hurdles is the rigorous confirmation of a compound's true mechanism of action, a process that demands meticulous experimental design and a healthy dose of scientific skepticism. This is particularly true for scaffolds like rhodanine, which have a well-documented history of pan-assay interference. This guide provides a comprehensive framework for the orthogonal validation of the mechanism of action of a specific rhodanine derivative, 3-(o-tolyl)rhodanine, offering a comparative analysis of essential techniques and the rationale behind their application.
The Enigma of 3-(o-tolyl)rhodanine: A Privileged Scaffold with a Caveat
Rhodanine and its derivatives have long been explored in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and antiviral effects.[1][2] The rhodanine core is considered a "privileged scaffold" due to its synthetic tractability and ability to be decorated with various functional groups, leading to diverse biological profiles.[3] However, this promiscuity is a double-edged sword. Rhodanine-containing compounds are frequently flagged as Pan-Assay Interference Compounds (PAINS), notorious for producing false-positive results in high-throughput screening assays through various non-specific mechanisms such as aggregation, reactivity, or interference with assay readouts.[4][5]
This inherent potential for non-specific activity makes the orthogonal validation of any proposed mechanism of action for a rhodanine derivative not just a recommendation, but an absolute necessity. For the purpose of this guide, we will consider a hypothetical scenario where initial screening suggests that 3-(o-tolyl)rhodanine inhibits the activity of two plausible and frequently implicated targets for this class of compounds: the non-receptor tyrosine kinase c-Src and the protein tyrosine phosphatase PRL-3.[3][6][7]
The Imperative of Orthogonal Validation
Orthogonal validation is the process of confirming a primary experimental result using one or more independent methods that rely on different physical principles. This approach is critical to de-risk drug discovery projects by:
-
Eliminating False Positives: Differentiating true biological activity from assay artifacts.
-
Confirming Target Engagement: Providing direct evidence that the compound physically interacts with its intended target in a cellular context.
-
Elucidating Mechanism of Action: Distinguishing between direct inhibition and indirect effects on downstream signaling pathways.
A well-designed orthogonal validation cascade provides the confidence needed to invest further resources in the development of a lead compound.
A Multi-pronged Approach to Validating the Mechanism of 3-(o-tolyl)rhodanine
Our validation strategy for 3-(o-tolyl)rhodanine will focus on two key aspects: confirming direct target engagement and assessing the downstream cellular consequences of this engagement. We will employ two powerful and distinct techniques: the Cellular Thermal Shift Assay (CETSA) and Kinobeads Competition Binding Assay.
Workflow for Orthogonal Validation of 3-(o-tolyl)rhodanine
Caption: A logical workflow for the orthogonal validation of 3-(o-tolyl)rhodanine's mechanism of action.
I. Cellular Thermal Shift Assay (CETSA): Probing Target Engagement in a Native Environment
CETSA is a biophysical technique that assesses the thermal stability of a target protein in its native cellular environment.[8][9] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature. This thermal shift is a direct indicator of target engagement.
Detailed Experimental Protocol for CETSA
Objective: To determine if 3-(o-tolyl)rhodanine treatment increases the thermal stability of c-Src and PRL-3 in intact cells.
Materials:
-
Cell line expressing endogenous levels of c-Src and PRL-3 (e.g., HT-29 colon cancer cells)
-
3-(o-tolyl)rhodanine
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF membranes
-
Primary antibodies against c-Src, PRL-3, and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Thermal cycler or heating blocks
Procedure:
-
Cell Culture and Treatment:
-
Culture HT-29 cells to ~80% confluency.
-
Treat cells with varying concentrations of 3-(o-tolyl)rhodanine (e.g., 0.1, 1, 10, 100 µM) or DMSO for a predetermined time (e.g., 1-2 hours) in complete medium.
-
-
Heat Shock:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Expose the cell aliquots to a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at room temperature. Include a non-heated control (25°C).
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by adding lysis buffer and performing three freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
-
Protein Quantification and Western Blotting:
-
Carefully collect the supernatant (soluble protein fraction) and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against c-Src, PRL-3, and GAPDH.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for c-Src, PRL-3, and GAPDH.
-
Normalize the target protein band intensities to the loading control.
-
Plot the normalized band intensity as a function of temperature for both vehicle- and drug-treated samples to generate melting curves.
-
A rightward shift in the melting curve for a target protein in the presence of 3-(o-tolyl)rhodanine indicates thermal stabilization and therefore, target engagement.
-
Expected CETSA Results
| Treatment | Target Protein | Apparent Melting Temperature (Tm) | Interpretation |
| DMSO | c-Src | ~52°C | Baseline thermal stability |
| 3-(o-tolyl)rhodanine | c-Src | ~58°C | Stabilization upon binding |
| DMSO | PRL-3 | ~55°C | Baseline thermal stability |
| 3-(o-tolyl)rhodanine | PRL-3 | ~55°C | No significant stabilization |
II. Kinobeads Competition Binding Assay: A Global View of Kinase Selectivity
Kinobeads are an affinity chromatography-based chemical proteomics tool used to profile the interaction of small molecules with a large number of endogenous kinases.[10][11][12] The assay involves incubating a cell lysate with a test compound, followed by the addition of beads coupled with a cocktail of broad-spectrum kinase inhibitors. The compound of interest will compete with the kinobeads for binding to its target kinases. The proteins that remain bound to the beads are then identified and quantified by mass spectrometry.
Detailed Experimental Protocol for Kinobeads Competition Binding
Objective: To determine the kinase selectivity profile of 3-(o-tolyl)rhodanine and confirm its binding to c-Src.
Materials:
-
Cell line with a broad kinome expression (e.g., K562 chronic myelogenous leukemia cells)
-
3-(o-tolyl)rhodanine
-
DMSO (vehicle control)
-
Kinobeads (commercially available or prepared in-house)
-
Lysis buffer (non-denaturing, e.g., containing NP-40)
-
Protease and phosphatase inhibitor cocktails
-
Wash buffers
-
Elution buffer
-
DTT and iodoacetamide for alkylation
-
Trypsin for protein digestion
-
LC-MS/MS system
Procedure:
-
Cell Lysis:
-
Harvest K562 cells, wash with PBS, and lyse in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
-
Competition Binding:
-
Incubate the cell lysate with a range of concentrations of 3-(o-tolyl)rhodanine or DMSO for 1 hour at 4°C.
-
Add the kinobeads slurry to the lysate and incubate for another hour at 4°C with gentle rotation to allow for competitive binding.
-
-
Affinity Enrichment and Washing:
-
Collect the kinobeads by centrifugation and discard the supernatant.
-
Wash the beads extensively with wash buffers to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a buffer suitable for enzymatic digestion.
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins with trypsin overnight at 37°C.
-
-
Peptide Extraction and Mass Spectrometry:
-
Collect the supernatant containing the tryptic peptides.
-
Analyze the peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify the proteins from the mass spectrometry data using appropriate software (e.g., MaxQuant).
-
For each identified kinase, calculate the ratio of its abundance in the drug-treated sample to the vehicle-treated sample.
-
Plot the abundance ratio as a function of the 3-(o-tolyl)rhodanine concentration to generate dose-response curves.
-
The IC50 value for each kinase represents the concentration of the compound required to displace 50% of the kinase from the kinobeads, providing a measure of binding affinity.
-
Expected Kinobeads Results
| Kinase | 3-(o-tolyl)rhodanine IC50 (µM) | Interpretation |
| c-Src | 1.5 | Potent binding |
| ABL1 | > 100 | No significant binding |
| EGFR | > 100 | No significant binding |
| LCK | 25 | Moderate off-target binding |
| FYN | 30 | Moderate off-target binding |
III. Comparison with Alternative Validated Inhibitors
To put the activity of 3-(o-tolyl)rhodanine into context, it is essential to compare its performance with well-characterized, validated inhibitors of its putative targets.
| Target | Validated Inhibitor | Key Features |
| c-Src | Saracatinib (AZD0530) | Potent and selective ATP-competitive inhibitor of Src family kinases.[13][14] |
| c-Src | Dasatinib (BMS-354825) | Dual Src/Abl inhibitor with high potency.[13][14] |
| PRL-3 | Thienopyridone | A known research-grade inhibitor of PRL phosphatases.[15] |
| PRL-3 | Salirasib | An FDA-approved drug identified as a PRL-3 inhibitor.[15][16] |
Comparing the CETSA shifts and Kinobeads profiles of 3-(o-tolyl)rhodanine with these compounds will provide a clearer picture of its potency and selectivity.
IV. Downstream Signaling and Phenotypic Assays
Confirming direct target engagement is a crucial first step, but it is equally important to demonstrate that this engagement leads to the expected downstream cellular effects.
-
Western Blot Analysis of Phosphorylation: If 3-(o-tolyl)rhodanine truly inhibits c-Src, we would expect to see a decrease in the phosphorylation of its known substrates, such as FAK and paxillin. A western blot analysis of phospho-FAK and phospho-paxillin levels in treated cells would provide evidence of target modulation.
-
Cellular Phenotypic Assays: c-Src and PRL-3 are implicated in cell migration and invasion.[7] Therefore, a wound-healing or transwell migration assay could be used to assess whether 3-(o-tolyl)rhodanine inhibits these processes in a dose-dependent manner.
Addressing the PAINS in the Room: The Critical Importance of Control Experiments
Given the PAINS nature of the rhodanine scaffold, rigorous control experiments are paramount:
-
Structural Analogs: Synthesize and test a close structural analog of 3-(o-tolyl)rhodanine that is predicted to be inactive. This "negative control" compound should not show a thermal shift in CETSA or compete in the Kinobeads assay.
-
Assay Interference Controls: In any biochemical or cell-based assay, it is crucial to rule out interference from the compound itself (e.g., fluorescence, aggregation).
Conclusion: Building a Robust Case for Mechanism of Action
The orthogonal validation of a small molecule's mechanism of action is a cornerstone of modern drug discovery. For a compound like 3-(o-tolyl)rhodanine, which belongs to a class of molecules known for non-specific activity, a multi-faceted and rigorous validation strategy is not just advisable but essential. By combining techniques that probe direct target engagement in a native cellular context (CETSA) with those that provide a global view of selectivity (Kinobeads), and corroborating these findings with downstream signaling and phenotypic assays, researchers can build a compelling and defensible case for a compound's true mechanism of action. This systematic approach will ultimately save time and resources by ensuring that only the most promising and well-characterized candidates advance through the drug development pipeline.
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Blaskovich, M. A. T. (2021). A screen of FDA-approved drugs identifies inhibitors of protein tyrosine phosphatase 4A3 (PTP4A3 or PRL-3). ACS Pharmacology & Translational Science, 4(2), 921-932. [Link]
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Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]
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Lazzara, M. J., et al. (2021). A screen of FDA-approved drugs identifies inhibitors of protein tyrosine phosphatase 4A3 (PTP4A3 or PRL-3). ResearchGate. [Link]
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Cutshall, N. S., et al. (2005). Rhodanine derivatives as inhibitors of JSP-1. Bioorganic & Medicinal Chemistry Letters, 15(14), 3374-3379. [Link]
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Zhang, S., et al. (2022). Protein Tyrosine Phosphatase PRL-3: A Key Player in Cancer Signaling. International Journal of Molecular Sciences, 23(19), 11867. [Link]
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Liu, X., et al. (2020). The dual inhibition against the activity and expression of tyrosine phosphatase PRL-3 from a rhodanine derivative. ResearchGate. [Link]
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A Head-to-Head Comparison: Evaluating Rhodanine, 3-(o-tolyl)- Against the Standard-of-Care Hepatitis C Virus Protease Inhibitor, Telaprevir
A Guide for Drug Development Professionals
Introduction: The Evolving Landscape of Hepatitis C Therapy
Chronic Hepatitis C virus (HCV) infection is a significant global health issue, capable of progressing to severe liver diseases such as cirrhosis and hepatocellular carcinoma[1]. The treatment paradigm for HCV has been revolutionized by the advent of direct-acting antivirals (DAAs), which target specific viral proteins essential for replication[2][3]. Among the most critical of these targets is the NS3/4A serine protease, an enzyme responsible for cleaving the HCV polyprotein into mature, functional nonstructural proteins[1][4]. Inhibition of NS3/4A not only halts viral maturation but may also help restore the host's innate immune signaling, which the protease would otherwise suppress[5].
Telaprevir (VX-950) was a landmark first-generation DAA, a potent, reversible covalent inhibitor of the NS3/4A protease specifically approved for HCV genotype 1[6][7]. While newer pangenotypic regimens are now common[2][8], Telaprevir remains a critical benchmark for the structure-based design and evaluation of new protease inhibitors.
Concurrently, the rhodanine scaffold, a 5-membered heterocyclic motif, has emerged as a "privileged structure" in medicinal chemistry, with derivatives showing a wide array of biological activities, including antiviral properties[9][10][11]. Notably, rhodanine-based compounds have been identified as potential inhibitors of the HCV NS3 protease[12]. This guide provides a head-to-head technical comparison of a representative rhodanine compound, Rhodanine, 3-(o-tolyl)- , against the established standard-of-care, Telaprevir, outlining the key experimental methodologies required for such an evaluation.
Part 1: Comparative Mechanism of Action
A fundamental aspect of drug comparison lies in understanding how each molecule interacts with its target. The HCV NS3/4A protease cleaves the viral polyprotein at four specific sites to release mature nonstructural proteins (NS3, NS4A, NS4B, NS5A, NS5B), which are essential for forming the viral replication complex[1][4].
Telaprevir: As a peptidomimetic inhibitor, Telaprevir was designed based on the structure of the NS3 protease's natural substrate[7]. It functions as a covalent, reversible inhibitor. The ketoamide warhead in Telaprevir's structure is attacked by the catalytic Serine-139 residue in the enzyme's active site. This forms a stable, yet reversible, tetrahedral intermediate that effectively locks the enzyme in an inactive state, preventing it from processing the polyprotein[7][13].
Rhodanine, 3-(o-tolyl)-: While direct experimental data for this specific molecule is limited, the rhodanine scaffold is known to act as a non-covalent inhibitor for many enzymes. It is hypothesized that rhodanine derivatives targeting the NS3 protease would bind within the hydrophobic, shallow substrate-binding cleft of the enzyme[12][14]. The mode of inhibition would likely be competitive, with the rhodanine core and its substituents forming hydrogen bonds and hydrophobic interactions with active site residues, thereby blocking substrate access. A critical aspect of evaluation would be to confirm this non-covalent binding mechanism and rule out non-specific activity, as some rhodanine derivatives have been flagged as Pan-Assay Interference Compounds (PAINS)[15][16].
Caption: HCV NS3/4A protease action and points of inhibition.
Part 2: Experimental Framework for Head-to-Head Evaluation
To objectively compare the antiviral potential of Rhodanine, 3-(o-tolyl)- with Telaprevir, a tiered experimental approach is necessary. This workflow progresses from direct target engagement in a purified system to activity within a cellular model of viral replication, culminating in an assessment of host cell toxicity to determine selectivity.
Caption: Tiered experimental workflow for antiviral compound evaluation.
Protocol 1: FRET-Based NS3/4A Protease Inhibition Assay
This biochemical assay quantifies the direct inhibitory effect of a compound on the purified protease enzyme.
-
Causality: This is the primary screen to confirm target engagement. It isolates the enzyme-inhibitor interaction from cellular complexities like membrane permeability or efflux, providing a clean measure of potency (IC50).
-
Methodology:
-
Reagents: Recombinant HCV NS3/4A protease (genotype 1b), FRET-based peptide substrate (e.g., Ac-DE-D(Edans)EE-Abu-ψ-[COO]AS-C(Dabcyl)-NH2), assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM DTT, 40% glycerol).
-
Compound Preparation: Prepare a 10-point serial dilution of Rhodanine, 3-(o-tolyl)- and Telaprevir in DMSO, starting from 100 µM.
-
Assay Plate Setup: In a 96-well black plate, add 2 µL of each compound dilution. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme Addition: Add 88 µL of assay buffer containing the NS3/4A protease to each well. Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add 10 µL of the FRET substrate to each well to initiate the cleavage reaction.
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes using a plate reader. The cleavage of the substrate separates the Edans fluorophore from the Dabcyl quencher, resulting in a fluorescent signal.
-
Analysis: Calculate the initial reaction velocity (V) for each concentration. Normalize the data to the "no inhibitor" control (100% activity) and plot percent inhibition versus log[inhibitor]. Fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Protocol 2: HCV Replicon Assay
This cell-based assay measures a compound's ability to inhibit viral RNA replication within human liver cells.
-
Causality: This assay provides a more biologically relevant measure of efficacy (EC50). It accounts for the compound's ability to cross the cell membrane and reach its intracellular target in a competitive environment, which is essential for a viable drug.
-
Methodology:
-
Cell Line: Use a human hepatoma cell line (e.g., Huh-7) stably expressing an HCV subgenomic replicon. These replicons often contain a reporter gene, such as Luciferase, for easy quantification of replication levels.
-
Cell Plating: Seed the replicon-containing cells into a 96-well white plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the same 10-point serial dilutions of Rhodanine, 3-(o-tolyl)- and Telaprevir used previously. Include a "no drug" (DMSO only) control. Incubate for 72 hours.
-
Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a commercial kit (e.g., Bright-Glo™ Luciferase Assay System) and a luminometer.
-
Analysis: Normalize the luciferase signal to the "no drug" control (100% replication). Plot the normalized signal versus log[compound] and fit to a dose-response curve to determine the EC50 value.
-
Protocol 3: Cytotoxicity Assay
This assay assesses the toxicity of the compounds to the host cells used in the replicon assay.
-
Causality: This is a critical self-validating step. A potent antiviral effect is meaningless if the compound simply kills the host cells. This assay determines the CC50 (50% cytotoxic concentration) and allows for the calculation of the Selectivity Index (SI = CC50/EC50), a key metric of a drug's therapeutic window.
-
Methodology:
-
Cell Line: Use the same parental Huh-7 cell line (without the replicon) to ensure a direct comparison.
-
Plating and Treatment: Follow the same procedure as the replicon assay (Steps 1-3).
-
Viability Assessment: After 72 hours, add a viability reagent like MTT or CellTiter-Glo™.
-
MTT: Measures mitochondrial reductase activity. After incubation with MTT, dissolve the formazan crystals and measure absorbance at 570 nm.
-
CellTiter-Glo™: Measures intracellular ATP levels, a direct indicator of cell health. Measure luminescence.
-
-
Analysis: Normalize the signal to the "no drug" control (100% viability). Plot percent viability versus log[compound] and fit to a dose-response curve to determine the CC50 value.
-
Part 3: Data Summary and Interpretation
The following table presents hypothetical, yet plausible, data from the described experiments, enabling a direct comparison between the two compounds.
| Parameter | Rhodanine, 3-(o-tolyl)- | Telaprevir (Reference) | Rationale for Comparison |
| NS3/4A IC50 (nM) | 150 nM | 35 nM | Measures direct potency against the purified enzyme. Telaprevir is expected to be highly potent. The rhodanine compound shows good, but lower, biochemical potency. |
| HCV Replicon EC50 (nM) | 450 nM | 120 nM | Measures antiviral activity in a cellular context. The drop from IC50 to EC50 can indicate challenges with cell permeability or stability. |
| Cytotoxicity CC50 (µM) | > 50 µM | 25 µM | Measures toxicity to host cells. A higher CC50 is better. The rhodanine compound shows lower cytotoxicity, suggesting a better initial safety profile. |
| Selectivity Index (SI) | > 111 | 208 | Calculated as CC50/EC50. A higher SI indicates a wider therapeutic window. While Telaprevir has a higher SI due to its potency, the rhodanine's low toxicity is promising. |
Part 4: Discussion and Future Directions
Based on our hypothetical data, Telaprevir demonstrates superior potency in both biochemical and cell-based assays, consistent with its status as a clinically approved, highly optimized drug[6][17]. Its high potency contributes to a strong Selectivity Index.
Rhodanine, 3-(o-tolyl)- , while less potent, presents an interesting profile. Its sub-micromolar activity against the protease and in the replicon model establishes it as a valid hit compound. The most encouraging sign is its significantly lower cytotoxicity (>50 µM) compared to Telaprevir. This suggests that the rhodanine scaffold may offer a better starting point in terms of cellular safety.
However, the three-fold drop-off from its IC50 (150 nM) to its EC50 (450 nM) warrants investigation. This could be due to several factors, including:
-
Poor cell membrane permeability.
-
Efflux by cellular transporters.
-
Metabolic instability within the liver cells.
Next Steps in Development:
-
Mechanism Validation: Confirm the non-covalent, competitive binding mechanism through enzyme kinetic studies (e.g., Lineweaver-Burk plots) to differentiate it from non-specific inhibition.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of Rhodanine, 3-(o-tolyl)-. Modifications at the 5-position of the rhodanine ring and on the tolyl group could be explored to improve potency while maintaining low cytotoxicity.
-
ADME Profiling: Conduct in vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies to investigate the observed IC50-to-EC50 shift. Assays for metabolic stability in liver microsomes and cell permeability (e.g., Caco-2) would be crucial.
-
Resistance Profiling: Evaluate the compound's efficacy against known Telaprevir-resistant NS3/4A variants to see if it offers an advantage against drug resistance.
References
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Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel. (n.d.). PMC. [Link]
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Telaprevir. (n.d.). Wikipedia. [Link]
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Mohamed, Y. M. A., & Solum, E. (2022). Recent Advances in Rhodanine-Based Compounds as Potential Antimicrobial Agents. Current Bioactive Compounds, 18(7), 2-12. [Link]
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Protease Inhibitors Block Multiple Functions of the NS3/4A Protease-Helicase during the Hepatitis C Virus Life Cycle. (n.d.). ASM Journals. [Link]
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HCV NS3/4A Protease Inhibitors: Drug Class, Uses, Side Effects, Drug Names. (2021). RxList. [Link]
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A Senior Application Scientist's Guide to the Computational Validation of 3-(o-tolyl)rhodanine's Binding Mode Against Aldose Reductase
This guide provides a comprehensive, in-depth computational workflow to validate the binding mode of 3-(o-tolyl)rhodanine, a representative of the broader rhodanine class of compounds, against its putative target, aldose reductase. We will objectively compare its predicted binding interactions with a known, experimentally validated inhibitor, IDD594, providing a clear, data-driven assessment of its potential as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals with an interest in computational drug discovery and validation.
The Scientific Rationale: Why Aldose Reductase and Why Computational Validation?
Rhodanine and its derivatives have been explored for a wide range of biological activities.[1][2] Notably, compounds featuring the rhodanine-3-acetic acid scaffold have shown inhibitory activity against aldose reductase, a key enzyme in the polyol pathway.[3][4][5] This pathway becomes particularly significant in hyperglycemic conditions, such as diabetes, where the overactivation of aldose reductase leads to the accumulation of sorbitol, contributing to diabetic complications like neuropathy and retinopathy.[6] Therefore, inhibiting aldose reductase is a clinically relevant strategy.
Given that 3-(o-tolyl)rhodanine shares the core rhodanine structure, it is a plausible candidate for an aldose reductase inhibitor. However, before committing to costly and time-consuming experimental validation, a robust computational assessment is a critical first step. Computational methods, such as molecular docking and molecular dynamics (MD) simulations, allow us to predict and analyze the binding pose and stability of a small molecule within the active site of a target protein at an atomic level.[7][8] This in silico approach provides a strong, evidence-based hypothesis for experimental verification.
A crucial aspect of this guide is the acknowledgment that rhodanine-containing compounds are often flagged as Pan-Assay Interference Compounds (PAINS).[1][9][10] PAINS are molecules that can appear as "hits" in high-throughput screens through non-specific mechanisms, such as aggregation or reactivity, rather than specific binding to the target.[1][11] By employing rigorous computational validation and comparing our results to a well-behaved, co-crystallized inhibitor, we can build a stronger case for the specific binding of 3-(o-tolyl)rhodanine and mitigate the risks associated with the PAINS classification.
The Comparative Framework: 3-(o-tolyl)rhodanine vs. IDD594
To provide a robust validation, we will compare the computationally derived binding mode of 3-(o-tolyl)rhodanine with the experimentally determined binding mode of IDD594, a potent aldose reductase inhibitor. The high-resolution crystal structure of human aldose reductase in complex with IDD594 is available in the Protein Data Bank (PDB ID: 1US0), providing an excellent experimental benchmark.[12]
| Compound | Structure | Role in this Study |
| 3-(o-tolyl)rhodanine | The query molecule for which we will predict the binding mode. | |
| IDD594 | The reference inhibitor with a known, experimentally validated binding mode. |
The Computational Validation Workflow
Our computational protocol is a multi-step process designed to provide a comprehensive evaluation of the binding hypothesis. Each step builds upon the previous one, increasing the level of confidence in the predicted binding mode.
Figure 1: A schematic of the computational workflow for validating the binding mode of 3-(o-tolyl)rhodanine.
Experimental Protocol 1: System Preparation
Objective: To prepare the protein receptor and ligands for docking and simulation.
-
Protein Preparation:
-
Download the crystal structure of human aldose reductase in complex with IDD594 (PDB ID: 1US0) from the RCSB Protein Data Bank.[12]
-
Using molecular modeling software (e.g., AutoDockTools, Chimera), remove all water molecules and the co-crystallized ligand (IDD594).
-
Add polar hydrogens to the protein and assign Kollman charges.
-
Save the prepared protein in .pdbqt format for docking.
-
-
Ligand Preparation:
-
Obtain the 3D structure of 3-(o-tolyl)rhodanine from a chemical database like PubChem (CID 98686).[13]
-
For IDD594, extract its coordinates from the 1US0 PDB file.
-
Using a tool like Open Babel, convert the ligand structures to .pdbqt format.
-
Ensure proper protonation states at physiological pH and assign Gasteiger charges.
-
Experimental Protocol 2: Molecular Docking
Objective: To predict the preferred binding orientation of 3-(o-tolyl)rhodanine and to re-dock IDD594 as a control.
-
Grid Box Generation:
-
Define a grid box centered on the active site of aldose reductase. The coordinates of the co-crystallized IDD594 can be used to define the center of the box.
-
Ensure the grid box dimensions are sufficient to accommodate both ligands and allow for rotational and translational freedom.
-
-
Docking Execution:
-
Perform molecular docking using AutoDock Vina.
-
Dock 3-(o-tolyl)rhodanine into the prepared aldose reductase structure.
-
As a crucial validation step, re-dock IDD594 into the same grid box. A successful re-docking, indicated by a low Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose, validates the docking protocol.
-
-
Pose Analysis:
-
Analyze the docking results, focusing on the predicted binding energy (in kcal/mol) and the intermolecular interactions (hydrogen bonds, hydrophobic interactions) for the top-ranked poses.
-
Visualize the docked poses in the active site using PyMOL or VMD.
-
Experimental Protocol 3: Molecular Dynamics Simulation
Objective: To evaluate the stability of the protein-ligand complexes over time in a simulated physiological environment.
-
System Setup (using GROMACS):
-
Select the top-ranked docked pose of 3-(o-tolyl)rhodanine in complex with aldose reductase.
-
Place the complex in a cubic box and solvate it with a suitable water model (e.g., TIP3P).
-
Add counter-ions (Na+ or Cl-) to neutralize the system.
-
Generate the ligand topology and parameters using a force field like CHARMM36 via the CGenFF server.[14]
-
-
Simulation Protocol:
-
Perform energy minimization to remove steric clashes.
-
Conduct a two-phase equilibration: first in the NVT (constant number of particles, volume, and temperature) ensemble, followed by the NPT (constant number of particles, pressure, and temperature) ensemble, to stabilize the system's temperature and pressure.
-
Run a production MD simulation for at least 100 nanoseconds.
-
-
Trajectory Analysis:
-
RMSD: Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex. A stable RMSD indicates that the complex has reached equilibrium.
-
RMSF: Calculate the Root Mean Square Fluctuation (RMSF) of the protein residues to identify flexible regions.
-
Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the ligand and the protein throughout the simulation.
-
Experimental Protocol 4: Binding Free Energy Calculation
Objective: To obtain a more accurate estimation of the binding affinity.
-
MM/PBSA Calculation:
-
Use the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method to calculate the binding free energy from the MD simulation trajectory.[15][16][17][18][19]
-
This method provides an end-point free energy estimation, which is computationally less expensive than alchemical free energy methods.
-
-
Per-Residue Energy Decomposition:
-
Decompose the total binding free energy into contributions from individual amino acid residues in the active site.
-
This analysis helps to identify the key "hotspot" residues that are crucial for ligand binding.
-
Comparative Data Analysis
The following tables present a hypothetical but realistic comparison of the expected data from the computational validation of 3-(o-tolyl)rhodanine and the reference inhibitor, IDD594.
Table 1: Molecular Docking Results
| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| 3-(o-tolyl)rhodanine | -8.5 | Tyr48, His110, Trp111, Leu300 |
| IDD594 (re-docked) | -9.2 | Tyr48, His110, Trp111, Leu300, Ser302 |
Table 2: Molecular Dynamics Simulation Stability
| Complex | Average Protein RMSD (Å) | Average Ligand RMSD (Å) | Key Hydrogen Bonds (Occupancy > 50%) |
| Aldose Reductase - 3-(o-tolyl)rhodanine | 1.8 ± 0.3 | 1.2 ± 0.2 | His110, Tyr48 |
| Aldose Reductase - IDD594 | 1.6 ± 0.2 | 0.9 ± 0.1 | His110, Tyr48, Trp111, Ser302 |
Table 3: Binding Free Energy Calculations (MM/PBSA)
| Complex | ΔGbind (kcal/mol) | Key Residue Contributions (kcal/mol) |
| Aldose Reductase - 3-(o-tolyl)rhodanine | -25.8 ± 3.1 | His110: -3.5, Tyr48: -3.2, Trp111: -2.8 |
| Aldose Reductase - IDD594 | -32.5 ± 2.5 | His110: -4.1, Tyr48: -3.9, Trp111: -3.5, Ser302: -2.5 |
Interpretation and Conclusion
-
Plausible Binding Mode: 3-(o-tolyl)rhodanine is predicted to bind to the active site of aldose reductase with a favorable binding energy. The key interacting residues identified in the docking and MD simulations are consistent with those known to be important for inhibitor binding in this enzyme.
-
Stable Complex Formation: The MD simulations suggest that the complex formed between 3-(o-tolyl)rhodanine and aldose reductase is stable over the simulation time, as indicated by the low and stable RMSD values.
-
Favorable Binding Free Energy: The MM/PBSA calculations provide a quantitative estimate of the binding affinity, suggesting a strong interaction.
-
Comparison with the Reference Inhibitor: While the predicted binding affinity of 3-(o-tolyl)rhodanine is significant, it is lower than that of the experimentally validated inhibitor IDD594. The per-residue energy decomposition can provide insights into the structural modifications that could be made to 3-(o-tolyl)rhodanine to improve its binding affinity.
Overall, this computational workflow provides a robust framework for validating the binding mode of 3-(o-tolyl)rhodanine. The results, when compared against a known inhibitor, offer a strong, data-driven rationale for proceeding with experimental validation, while also acknowledging and addressing the potential concerns related to the PAINS classification of rhodanine-containing compounds. This approach exemplifies a modern, efficient strategy in drug discovery, where computational and experimental methods are synergistically employed to identify and optimize novel therapeutic agents.
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Crystal Structure of Human Aldose Reductase Complexed with the Inhibitor Zenarestat. RCSB PDB. [Link]
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Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. openfe-gromacs documentation. [Link]
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New Rhodanine-Sulfonate Compounds Developed to Inhibit Aldose Reductase in Diabetes Research. GeneOnline News. [Link]
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Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]
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A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. MDPI. [Link]
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Computational approaches to enzymatic reaction assignment: a review of methods, validations, and future directions. Briefings in Bioinformatics. [Link]
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Discovery of Rhodanine Inhibitors Targeting Of ChtI Based on the π-Stacking Effect and Aqueous Solubility. PubMed. [Link]
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Safety Operating Guide
Navigating the Safe Disposal of 3-(o-tolyl)-rhodanine: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, rhodanine derivatives, such as 3-(o-tolyl)-rhodanine, are pivotal scaffolds in medicinal chemistry. However, beyond their synthetic utility lies the critical responsibility of ensuring their safe handling and disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-(o-tolyl)-rhodanine, grounded in scientific principles to ensure the safety of laboratory personnel and the protection of our environment.
Hazard Identification and Immediate Safety Protocols
Before initiating any disposal procedure, a thorough understanding of the potential hazards associated with 3-(o-tolyl)-rhodanine is paramount. While a specific Safety Data Sheet (SDS) for the 3-(o-tolyl)- derivative may not always be readily available, data from the parent compound, rhodanine, and related analogs provide a strong basis for risk assessment.
Based on aggregated GHS information, rhodanine and its derivatives are classified with the following primary hazards:
-
Serious Eye Damage/Eye Irritation : Can cause serious eye damage[1].
-
Acute Oral Toxicity : May be harmful if swallowed[2].
Table 1: Key Hazard Information for Rhodanine Derivatives
| Hazard Classification | GHS Code | Signal Word | Precautionary Statement Highlights |
| Serious Eye Damage/Eye Irritation | H318/H319 | Danger/Warning | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Acute Toxicity, Oral | H302 | Warning | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
Immediate Actions and Personal Protective Equipment (PPE)
Adherence to stringent safety protocols is non-negotiable. The following PPE must be worn at all times when handling 3-(o-tolyl)-rhodanine, particularly during disposal procedures:
-
Eye and Face Protection : Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities or when there is a significant splash risk.
-
Skin Protection : A flame-retardant laboratory coat and chemically resistant gloves (nitrile or neoprene) are essential.
-
Respiratory Protection : If there is a risk of generating dusts, a NIOSH-approved respirator should be used[3].
In Case of Exposure:
-
Eyes : Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][3].
-
Skin : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists[2][3].
-
Ingestion : Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water and seek immediate medical attention[2].
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[3].
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 3-(o-tolyl)-rhodanine is a multi-step process that requires careful planning and execution. The following protocol is designed to be a self-validating system, ensuring that each step is completed safely and in compliance with general laboratory waste guidelines.
Step 1: Waste Segregation and Collection
The cardinal rule of chemical waste management is segregation. Never mix incompatible waste streams.
-
Designate a Specific Waste Container : Dedicate a clearly labeled, chemically compatible container for 3-(o-tolyl)-rhodanine waste. Polypropylene or high-density polyethylene (HDPE) containers are generally suitable.
-
Solid Waste : Collect solid 3-(o-tolyl)-rhodanine, contaminated personal protective equipment (e.g., gloves, weighing paper), and any absorbent materials used for spills in this designated container.
-
Liquid Waste : Solutions containing 3-(o-tolyl)-rhodanine should be collected in a separate, compatible liquid waste container. Avoid mixing with other solvent waste streams unless their compatibility has been verified.
Step 2: Container Labeling
Proper labeling is crucial for the safety of all personnel who may handle the waste.
-
Label Contents Clearly : The label must include the words "Hazardous Waste"[4][5].
-
Identify All Components : List all chemical constituents by their full names and approximate percentages, including solvents. For example: "Hazardous Waste: 3-(o-tolyl)-rhodanine (~5g), Dichloromethane (~100mL)".
-
Indicate Hazards : Use appropriate hazard pictograms (e.g., corrosive, health hazard) as per GHS guidelines.
-
Date of Accumulation : Note the date when the first waste was added to the container.
Step 3: Storage in a Satellite Accumulation Area (SAA)
Designate a specific location within the laboratory for the temporary storage of hazardous waste.
-
Location : The SAA should be at or near the point of generation and under the control of the laboratory personnel[5]. A designated area within a fume hood is often a suitable choice.
-
Secondary Containment : Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Segregation : Ensure that the 3-(o-tolyl)-rhodanine waste is stored separately from incompatible materials, particularly strong oxidizing agents and strong bases[2][6].
Step 4: Arranging for Final Disposal
Laboratory personnel are responsible for the waste until it is collected by trained hazardous waste professionals.
-
Contact Environmental Health and Safety (EHS) : Once the waste container is full, or if it has been in storage for an extended period (typically not exceeding one year for partially filled containers in an SAA), contact your institution's EHS department to arrange for pickup[5].
-
Provide Documentation : Complete any required waste pickup request forms, ensuring all information is accurate and complete.
The Scientific Rationale Behind the Procedures
Understanding the "why" behind these protocols enhances safety and compliance.
-
Incompatibility with Oxidizers and Bases : Rhodanine and its derivatives can react with strong oxidizing agents, potentially leading to vigorous or explosive reactions. Contact with strong bases should also be avoided[2][6].
-
Hazardous Decomposition Products : Thermal decomposition of rhodanine compounds can release highly toxic and irritating gases, including nitrogen oxides (NOx), sulfur oxides (SOx), and carbon monoxide (CO)[2][3]. This underscores the importance of not subjecting this waste to heat and ensuring proper handling during any potential fire incident.
-
Segregation Prevents Uncontrolled Reactions : The strict protocol of segregating waste streams prevents accidental mixing of incompatible chemicals, which could lead to exothermic reactions, gas evolution, or the formation of even more hazardous substances.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.
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A Researcher's Guide to the Safe Handling of Rhodanine, 3-(o-tolyl)-
As drug discovery and development pushes the boundaries of molecular innovation, the synthesis and handling of novel chemical entities demand a commensurate evolution in our laboratory safety protocols. Rhodanine, 3-(o-tolyl)-, a heterocyclic compound with potential applications in medicinal chemistry, requires meticulous handling due to its inherent hazardous properties. This guide provides an in-depth, procedural framework for the safe use of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes.
Immediate Hazard Assessment: Understanding the Risks
Rhodanine, 3-(o-tolyl)- is classified under the Globally Harmonized System (GHS) as a substance that causes serious eye damage.[1] In addition to its primary hazard, related rhodanine compounds are known to cause skin, digestive, and respiratory tract irritation, and are harmful if swallowed.[2][3] The toxicological properties of many rhodanine derivatives have not been fully investigated, warranting a cautious approach.[2]
Key Hazards:
-
Serious Eye Damage (H318): This is the most significant and immediate danger.[1] Direct contact can lead to irreversible eye injury.
-
Skin Irritation: May cause skin irritation upon contact.[2]
-
Respiratory Tract Irritation: Inhalation of dust can irritate the respiratory system.[2]
-
Harmful if Swallowed: Ingestion can lead to irritation of the digestive tract and potential systemic effects.[2][3]
| Hazard Classification (GHS) | Pictogram | Signal Word | Hazard Statement |
| Serious Eye Damage/Eye Irritation | Corrosion | Danger | H318: Causes serious eye damage.[1] |
| Acute Toxicity (Oral) | Exclamation Mark | Warning | H302: Harmful if swallowed.[3] |
| Skin Irritation | Exclamation Mark | Warning | Causes skin irritation.[2] |
| Respiratory Tract Irritation | Exclamation Mark | Warning | Causes respiratory tract irritation.[2] |
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection and proper use of PPE are critical to mitigate the risks associated with Rhodanine, 3-(o-tolyl)-. A comprehensive PPE strategy goes beyond a simple checklist; it is a system designed to prevent all routes of exposure.
Whenever possible, handle Rhodanine, 3-(o-tolyl)- within a certified chemical fume hood to minimize the inhalation of airborne particles.[4] Ensure that the fume hood has adequate airflow and is functioning correctly before commencing any work.
-
Eye and Face Protection: Given the severe risk of eye damage, standard safety glasses are insufficient.[5]
-
Skin and Body Protection:
-
Gloves: Wear nitrile or other chemically resistant gloves.[5] Double-gloving is recommended to provide an additional barrier and to allow for the safe removal of the outer glove in case of contamination.[5] Gloves should be inspected for any signs of degradation before use and changed frequently, at least every 30-60 minutes, or immediately if contamination is suspected.[5]
-
Laboratory Coat: A buttoned, long-sleeved laboratory coat is required to protect the skin and personal clothing.[3]
-
Additional Protection: For tasks with a higher risk of exposure, such as handling large quantities or cleaning up spills, consider using a chemically resistant apron and sleeve covers.
-
-
Respiratory Protection:
Caption: Spill response plan for Rhodanine, 3-(o-tolyl)-.
Disposal Plan: Responsible Waste Management
Proper disposal of Rhodanine, 3-(o-tolyl)- and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
All solid waste, including unused compound and contaminated materials (e.g., weigh boats, gloves, absorbent pads), should be collected in a clearly labeled, sealed, and puncture-resistant waste container.
-
Solutions containing Rhodanine, 3-(o-tolyl)- should be collected in a labeled, leak-proof hazardous waste container.
-
-
Disposal Procedures:
-
Dispose of all waste in accordance with local, state, and federal regulations. [3] * Never dispose of this chemical down the drain. * Contact your institution's EHS department for specific guidance on waste stream management and to schedule a waste pickup.
-
By adhering to these rigorous safety protocols, researchers can confidently work with Rhodanine, 3-(o-tolyl)-, minimizing personal risk and ensuring a safe and productive research environment.
References
-
PubChem. Rhodanine, 3-(o-tolyl)-. National Center for Biotechnology Information. [Link]
-
The Lab Depot. Material Safety Data Sheet Rhodanine.[Link]
-
Sdfine. RHODANINE.[Link]
-
Chemchart. Rhodanine, 3-(o-tolyl)- (23522-37-4).[Link]
-
AAPPTec. Safety Data Sheet - Rhodamine 101 chloride.[Link]
-
Organic Syntheses. N-(p-ACETYLAMINOPHENYL)RHODANINE.[Link]
-
Organic Syntheses. An oven-dried single-necked (24/40 joint) 500 mL round-bottomed flask...[Link]
-
RSC Publishing. An efficient and green procedure for synthesis of rhodanine derivatives...[Link]
-
American Society of Health-System Pharmacists. Personal Protective Equipment for Use in Handling Hazardous Drugs.[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
